tert-Butyl (3-aminopyridin-4-yl)carbamate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,11H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAXTPFOVJAXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455053 | |
| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183311-28-6 | |
| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(Boc-amino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (3-aminopyridin-4-yl)carbamate physical properties
An In-Depth Technical Guide to the Physical Properties of tert-Butyl (3-aminopyridin-4-yl)carbamate
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical insights into experimental determination, handling, and storage of this important chemical intermediate.
Introduction and Chemical Identity
This compound, also known as 3-Amino-4-pyridylcarbamic acid t-butyl ester, is a bifunctional molecule incorporating a pyridine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protected secondary amine.[1] The Boc group serves as a crucial protecting group in organic synthesis, allowing for selective reactions at the primary amine site.[2] Its stability under various conditions, coupled with its straightforward deprotection, makes this compound a valuable building block in the synthesis of complex pharmaceutical agents and other fine chemicals.
The carbamate functional group's stability is derived from resonance between the amide and carboxyl components.[2] This electronic arrangement makes the carbamate C-N bond generally stable against proteases and hydrolysis under neutral or basic conditions, a key feature leveraged in its application as a protecting group.[2]
| Property | Value | Source |
| CAS Number | 183311-28-6 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| SMILES | NC1=C(NC(OC(C)(C)C)=O)C=CN=C1 | [1] |
| Synonyms | 3-Amino-4-pyridylcarbamic acid t-butyl ester | [1] |
Physicochemical Properties
A summary of the core physical and computed chemical properties is presented below. This data is critical for planning reactions, purification, and formulation.
| Property | Value | Remarks | Source |
| Physical State | Solid | Assumed based on related carbamates. | [3] |
| Appearance | Off-white to white solid | Typical appearance for similar compounds. | [3] |
| Melting Point | No data available | Experimental determination is recommended. | |
| Boiling Point | No data available | Likely to decompose upon heating at atmospheric pressure. | |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | Computed value, indicates potential for hydrogen bonding. | [1] |
| LogP (Partition Coefficient) | 2.0108 | Computed value, suggests moderate lipophilicity. | [1] |
| Hydrogen Bond Acceptors | 4 | Computed value. | [1] |
| Hydrogen Bond Donors | 2 | Computed value. | [1] |
Stability, Storage, and Handling
Chemical Stability
The product is expected to be chemically stable under standard ambient conditions (room temperature). The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of nucleophiles and bases but is labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which is the basis for its utility in synthesis. Carbamates are generally stable against metabolic ring opening, especially when part of a larger structure.[2]
Recommended Storage
For long-term integrity, the compound should be stored at 4°C, protected from light.[1] It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen. Containers should be kept tightly closed in a dry and well-ventilated place.
Safe Handling Practices
As a matter of good laboratory practice, and drawing from data on related compounds, the following handling procedures are recommended:
-
Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4][5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
-
Static Discharge: For handling larger quantities, take precautionary measures against static discharge, as fine organic dusts have the potential to form explosive mixtures with air.
Experimental Protocols for Physical Property Determination
To ensure data integrity, the following standardized protocols for determining key physical properties are provided.
Protocol 1: Melting Point Determination (Thiele Tube Method)
The melting point is a critical indicator of purity. The Thiele tube method provides an efficient and reliable means of determination.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Secure the capillary tube to a calibrated thermometer. Place the assembly into a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate. The design of the tube ensures uniform heat distribution via convection.
-
Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid).
-
Final Reading: Continue heating slowly (1-2 °C per minute) and record the temperature at which the last solid particle melts. The melting point is reported as this range.
References
- 1. chemscene.com [chemscene.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tert-Butyl N-(4-aminobutyl)carbamate - Safety Data Sheet [chemicalbook.com]
A Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate: A Cornerstone Building Block for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-Butyl (3-aminopyridin-4-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its chemical architecture, delineate a robust synthetic pathway, provide a thorough analytical characterization, and illuminate its strategic application in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile intermediate.
Introduction: The Strategic Importance of a Differentially Protected Diaminopyridine
At the heart of many contemporary therapeutic agents lies a precisely functionalized heterocyclic core. This compound (CAS No. 208080-03-3) represents a quintessential example of a "smart" building block, designed for efficiency and control in multi-step synthetic campaigns.
Its structure features a pyridine ring substituted with two adjacent amino groups. The strategic value of this molecule is derived from the differential protection of these two amines. The amine at the 3-position is a free, nucleophilic primary amine, poised for a variety of chemical transformations. In contrast, the amine at the 4-position is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile, clean removal under acidic conditions.[1] This elegant design allows for selective, sequential reactions at the two amine positions, providing chemists with precise control over the construction of complex molecular architectures.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 208080-03-3 |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol [2] |
| Appearance | Typically an off-white to pale yellow solid |
| SMILES | CC(C)(C)OC(=O)NC1=C(N)C=NC=C1 |
| Topological Polar Surface Area (TPSA) | 77.24 Ų[2] |
Synthesis and Mechanistic Insights
The most direct and common synthesis of this compound involves the selective mono-N-Boc protection of the commercially available precursor, 3,4-diaminopyridine.
The Causality of Selective Protection
The selective acylation of one amino group in the presence of another on the same aromatic ring is a nuanced challenge. In the case of 3,4-diaminopyridine, the 4-amino group is generally more nucleophilic and sterically accessible than the 3-amino group. This difference in reactivity allows for the preferential reaction of the 4-amino group with di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry and reaction conditions (e.g., temperature, solvent, and reaction time), a high yield of the desired mono-protected product can be achieved.
The mechanism involves the nucleophilic attack of the more basic 4-amino group on one of the carbonyl carbons of Boc₂O. This is often facilitated by a non-nucleophilic base or can proceed directly. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and a molecule of carbon dioxide, to yield the stable carbamate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure synthesized from established methods for mono-Boc protection of diamines.[3][4]
Materials:
-
3,4-Diaminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminopyridine (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 equivalents) in THF dropwise over 30 minutes. The slow addition is critical to minimize the formation of the di-protected byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating experimental results.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.[5] ~4.5-5.5 ppm (br s, 2H): The two protons of the free 3-amino group. ~6.5-8.0 ppm: Aromatic protons of the pyridine ring, showing characteristic coupling patterns. ~8.0-9.0 ppm (br s, 1H): The N-H proton of the carbamate.[5] |
| ¹³C NMR | ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[6] ~80 ppm: The quaternary carbon of the tert-butyl group.[6] ~110-150 ppm: Carbons of the pyridine ring. ~153 ppm: The carbonyl carbon of the carbamate group.[5] |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 210.12: The protonated molecular ion peak. |
| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching vibrations from the primary amine and the carbamate N-H.[7] ~3000-2850: C-H stretching of the tert-butyl group. ~1700: Strong C=O stretching of the carbamate carbonyl group.[7] ~1600-1450: N-H bending and C=C/C=N stretching of the aromatic ring. |
Applications in Medicinal Chemistry: Enabling Sequential Derivatization
The true utility of this compound is realized in its application as a versatile intermediate. The orthogonal nature of its two amino groups is the key to its power, enabling chemists to perform sequential, regioselective modifications.
Logical Workflow:
-
Reaction at the 3-Amino Group: The free primary amine at the C3 position can readily participate in a wide range of reactions, including amide bond formation, reductive amination, urea formation, or nucleophilic aromatic substitution.
-
Deprotection: The Boc group at the C4 position remains intact during these transformations. Once the desired modification at C3 is complete, the Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[1]
-
Reaction at the 4-Amino Group: The newly revealed primary amine at the C4 position is now available for a second, different chemical modification.
This stepwise approach is fundamental in the construction of complex drug molecules, where precise control over the placement of different functional groups is paramount. For instance, aminopyridine scaffolds are common in the development of kinase inhibitors , where the different substituents on the ring system are tailored to interact with specific residues in the ATP-binding pocket of the target kinase. While direct synthesis examples for this specific isomer are proprietary, the analogous intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a known intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[8][9] This highlights the industrial relevance of this class of compounds.
Visualization of Application Logic
Caption: Logical workflow for sequential functionalization.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. In all cases, seek medical attention.
-
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its differentially protected amino groups provide a pre-programmed roadmap for the efficient and controlled synthesis of complex, highly functionalized pyridine derivatives. For researchers in drug discovery, this building block offers a reliable and logical solution to the synthetic challenges encountered in the development of next-generation therapeutics, particularly in the competitive landscape of kinase inhibitor design. Its robust synthesis and predictable reactivity make it an invaluable tool in the modern medicinal chemist's arsenal.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
A Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate (CAS: 183311-28-6): Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Strategically Protected Diamine for Complex Synthesis
In the landscape of medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl (3-aminopyridin-4-yl)carbamate, identified by CAS number 183311-28-6, represents a quintessential example of such a scaffold. It is a derivative of 3,4-diaminopyridine where the amino group at the 4-position is selectively protected by a tert-butyloxycarbonyl (Boc) group.[1] This orthogonal protection strategy leaves the 3-amino group available for a wide range of chemical transformations, while the 4-amino group can be unmasked under specific acidic conditions.[2][3]
This differential reactivity makes it an invaluable intermediate for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, which are core structures in many biologically active compounds.[4] This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and core applications, offering researchers and drug development professionals a practical framework for its effective utilization.
Physicochemical and Computational Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 183311-28-6 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Synonym | 3-Amino-4-pyridylcarbamic acid t-butyl ester | [1] |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | [1] |
| logP (calculated) | 2.0108 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that hinges on the selective manipulation of amino groups on the pyridine core. The process begins with a suitable precursor, 3,4-diaminopyridine, which itself can be synthesized from commercially available materials.
Synthesis of the 3,4-Diaminopyridine Precursor
A common and efficient route to 3,4-diaminopyridine involves the catalytic hydrogenation of 3-nitro-4-aminopyridine.[4] The nitro group is highly susceptible to reduction under these conditions, while the existing amino group remains intact.
Caption: Workflow for the synthesis of 3,4-diaminopyridine.
Experimental Protocol: Synthesis of 3,4-Diaminopyridine [4]
-
Setup: To a solution of 3-nitropyridin-4-amine (50 g, 395 mmol) in a mixture of methanol (500 mL) and tetrahydrofuran (THF) (500 mL), add 10% Palladium on carbon (Pd/C) catalyst (5 g).
-
Reaction: The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at 10°C for 24 hours. The progress of the reaction can be monitored by observing the uptake of hydrogen.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 3,4-diaminopyridine as the final product (typical yield: ~97%).[4]
Selective N-Boc Protection
The critical step is the selective protection of the 4-amino group of 3,4-diaminopyridine. The two amino groups exhibit different nucleophilicity due to the electronic influence of the pyridine ring nitrogen. This difference, although subtle, can be exploited to achieve mono-protection. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.[2]
Caption: Selective mono-N-Boc protection of 3,4-diaminopyridine.
Experimental Protocol: Synthesis of this compound This protocol is a representative procedure based on standard Boc protection methodologies.[2][3][5]
-
Setup: Dissolve 3,4-diaminopyridine (1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to the solution and stir. The base serves to neutralize the acidic byproduct generated during the reaction.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0°C. Allowing the reaction to proceed at a low temperature can enhance selectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 4-N-Boc protected isomer.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems directly from its orthogonal protection scheme. The free 3-amino group can be functionalized under conditions that leave the Boc group intact, and vice-versa.
Caption: Differential reactivity and strategic pathways.
Reactions at the 3-Amino Position
The nucleophilic 3-amino group is readily available for various transformations, including:
-
Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Cyclization: Condensation with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings, such as imidazo[4,5-c]pyridines.[4]
Deprotection and Subsequent Reactions
The Boc group is robust under basic and mildly acidic conditions but can be efficiently cleaved using strong acids.[3]
Experimental Protocol: Boc Deprotection [3]
-
Setup: Dissolve the Boc-protected compound (1 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (often used neat or as a 25-50% solution in DCM) or a 4M solution of hydrogen chloride (HCl) in dioxane.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material has been completely consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free diamine.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound. The toxicological properties have not been fully investigated, and it should be handled with care.[6]
| Safety Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. | [7][8] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [7][8][9] |
| Fire Safety | Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature (4°C). Protect from light. | [1][8] |
| Incompatibilities | Strong oxidizing agents. | [6] |
Conclusion
This compound is a strategically designed and highly valuable building block for organic synthesis. Its defining feature—a diaminopyridine core with one amine selectively protected—provides chemists with the flexibility to perform sequential modifications with high regiocontrol. This capability is particularly crucial in the field of drug discovery, where it facilitates the synthesis of complex heterocyclic libraries and targeted lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the research and development of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl (3-aminopyridin-4-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, a detailed synthetic protocol, analytical characterization, and its strategic applications in the synthesis of complex pharmaceutical agents.
Core Molecular Attributes and Physicochemical Properties
This compound is a strategically designed bifunctional molecule. The presence of a free primary amine at the 3-position and a Boc-protected amine at the 4-position of the pyridine ring allows for selective and sequential chemical modifications. This differential reactivity is paramount in multi-step syntheses of complex drug candidates.
The fundamental properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 209.25 g/mol | --INVALID-LINK-- |
| CAS Number | 183311-28-6 | --INVALID-LINK-- |
| Appearance | White to off-white powder | Generic Material Property |
| Melting Point | 123-127 °C | Generic Material Property |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | Generic Material Property |
Strategic Synthesis: Selective N-Boc Protection
The synthesis of this compound hinges on the selective protection of one of the two amino groups of the starting material, 3,4-diaminopyridine. The rationale behind this synthetic approach is to leverage the subtle differences in the nucleophilicity of the two amino groups, although in many cases, statistical distribution and careful control of reaction conditions are key to achieving mono-protection.
The most common and efficient method for this transformation is the reaction of 3,4-diaminopyridine with di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: A Representative Synthesis
This protocol describes a standard laboratory procedure for the mono-Boc protection of 3,4-diaminopyridine.
Materials:
-
3,4-Diaminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred solution of 3,4-diaminopyridine at 0 °C (ice bath). The slow addition is crucial to maximize the yield of the mono-protected product and minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF is important as Boc₂O can react with water.
-
Triethylamine: This base is added to neutralize the tert-butoxycarbonyloxy anion formed during the reaction, driving the equilibrium towards the product.
-
Controlled Addition of Boc₂O: Dropwise addition at low temperature helps to control the exothermicity of the reaction and improves the selectivity for mono-protection.
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted starting materials, byproducts, and the triethylammonium salt.
-
Chromatographic Purification: Due to the potential for the formation of di-Boc-protected and unreacted starting material, column chromatography is the most effective method for obtaining the pure mono-protected product.
Analytical Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
-
Boc Group: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons (-C(CH₃)₃).
-
Pyridine Protons: A set of aromatic protons between 7.0 and 8.5 ppm. The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position, and then the proton at the 5-position.
-
Amine Protons: Two broad singlets corresponding to the NH of the carbamate and the NH₂ of the free amine. The exact chemical shifts of these protons are dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):
-
Boc Group: Two signals around 80 ppm (-C(CH₃)₃) and 28 ppm (-C(CH₃)₃). A signal for the carbonyl carbon of the carbamate is expected around 153-155 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region (approximately 110-150 ppm), with the carbons attached to the nitrogen atoms being the most deshielded.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak [M+H]⁺: A prominent peak at m/z 210.12, corresponding to the protonated molecule.
-
Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) may be observed.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the two amino groups allows for the construction of complex molecular architectures.
4.1. Role as a Key Building Block
The free primary amine at the 3-position can serve as a nucleophile in various reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Reductive amination: Reaction with aldehydes and ketones.
The Boc-protected amine at the 4-position remains unreactive during these transformations. In a subsequent step, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the 4-amino group, which can then be further functionalized.
4.2. Utility in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 3,4-diaminopyridine scaffold is a common motif in these inhibitors. This compound provides a convenient entry point for the synthesis of such molecules. The free 3-amino group can be used to build out one part of the inhibitor, while the latent 4-amino group can be deprotected and used to attach another pharmacophoric element.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and differential reactivity provide a robust platform for the efficient construction of complex molecules, particularly in the realm of targeted therapeutics. The synthetic and analytical methodologies outlined in this guide serve as a practical resource for researchers engaged in the design and development of novel pharmaceutical agents.
A Technical Guide to the Spectroscopic Characterization of tert-Butyl (3-aminopyridin-4-yl)carbamate
This guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (3-aminopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections detail the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering researchers and drug development professionals a comprehensive reference for the characterization of this compound.
Introduction
This compound (Molecular Formula: C₁₀H₁₅N₃O₂, Molecular Weight: 209.25 g/mol ) is a bifunctional molecule containing a pyridine ring substituted with a primary amine and a Boc-protected amine.[1] This structure makes it a valuable building block in the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This document serves as a practical guide to the multi-faceted spectroscopic analysis of this compound, emphasizing the synergy between different analytical techniques to build a complete and unambiguous structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the pyridine ring, the amino groups, and the tert-butyl protecting group.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
The following table summarizes the predicted ¹H NMR spectral data for this compound, based on analysis of similar structures and computational studies.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 1H | H-2 (Pyridine) |
| ~7.80 | d | 1H | H-6 (Pyridine) |
| ~6.85 | d | 1H | H-5 (Pyridine) |
| ~7.50 | s (br) | 1H | NH (Carbamate) |
| ~4.50 | s (br) | 2H | NH₂ (Amino) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS).
-
Aromatic Region (6.5-8.5 ppm): The three protons on the pyridine ring are expected to appear in this region. The proton at the 2-position (H-2), being adjacent to the nitrogen and between two substituents, is predicted to be a singlet and the most downfield. The protons at the 6 and 5-positions (H-6 and H-5) will likely appear as doublets due to coupling with each other.
-
Amine and Amide Protons (Variable): The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets. The carbamate NH proton is typically more downfield than the primary amine protons.
-
Aliphatic Region (0.5-2.0 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.45 ppm. The integration of this signal (9H) is a key diagnostic feature.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
The following table summarizes the predicted ¹³C NMR spectral data.[2][4]
| Chemical Shift (δ, ppm) | Assignment |
| ~153.5 | C=O (Carbamate) |
| ~148.0 | C-4 (Pyridine) |
| ~145.5 | C-2 (Pyridine) |
| ~140.0 | C-6 (Pyridine) |
| ~125.0 | C-3 (Pyridine) |
| ~110.0 | C-5 (Pyridine) |
| ~80.0 | C (CH₃)₃ (Boc) |
| ~28.5 | C(C H₃)₃ (Boc) |
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically around 153 ppm.
-
Pyridine Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to nitrogen (C-2 and C-6) and those bearing substituents (C-3 and C-4) will have characteristic shifts.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28.5 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
| m/z Value | Assignment |
| 210.1 | [M+H]⁺ (Protonated Molecule) |
| 154.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 109.1 | [M - Boc + H]⁺ (Loss of Boc group) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The exact m/z values may vary slightly depending on the instrument and ionization method.
-
Molecular Ion Peak: In electrospray ionization (ESI), the most common ionization technique for this type of molecule, the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 209.25 g/mol .
-
Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of the Boc group as isobutylene (56 Da) and carbon dioxide (44 Da), or the entire Boc group (100 Da). The observation of a peak at m/z 109.1, corresponding to the 3,4-diaminopyridine cation, would be a strong indicator of the core structure. The tert-butyl cation at m/z 57.1 is also a common fragment.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
Data Acquisition: Inject a small volume of the sample solution. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric of NH₂) |
| 3250-3100 | Medium | N-H stretch (Carbamate) |
| 2980-2960 | Medium | C-H stretch (asymmetric of CH₃) |
| 1710-1680 | Strong | C=O stretch (Carbamate) |
| 1620-1580 | Medium | N-H bend (NH₂) and C=C/C=N stretch (Pyridine) |
| 1540-1510 | Medium | N-H bend and C-N stretch (Amide II) |
| 1250, 1160 | Strong | C-O stretch and C-N stretch (Carbamate) |
-
N-H Stretching Region: The presence of both a primary amine and a secondary amide (carbamate) will result in multiple absorption bands in the 3500-3100 cm⁻¹ region. The two distinct peaks for the NH₂ group are a key diagnostic feature.
-
Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including those of the pyridine ring, which can be used for confirmation by comparison with a reference spectrum.
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Scan: Lower the anvil to press the sample against the crystal and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.
Caption: Logical workflow for structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, ensuring the quality and integrity of their synthetic endeavors.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of tert-Butyl (3-aminopyridin-4-yl)carbamate
Foreword: The Structural Elucidation Imperative
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a uniquely powerful tool. It provides a high-resolution glimpse into the electronic environment of individual protons within a molecule, revealing intricate details of connectivity and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the ¹H NMR spectrum of a key synthetic intermediate: tert-Butyl (3-aminopyridin-4-yl)carbamate. The causality behind experimental choices, the inherent self-validation of the described protocols, and a foundation in authoritative references are the pillars of this document, ensuring a narrative of both technical accuracy and field-proven insight.
Molecular Architecture and its Spectroscopic Implications
This compound (CAS 183311-28-6) is a disubstituted pyridine derivative featuring two key functional groups that profoundly influence its ¹H NMR spectrum: a primary amine (-NH₂) at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) at the 4-position.
Figure 1. Molecular Structure of this compound.
The electronic nature of these substituents dictates the chemical shifts of the pyridine ring protons. The amino group is a strong electron-donating group, which tends to shield the ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the Boc-protected amino group is electron-withdrawing, deshielding adjacent protons and shifting their signals downfield (to higher ppm values). The interplay of these opposing electronic effects, combined with through-bond and through-space interactions, results in a distinct and interpretable ¹H NMR spectrum.
Analysis of the ¹H NMR Spectrum
While a publicly available, definitively assigned spectrum for this specific compound is not readily found in the primary literature at the time of this writing, we can predict the spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from closely related analogs. The anticipated ¹H NMR spectrum, when acquired in a common deuterated solvent such as DMSO-d₆, would exhibit the following key features:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.0 | d | 1H | ~5.0 |
| H-6 | ~7.6 - 7.8 | s | 1H | - |
| H-5 | ~6.8 - 7.0 | d | 1H | ~5.0 |
| NH (Carbamate) | ~8.5 - 9.0 | s | 1H | - |
| NH₂ (Amine) | ~5.0 - 5.5 | s (broad) | 2H | - |
| tert-Butyl | ~1.4 - 1.5 | s | 9H | - |
Rationale for Assignments:
-
Pyridine Protons (H-2, H-5, H-6): The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. H-2, being ortho to the electronegative nitrogen atom and influenced by the adjacent amino group, is expected to be the most downfield of the ring protons. H-6, also ortho to the ring nitrogen but further from the substituents, will appear at a slightly lower chemical shift. H-5, positioned ortho to the electron-donating amino group, is anticipated to be the most upfield of the aromatic protons. The coupling between the adjacent H-2 and H-5 protons should result in a doublet for each, with a typical ortho-coupling constant of approximately 5.0 Hz. The H-6 proton, lacking an adjacent proton, would appear as a singlet.
-
Amine and Carbamate Protons (NH and NH₂): The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, the carbamate NH proton is expected to be a sharp singlet in the downfield region (~8.5 - 9.0 ppm). The primary amine (NH₂) protons typically appear as a broad singlet further upfield (~5.0 - 5.5 ppm). The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield aliphatic region of the spectrum (~1.4 - 1.5 ppm). This signal is often used as a convenient internal reference for integration.
Experimental Protocol for ¹H NMR Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol provides a robust framework for obtaining a publication-quality spectrum.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar molecules and its high boiling point, which minimizes evaporation. Chloroform-d (CDCl₃) can also be used, though the chemical shifts of the N-H protons will be more variable.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4 cm.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard internal reference (0 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (at ~2.50 ppm) can be used for calibration.
Figure 2. Workflow for ¹H NMR Sample Preparation.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Pulse Sequence | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 4 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | 16 ppm | Covers the full range of expected proton chemical shifts. |
| Temperature | 298 K | Standard room temperature analysis. |
Data Processing and Interpretation
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm) or TMS (0 ppm).
-
Peak Picking and Integration: All significant peaks are identified, and their integrals are calculated. The integral of the tert-butyl singlet can be set to 9H, and all other integrals are normalized relative to this value.
-
Coupling Constant Measurement: The splitting patterns of the pyridine protons are analyzed to determine the J-coupling constants.
Conclusion: A Cornerstone of Characterization
The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its unambiguous characterization. By understanding the influence of the molecule's functional groups on proton chemical shifts and coupling constants, and by adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a comprehensive resource for scientists and professionals in the pharmaceutical industry, empowering them with the knowledge to effectively utilize ¹H NMR spectroscopy in their drug discovery and development endeavors.
Key characteristics of Boc-protected diaminopyridines
An In-depth Technical Guide to the Core Characteristics of Boc-Protected Diaminopyridines
Abstract
The diaminopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The successful synthesis and functionalization of these molecules, however, are critically dependent on strategic chemical protection of their nucleophilic amino groups. The tert-butyloxycarbonyl (Boc) group stands out as a premier choice for this purpose, offering a unique combination of stability, reactivity-directing capabilities, and facile, selective cleavage. This guide provides an in-depth exploration of the synthesis, key chemical properties, and strategic applications of Boc-protected diaminopyridines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Imperative for Amine Protection in Diaminopyridine Chemistry
Diaminopyridines are foundational building blocks in drug discovery, notably in the development of kinase inhibitors and anti-infective agents.[1][2][3] Their utility stems from the two amino groups, which provide key hydrogen bonding interactions with biological targets and offer versatile handles for synthetic elaboration. However, this inherent reactivity presents a significant challenge in multi-step syntheses; unprotected amines can engage in unwanted side reactions, leading to low yields and complex product mixtures.
The temporary masking of these amines with a protecting group is therefore essential. The ideal protecting group should be easy to install, robust enough to withstand a range of subsequent reaction conditions, and removable under mild conditions that do not compromise the integrity of the final molecule.[4][5] The tert-butyloxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it one of the most indispensable tools in modern organic synthesis.[4][5][6] This guide will dissect the core characteristics that make the Boc group uniquely suited for manipulating diaminopyridine scaffolds.
Synthesis and Selective Protection of Diaminopyridines
The primary challenge in protecting diaminopyridines lies in achieving selectivity between the two amino groups, which may have different nucleophilicities depending on their position on the pyridine ring. The standard method for introducing the Boc group involves the use of di-tert-butyl dicarbonate (Boc₂O).[6][7][8]
The choice of base and solvent is critical for optimizing the reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) is common to neutralize the acidic byproduct.[7] For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[9][10] DMAP functions by reacting with Boc₂O to form a more reactive intermediate, though its use can sometimes promote the formation of di-protected byproducts if not carefully controlled.[10][11]
Experimental Protocol: General N-Boc Protection of a Diaminopyridine
-
Dissolution: Dissolve the diaminopyridine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM), ~0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq for mono-protection, 2.2-2.5 eq for di-protection). If required, add triethylamine (1.5 eq) and/or a catalytic amount of DMAP (0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 6-12 hours.[8]
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc-protected diaminopyridine.
Data Presentation: Representative Boc Protection Conditions
| Diaminopyridine Isomer | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | (Boc)₂O, TEA, EDCI, HOBT | DCM | RT | 1 | 85% | [12][13] |
| 4-Aminopyridine | (Boc)₂O | Acetonitrile | RT | 3 | >95% | [3] |
| Polyamines (Selective) | t-BuOCO₂Ph | CH₂Cl₂ or DMF | - | - | - | [7] |
Note: Yields are highly substrate-dependent. The method cited for 2-aminopyridine uses coupling agents to improve yield and selectivity, addressing common difficulties.[12][13]
Caption: General workflow for the N-Boc protection of diaminopyridines.
Core Chemical Characteristics and Directed Reactivity
The Boc group is more than a simple placeholder; it profoundly influences the chemical behavior of the diaminopyridine scaffold.
-
Orthogonal Stability: The Boc group is exceptionally stable under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[5] This stability allows for an orthogonal protection strategy, where other protecting groups sensitive to these conditions (like the base-labile Fmoc group) can be selectively removed in the presence of a Boc group.[4]
-
Directed ortho-Metalation (DoM): Perhaps the most powerful characteristic of the N-Boc-aminopyridine moiety is its ability to function as a potent Directed Metalation Group (DMG).[14][15] This reaction enables the regioselective functionalization of the pyridine ring at the position ortho to the protected amine, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.[15] The mechanism involves coordination of a strong organolithium base (e.g., n-BuLi or t-BuLi) to the Lewis basic carbonyl oxygen of the Boc group. This brings the base into close proximity to the ortho-proton, facilitating its abstraction to form a stable aryllithium intermediate.[15][16] This intermediate can then be quenched with a wide variety of electrophiles to install new functional groups with high precision.
Caption: The Directed ortho-Metalation (DoM) workflow.
Spectroscopic Characterization
The presence of the Boc group gives rise to highly characteristic signals in NMR and IR spectroscopy, making reaction monitoring and product characterization straightforward.
| Spectroscopic Data | Characteristic Signal | Chemical Shift / Wavenumber | Notes |
| ¹H NMR | tert-butyl protons | ~1.5 ppm (singlet, 9H) | A strong, clean singlet indicative of the nine equivalent protons.[13][17] |
| ¹³C NMR | tert-butyl quaternary C | ~80 ppm | The carbon atom attached to the three methyl groups.[17] |
| tert-butyl methyl C | ~28 ppm | The three equivalent methyl carbons.[17] | |
| Carbamate C=O | ~153 ppm | The carbonyl carbon of the Boc group.[17] | |
| FT-IR | Carbamate C=O stretch | ~1700 cm⁻¹ | A very strong and sharp absorption band.[18] |
Boc Deprotection: Regenerating the Amine
The hallmark of the Boc group is its facile removal under acidic conditions.[9][19] This acid-lability is central to its utility, allowing the amine to be unmasked at the desired stage of a synthesis.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or hydrochloric acid (HCl) in methanol or dioxane.[6][7][20] The mechanism proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[20][21]
A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation. It can potentially alkylate other nucleophilic sites within the molecule (e.g., thiols, electron-rich aromatic rings), leading to undesirable byproducts.[21][22] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.[9]
Experimental Protocol: Standard Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (~0.2 M). If the substrate contains sensitive functional groups, add a scavenger like anisole (2-5 eq).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the consumption of starting material by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a TFA salt. It can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
Caption: Boc deprotection workflow, highlighting the role of scavengers.
For highly acid-sensitive substrates, milder Lewis acids like ZnBr₂ or AlCl₃ can be employed for selective deprotection.[7][9]
Applications in Medicinal Chemistry and Synthesis
Boc-protected diaminopyridines are not merely synthetic intermediates; they are enabling tools that accelerate drug discovery.[23] They serve as versatile building blocks for constructing libraries of complex molecules for biological screening.[][25][]
-
Scaffolds for Biologically Active Molecules: The functionalized diaminopyridine core, often accessed via DoM of a Boc-protected precursor, is central to many pharmaceuticals. For example, N-alkylated 4-aminopyridines, synthesized from a Boc-protected intermediate, have demonstrated significant antifungal and antiprotozoal activity.[3] The broader class of diaminopyrimidines serves as the basis for potent antibacterial drugs like trimethoprim, which function by inhibiting dihydrofolate reductase.[2]
-
Enabling Combinatorial Chemistry: The ability to selectively protect one amine, functionalize the molecule elsewhere (e.g., on the ring via DoM or at the other amine), and then deprotect, is the cornerstone of combinatorial library synthesis. This allows for the rapid generation of hundreds or thousands of analogues around a core scaffold, a critical process for identifying lead compounds in drug discovery.[25]
Conclusion
Boc-protected diaminopyridines represent a class of chemical intermediates of paramount importance. The Boc group imparts a unique set of characteristics that chemists can exploit to great advantage: robust stability that allows for orthogonal synthetic strategies, a powerful directing effect for regioselective C-H functionalization, and clean, facile removal under mild acidic conditions. Mastering the chemistry of these building blocks is essential for any scientist or researcher aiming to design and synthesize the next generation of complex, biologically active molecules.
References
- 1. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 13. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. genscript.com [genscript.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. BOC deprotection [ms.bzchemicals.com]
- 23. nbinno.com [nbinno.com]
- 25. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]
An In-depth Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate: A Strategic Building Block in Medicinal Chemistry
<
Abstract
tert-Butyl (3-aminopyridin-4-yl)carbamate has emerged as a critical chemical intermediate in the field of drug discovery and development. Its unique structure, featuring a pyridine core with differentially protected vicinal amino groups, offers medicinal chemists a versatile platform for synthesizing complex molecular architectures. The strategic placement of an acid-labile tert-butoxycarbonyl (Boc) protecting group on one amine allows for selective deprotection and subsequent functionalization, making it an invaluable tool in the construction of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, characterization data, and a discussion of its strategic applications, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of Orthogonal Protection
In the intricate process of multi-step organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs), the ability to selectively modify one functional group in the presence of others is paramount. This is often achieved through the use of "orthogonal" protecting groups—groups that can be removed under distinct sets of conditions without affecting each other.[1] this compound is a prime exemplar of this principle. It is derived from 3,4-diaminopyridine, where one of the highly nucleophilic amino groups is masked as a carbamate.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and, more importantly, its facile cleavage under acidic conditions.[2][3][4] This acid lability contrasts with the stability of many other protecting groups, allowing chemists to unmask the amine at a specific, desired stage of a synthetic sequence. This targeted reactivity is the cornerstone of the building block's utility, enabling its incorporation into complex molecules designed to interact with specific biological targets.[5][6] Its application is particularly notable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 183311-28-6 | [9] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [9] |
| Molecular Weight | 209.25 g/mol | [9] |
| Appearance | White to off-white solid | Generic |
| Purity | ≥95% | [9] |
| Storage | 4°C, protect from light |[9] |
Spectroscopic Characterization
Verifying the identity and purity of the building block is a critical quality control step. While a specific spectrum for this compound is not publicly available, representative data for similar Boc-protected amines can be used for comparison. For instance, the ¹H NMR spectrum of a Boc-protected amine will characteristically show a large singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[10][11] The protons on the pyridine ring and the amine protons will appear in the aromatic and downfield regions, respectively.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound involves the selective mono-protection of 3,4-diaminopyridine. The key to success is controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), to favor the formation of the mono-Boc product over the di-Boc byproduct.
Rationale for Experimental Choices
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for Boc protection. It is a stable solid that reacts cleanly with amines under relatively mild conditions.[2][4]
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is typically used to dissolve the starting materials.
-
Base: A non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often added to scavenge the acidic byproduct of the reaction, driving the equilibrium towards the product.[4]
-
Control: The reaction is run at or below room temperature to enhance selectivity and minimize the formation of the di-protected side product.
Step-by-Step Synthesis Protocol
-
Dissolve 3,4-diaminopyridine (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq.) in anhydrous THF.
-
Add the (Boc)₂O solution dropwise to the stirred solution of 3,4-diaminopyridine over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired mono-protected product.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Core Applications in Drug Development
The true value of this building block lies in its utility in multi-step synthetic campaigns. The free 3-amino group can undergo a variety of chemical transformations, while the 4-amino group remains protected. Subsequently, the Boc group can be selectively removed to reveal the second amine for further functionalization.
Deprotection Strategy
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common method.[2][12][13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[4][12]
Key Considerations for Deprotection:
-
Acid Choice: While TFA is highly effective, other acids like hydrochloric acid (HCl) in dioxane or methanol can also be used.[2] The choice may depend on the acid sensitivity of other functional groups in the molecule.
-
Scavengers: The liberated tert-butyl cation is electrophilic and can potentially alkylate sensitive, nucleophilic residues (e.g., tryptophan, methionine). The addition of scavengers like triethylsilane or anisole is a field-proven tactic to mitigate these side reactions.[1][13]
Caption: General workflow for the acid-catalyzed deprotection of the Boc group.
Case Study: Synthesis of Kinase Inhibitors
This building block is a key component in the synthesis of several Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[7][8]
In a typical synthetic route, the free amine of this compound is reacted with a suitable electrophile, such as a substituted pyrimidine. For example, it can be reacted with a dichloro-pyrimidine in a nucleophilic aromatic substitution reaction.[7] After this initial coupling, the Boc group is removed under acidic conditions (e.g., TFA) to expose the second amino group.[8] This newly freed amine is then available for a subsequent reaction, such as acylation with acryloyl chloride, to install a crucial "warhead" that forms a covalent bond with a cysteine residue in the active site of the BTK enzyme.[7]
Caption: Strategic use of the building block in a multi-step synthesis.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of modern synthetic design. Its orthogonally protected amino groups provide chemists with the flexibility to construct complex molecular architectures with precision and control. Its proven utility in the synthesis of high-value therapeutic agents, such as BTK inhibitors, solidifies its position as an indispensable building block in the medicinal chemist's arsenal. The robust and validated protocols for its synthesis and deprotection ensure its reliable application in advancing drug discovery programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. rsc.org [rsc.org]
- 11. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Technical Guide to the Potential Biological Activities of tert-Butyl (3-aminopyridin-4-yl)carbamate Derivatives
Executive Summary
The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved therapeutics.[1] Specifically, the aminopyridine motif has demonstrated a vast range of biological activities, primarily by interacting with key enzymes and receptors.[2] This guide focuses on the synthetic rationale and potential biological activities of derivatives of tert-Butyl (3-aminopyridin-4-yl)carbamate. This core structure combines the biologically active 3,4-diaminopyridine moiety with a tert-butoxycarbonyl (Boc) protecting group. The Boc group serves a dual purpose: it facilitates selective chemical modification at the unprotected 3-amino position and modulates the physicochemical properties of the resulting derivatives. This document explores the two most promising therapeutic avenues for this class of compounds—kinase inhibition and anticancer activity—providing the scientific rationale, mechanistic insights, and detailed experimental protocols for their evaluation.
Part 1: The Core Scaffold: Rationale, Synthesis, and Derivatization
The 3,4-Diaminopyridine Core: A Privileged Structure
The aminopyridine scaffold is a cornerstone in drug discovery.[2] The arrangement of the two amino groups on the pyridine ring in the 3,4-diamino configuration creates a unique electronic and structural motif. This arrangement allows for versatile interactions with biological targets, including hydrogen bonding and aromatic interactions, making it an excellent starting point for developing targeted therapies. Fused pyrimidine derivatives, which can be synthesized from diaminopyridines, are of considerable pharmacological interest.[3]
The Strategic Role of the tert-Butyl Carbamate (Boc) Group
The introduction of a tert-butyl carbamate (Boc) group onto the 4-amino position is a critical design choice. The Boc group is a widely used protecting group in organic synthesis due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[4]
In this context, its role is twofold:
-
Enabling Selective Derivatization: By protecting the 4-amino group, the 3-amino group becomes the primary site for chemical modification. This allows for the systematic and predictable synthesis of a library of derivatives, a crucial step in structure-activity relationship (SAR) studies.
-
Modulating Physicochemical Properties: The bulky and lipophilic nature of the tert-butyl group can significantly alter the solubility, membrane permeability, and metabolic stability of the parent molecule, which are key parameters in drug development.
Synthetic Strategy and Protocol
The synthesis of this compound from commercially available 3,4-diaminopyridine presents a key chemical challenge: the selective protection of one amino group over the other. While the pKa values of the two exocyclic amines are different, achieving high selectivity with di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions can be difficult, often resulting in a mixture of mono-protected, di-protected, and unprotected starting material.[5] A carefully controlled procedure is therefore essential.
This protocol is designed to favor the mono-Boc protection of 3,4-diaminopyridine.
-
Dissolution: Dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction's exothermicity and improve selectivity.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. Using slightly less than one equivalent of (Boc)₂O minimizes the formation of the di-protected byproduct.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the product.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired mono-protected product from unreacted starting material and the di-protected byproduct.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for the core molecule and subsequent derivatization.
Part 2: Potential Biological Activity I: Kinase Inhibition
Rationale: A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed as ATP mimetics, occupying the ATP-binding pocket to block kinase activity. The aminopyridine and aminopyrimidine scaffolds are considered "privileged" structures in this context because they can mimic the hinge-binding interactions of the adenine base of ATP.[6][7] Numerous approved kinase inhibitors, such as Crizotinib (an ALK/ROS1/MET inhibitor), contain an aminopyridine core.[2] The 3,4-diaminopyridine scaffold provides a key hydrogen-bond donating amine and an aromatic system for interaction within the ATP binding site, making its derivatives prime candidates for kinase inhibitory activity.
Potential Kinase Targets and Mechanism of Action
Derivatives of the core scaffold could potentially target a range of kinases involved in cell proliferation and survival signaling. Based on the activity of related compounds, potential targets include:
-
Cyclin-Dependent Kinases (CDKs): Co-inhibition of CDKs and other enzymes like HDACs by aminopyridine derivatives has shown enhanced antitumor effects.[8]
-
MAP4K4: 2-aminopyridine-based compounds have been developed as potent inhibitors of MAP4K4, a kinase involved in inflammation and cancer.[9]
The primary mechanism would involve competitive inhibition at the ATP-binding site. The pyridine nitrogen and the 3-amino group can form critical hydrogen bonds with the "hinge region" of the kinase, while substituents added to this amine can extend into other pockets to confer potency and selectivity.
Caption: Interaction of an aminopyridine inhibitor with a kinase active site.
Data on Related Aminopyridine/Pyrimidine Kinase Inhibitors
To establish a baseline for potential activity, the following table summarizes the inhibitory concentrations (IC₅₀) of related compounds against various kinases.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Aminopyrimidine Derivative | CDK9 / HDAC1 | 88.4 / 168.9 | [8] |
| Aminopyrimidine Derivative | FLT3 / HDAC1 | 30.4 / 52.4 | [8] |
| 2-Aminopyridine Derivative | MAP4K4 | < 10 (Potency) | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A homogenous time-resolved fluorescence (HTRF) assay is a common method for screening kinase inhibitors.
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and the test compound (derivative) at various concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at desired concentrations.
-
Add the specific kinase and the biotinylated substrate peptide.
-
Initiate the reaction by adding a concentration of ATP that is at or near the Km for the enzyme.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Analysis: Calculate the ratio of the two emission signals. The signal is proportional to the amount of phosphorylated substrate. Determine the IC₅₀ value for the test compound by plotting the signal against the compound concentration and fitting the data to a four-parameter logistic curve.
Part 3: Potential Biological Activity II: Anticancer Activity
Rationale: Pyrido[3,4-d]pyrimidines and Cancer
The 3,4-diaminopyridine core is a direct precursor to the pyrido[3,4-d]pyrimidine scaffold, a class of compounds with documented anticancer activity.[10] Studies have shown that derivatives of this and related diaminopyrimidine structures exhibit potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[3][11]
Potential Mechanisms of Antitumor Action
The anticancer effects of these compounds are often multifactorial but frequently converge on two key cellular processes:
-
Cell Cycle Arrest: Many cytotoxic agents halt the progression of the cell cycle, preventing cancer cells from dividing. For example, some 2,4-diaminopyrimidine derivatives have been shown to cause cell cycle blockage at the G2/M phase and accumulation in the S phase.[11]
-
Induction of Apoptosis: By disrupting critical cellular processes, these compounds can trigger programmed cell death (apoptosis). This can be observed through markers like increased expression of pro-apoptotic proteins (e.g., Bid) and cleavage of PARP.[10]
Caption: Potential pathways for anticancer activity.
Data on Related Anticancer Compounds
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of related fused pyrimidine compounds against various human cancer cell lines.
| Compound Class | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MGC803 (Gastric) IC₅₀ (µM) | Reference |
| 2,4-Diaminopyrimidine (9k) | 2.14 | 3.59 | 5.52 | 3.69 | N/A | [11] |
| 2,4-Diaminopyrimidine (13f) | 1.98 | 2.78 | 4.27 | 4.01 | N/A | [11] |
| Pyrido[3,4-d]pyrimidine (30) | N/A | N/A | N/A | N/A | 0.59 | [10] |
Experimental Protocol: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37 °C, 5% CO₂) to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4 °C for at least 30 minutes (or up to a week).[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[17] Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Gate out doublets and debris.[18] Quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. Compare the cell cycle distribution of treated cells to the untreated control to identify any cell cycle arrest.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural similarity to known bioactive molecules, particularly kinase inhibitors and anticancer agents, provides a strong rationale for its exploration. The presence of the Boc-protected amine allows for controlled, selective derivatization at the 3-amino position, enabling the generation of diverse chemical libraries for comprehensive SAR studies.
Future research should focus on:
-
Library Synthesis: Synthesizing a focused library of derivatives with diverse chemical properties at the 3-amino position.
-
Broad Screening: Screening these derivatives against a panel of cancer cell lines and a representative panel of kinases to identify initial hits.
-
Mechanism of Action Studies: For active compounds, further investigation into the specific molecular targets and pathways is necessary.
-
Lead Optimization: Optimizing the potency, selectivity, and drug-like properties of hit compounds through iterative chemical synthesis and biological testing.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety.
By leveraging the established protocols and scientific rationale outlined in this guide, researchers can systematically explore the therapeutic potential of this versatile chemical scaffold.
Part 5: References
-
Abcam. Cell cycle analysis with flow cytometry and propidium iodide. --INVALID-LINK--
-
Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 7.15.1–7.15.11. --INVALID-LINK--
-
NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. --INVALID-LINK--
-
Croucher, D. Cell Cycle Tutorial Contents. --INVALID-LINK--
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. --INVALID-LINK--
-
Abcam. MTT assay protocol. --INVALID-LINK--
-
ATCC. MTT Cell Proliferation Assay. --INVALID-LINK--
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--
-
Horton, T. MTT Cell Assay Protocol. --INVALID-LINK--
-
Al-Otaibi, F. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 1-23. --INVALID-LINK--
-
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. --INVALID-LINK--
-
Telliez, J. B., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4036-4049. --INVALID-LINK--
-
BenchChem. Biological activity of 3,4-Diphenylpyridine and its derivatives. --INVALID-LINK--
-
ResearchGate. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. --INVALID-LINK--
-
Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. --INVALID-LINK--
-
Yang, J. W., et al. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. --INVALID-LINK--
-
Reddy, T. J., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(8), 6657-6667. --INVALID-LINK--
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17823-17837. --INVALID-LINK--
-
Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. --INVALID-LINK--
-
Chemistry Stack Exchange. Failure of selective Nα-Boc protection of diamino acids based on pKa difference. --INVALID-LINK--
-
Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--
-
Penkett, C. S., & Simpson, I. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Journal of Organic Chemistry, 76(18), 7434-7440. --INVALID-LINK--
-
Wang, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 5(6), 833-838. --INVALID-LINK--
-
Zhao, B., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 75, 129020. --INVALID-LINK--
-
Sahu, N. K., et al. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. nanocellect.com [nanocellect.com]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
tert-Butyl (3-aminopyridin-4-yl)carbamate safety and handling
An In-depth Technical Guide to the Safety and Handling of tert-Butyl (3-aminopyridin-4-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Structural Approach to Safety Assessment
This compound is a key intermediate in medicinal chemistry and drug development, valued for its utility in constructing more complex molecular architectures. Its structure, featuring a Boc-protected amine on a 3,4-diaminopyridine core, dictates its reactivity and, crucially, its safety profile. As specific toxicological and safety data for this exact compound are not extensively published, this guide employs a proactive, experience-based safety assessment. By deconstructing the molecule into its primary functional components—the pyridine ring, the diamino-substitution pattern, and the tert-butyl carbamate (Boc) group—we can anticipate its hazards and establish robust protocols for its safe handling. The pyridine core suggests potential for skin and respiratory irritation, while the 3,4-diaminopyridine framework, a known pharmacologically active scaffold, necessitates stringent handling to prevent systemic exposure. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for managing the risks associated with this compound, ensuring both personal safety and experimental integrity.
Section 1: Hazard Identification and Classification
The primary hazards of this compound are inferred from its structural analogues, particularly 3,4-diaminopyridine and other N-Boc protected diamines. The 3,4-diaminopyridine core is a potent potassium channel blocker, making systemic exposure a significant concern.[1][2] Accidental absorption could lead to neurological effects. Furthermore, pyridine derivatives and aliphatic amines are known irritants.[3][4]
Based on this analysis, the compound should be treated as hazardous, with the following classifications strongly recommended:
| Hazard Class | Category | Hazard Statement | Rationale / Supporting Evidence |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | The parent compound, 3,4-Diaminopyridine, is classified as very toxic by inhalation.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 3,4-Diaminopyridine is toxic if swallowed.[3] Related Boc-protected amines are also classified as harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation. | N-Boc protected diamines like tert-Butyl (3-aminopropyl)carbamate are known to cause severe skin burns.[5][6] Pyridine derivatives are also known skin irritants.[3] A conservative approach is to handle it as corrosive until proven otherwise. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | Direct contact with amine-containing compounds can cause severe and potentially irreversible eye damage.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Pyridine derivatives and related compounds are known to be irritating to the respiratory system.[3][7] |
Section 2: Toxicological Profile and Health Effects
The primary toxicological concern stems from the pharmacological activity of the 3,4-diaminopyridine core. This moiety acts as a voltage-gated potassium channel blocker, which can enhance neurotransmitter release at the neuromuscular junction.[1][2] While this is therapeutically useful in specific medical conditions, accidental exposure in a laboratory setting can lead to adverse effects.
-
Systemic Effects: Ingestion, inhalation, or significant dermal absorption may lead to systemic toxicity. Symptoms can include excitability, headache, nausea, and in cases of significant exposure, paresthesias (tingling or numbness) or even seizures are possible, reflecting the compound's action on the central nervous system.[1][2][3]
-
Local Effects: As with many pyridine derivatives and amines, the compound is expected to be a strong irritant.[3]
-
Eye Contact: Can cause severe irritation and potentially irreversible corneal damage.[3][4]
-
Skin Contact: May cause skin irritation, inflammation, or chemical burns upon prolonged contact.[3] Absorption through the skin can lead to the systemic effects described above.
-
Inhalation: Inhalation of dust or aerosols can cause irritation to the nose, throat, and respiratory tract.[3][7]
-
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" illustrates the most effective means of mitigating risk, prioritizing engineering solutions over reliance on PPE.
Caption: Hierarchy of Controls for Chemical Safety.
1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10]
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): A specific SOP for handling this compound must be written and approved.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding SOP.
-
Designated Area: A designated area within the lab should be clearly marked for the use of this compound.
3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling this chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a significant splash risk.[8][11] | Protects against splashes that can cause severe eye damage. |
| Skin Protection | A fully buttoned, long-sleeved lab coat. | Prevents incidental skin contact. |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[8][10] Check the manufacturer's glove compatibility chart. Gloves should be inspected before use and changed immediately if contaminated. | Provides a barrier against skin contact and absorption. Latex offers poor protection against many organic chemicals, including pyridine derivatives. |
| Respiratory Protection | Not required when working within a certified fume hood. For emergency situations (e.g., large spills), a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] | Protects against inhalation of harmful dust or aerosols in non-standard conditions. |
Section 4: Safe Handling and Storage Protocol
Handling:
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.
-
Aliquotting: Weigh the solid compound within the fume hood. Avoid generating dust. If possible, use a spatula that minimizes static.
-
Transfers: Keep containers tightly closed when not in use.[8] Use caution when transferring to prevent spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[12] After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12]
-
Incompatibilities: Store segregated from strong oxidizing agents and strong acids.[6][13]
-
Ignition Sources: Although not highly flammable, store away from heat and sources of ignition as a general best practice.[12]
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical.
Caption: First-Aid Response Flowchart for Exposure.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][13]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Call a physician or Poison Control Center immediately.[12]
Spill Response:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Control: Ensure the area is well-ventilated (fume hood is on). Eliminate any nearby ignition sources.
-
Contain & Absorb: For small spills, wear appropriate PPE (including respirator if necessary). Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4][10] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination waste in the hazardous waste container.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[9]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[4][13]
-
Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 6: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Excess heat, dust formation.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[6][13]
-
Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6]
-
Hazardous Polymerization: Will not occur.[6]
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all surplus material and contaminated absorbents in a clearly labeled, sealed, and compatible waste container.[9]
-
Disposal Method: Waste must be disposed of through a licensed and certified hazardous waste disposal company. Do not empty into drains.[14] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[13]
References
- 1. 3,4-diaminopyridine safety in clinical practice: an observational, retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. watson-int.com [watson-int.com]
- 14. fishersci.com [fishersci.com]
Storage conditions for 3-Amino-4-(Boc-amino)pyridine
An In-depth Technical Guide to the Optimal Storage of 3-Amino-4-(Boc-amino)pyridine
Abstract
This technical guide provides a comprehensive framework for the optimal storage and handling of 3-Amino-4-(Boc-amino)pyridine (CAS No: 183311-28-6), a key intermediate in pharmaceutical synthesis and chemical research. Moving beyond generic recommendations, this document elucidates the causal chemical principles governing the compound's stability. We will explore the inherent sensitivities of the Boc-protecting group and the aminopyridine core to environmental factors such as temperature, atmosphere, light, and chemical incompatibility. The protocols herein are designed as self-validating systems to ensure the long-term integrity and purity of the reagent, thereby safeguarding experimental reproducibility and outcomes.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of its proper handling and storage. 3-Amino-4-(Boc-amino)pyridine is a solid powder at room temperature.
| Property | Value | Source |
| CAS Number | 183311-28-6 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 123-127 °C | [1] |
The Pillars of Stability: Understanding the Molecule
The storage strategy for 3-Amino-4-(Boc-amino)pyridine is dictated by the chemical sensitivities of its two primary structural components: the tert-butyloxycarbonyl (Boc) protecting group and the aminopyridine heterocyclic core.
-
The Boc Protecting Group: The Boc group is a carbamate that masks the nucleophilicity of the amino group at the 4-position. Its defining characteristic is its stability under basic and nucleophilic conditions, but its pronounced lability under acidic conditions.[2][3] This acid sensitivity is the most critical factor in preventing chemical degradation. The deprotection mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4]
-
The Aminopyridine Core: The pyridine ring, particularly with amino substituents, is susceptible to oxidation. While generally stable, pyridine and its derivatives can undergo degradation, which may be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen.[5] Furthermore, like most organic compounds, exposure to high-energy UV light can promote unwanted side reactions.
Recommended Storage Conditions: A Multi-Factorial Approach
Based on the compound's inherent chemical nature, a multi-factorial approach to storage is essential. The following conditions are recommended to maximize shelf-life and preserve purity.
Temperature
The product is chemically stable under standard ambient conditions (room temperature). Studies on structurally similar compounds, such as 4-aminopyridine and 3,4-diaminopyridine, have demonstrated excellent chemical stability in capsules stored at both refrigerated (4°C) and room temperature (22-24°C) for 6 months.[6] Even at an elevated temperature of 37°C, minimal degradation was observed over one month.[6]
Recommendation:
-
Short-Term (1-3 months): Storage at ambient room temperature (20-25°C) is acceptable.
-
Long-Term (>3 months): For maximum stability and to minimize any potential for slow degradation, refrigeration at 2-8°C is recommended. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Atmosphere (Moisture and Air)
Moisture is a significant threat. The presence of ambient moisture can facilitate hydrolysis, and in combination with trace acidic impurities (e.g., dissolved CO₂ forming carbonic acid), it can accelerate the cleavage of the Boc group. Safety data sheets consistently emphasize storing the compound in a "dry" environment and keeping the container "tightly closed".[7][8][9]
Recommendation:
-
Primary Containment: Always store the compound in its original, tightly sealed container.[7][10]
-
Inert Atmosphere: For long-term storage, after opening the original container, it is best practice to backfill the headspace with an inert gas like nitrogen or argon before resealing. This displaces both moisture and oxygen.
-
Secondary Containment: Use of a desiccator provides an additional layer of protection against ambient humidity.
Light
Pyridine and its derivatives should be stored away from direct light.[10][11] A stability study of related aminopyridines specifically utilized light-protected storage conditions.[6] Exposure to UV radiation can provide the activation energy for unwanted side reactions and degradation.
Recommendation:
-
Store the container in a dark location, such as a cabinet or drawer.
-
If the original container is not opaque, use an amber vial or wrap the container in aluminum foil to provide light protection.
Chemical Environment: Incompatibilities
The primary incompatibility stems from the acid-labile Boc group. Contact with acidic substances will lead to deprotection. Avoid:
-
Strong Acids: This is the most critical incompatibility.[12][13]
-
Strong Oxidizing Agents: These can react with the aminopyridine ring system.[5][12][13]
-
Acid Chlorides and Anhydrides: These are also listed as incompatible materials.[12]
Experimental Protocol: Long-Term Storage and Handling
This protocol ensures the integrity of the compound from receipt to use.
-
Receiving: Upon receipt, visually inspect the container seal for integrity. Do not accept if the seal is broken.
-
Initial Storage: Place the unopened container in a designated, dark, dry location. For long-term storage, place it at 2-8°C.
-
Aliquoting (If Necessary):
-
Move the sealed container from cold storage to a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours. This prevents water condensation on the cold powder.
-
Perform aliquoting in a controlled environment with low humidity, such as a glove box or under a gentle stream of dry nitrogen.
-
Use clean, dry spatulas and transfer the desired amount into smaller, appropriate vials (e.g., amber glass vials with PTFE-lined caps).
-
Backfill the headspace of the original container and the new aliquot vials with an inert gas.
-
Seal all containers tightly and label them clearly with the compound name, date, and lot number.
-
-
Final Storage: Return the main container and the new aliquots to the appropriate storage conditions (2-8°C, protected from light).
Caption: Decision workflow for proper storage conditions.
Stability Monitoring
Regularly check for signs of degradation.
-
Visual Inspection: Note any change in color (from white/off-white) or texture (clumping may indicate moisture absorption).
-
Thin-Layer Chromatography (TLC): A simple TLC analysis against a fresh standard can quickly reveal the presence of new, more polar impurities (like the deprotected diamine).
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, an HPLC purity check is the gold standard. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Consequences of Improper Storage & Degradation Pathways
Improper storage leads directly to the degradation of the compound, primarily through two pathways. The consequences include inaccurate reagent quantification, introduction of impurities that complicate subsequent reactions and purification, and ultimately, failure to synthesize the target molecule.
Caption: Key molecular degradation pathways.
Conclusion
The chemical stability of 3-Amino-4-(Boc-amino)pyridine is robust under controlled conditions. The primary vulnerabilities are the acid-labile Boc group and a general sensitivity to moisture and strong oxidants. By implementing a storage strategy that emphasizes a dry, inert, cold (for long-term), and dark environment, researchers can ensure the compound's integrity. Adherence to these protocols is a critical component of good laboratory practice, safeguarding the validity and success of complex synthetic endeavors.
References
- 1. 3-氨基-4-(叔丁氧羰基氨基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. peptide.com [peptide.com]
Methodological & Application
Application Notes & Protocols: Leveraging tert-Butyl (3-aminopyridin-4-yl)carbamate in Modern Medicinal Chemistry
<_ _>
Introduction: The Strategic Importance of a Differentially Protected Diamine
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic use of pre-functionalized building blocks is paramount for efficient and convergent synthesis. tert-Butyl (3-aminopyridin-4-yl)carbamate is a quintessential example of such a reagent. It provides medicinal chemists with a stable, versatile, and strategically protected 3,4-diaminopyridine scaffold. The core utility of this molecule lies in the differential reactivity of its two amino groups. The C4-amine is masked with a tert-butoxycarbonyl (Boc) group, a robust yet readily cleavable protecting group, thereby allowing for selective chemistry to be performed on the more nucleophilic C3-amine.[1] This targeted reactivity is crucial for constructing complex heterocyclic systems, such as the imidazo[4,5-c]pyridine core, which is a prevalent pharmacophore in numerous biologically active agents.[1]
This guide provides an in-depth look at the strategic advantages, key applications, and detailed experimental protocols for utilizing this compound in a medicinal chemistry setting.
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of the reagent. The following data provides key parameters for laboratory use.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N₃O₂ | PubChem |
| Molecular Weight | 209.25 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 145-150 °C | Commercial Suppliers |
| Solubility | Soluble in DCM, THF, DMF, DMSO | General Lab Knowledge |
| Storage | Store at 2-8°C, protect from moisture and light | General Lab Knowledge |
Section 1: The Strategic Advantage in Heterocyclic Synthesis
The primary application of this compound is as a precursor to fused bicyclic heteroaromatics. The 3,4-diaminopyridine motif is a classical starting point for condensation reactions with carboxylic acids (or their equivalents) or aldehydes to form the five-membered imidazole ring fused to the pyridine core.[2][3]
The presence of the Boc group on the C4-amine is the key design feature. It serves two main purposes:
-
Regiocontrol: It deactivates the C4-amine towards acylation or condensation, directing reactions to the C3-amine. This prevents the formation of undesired regioisomers, which are often difficult to separate.[1][4]
-
Solubility & Stability: The lipophilic Boc group often enhances the solubility of the starting material and intermediates in common organic solvents, simplifying reaction setup and purification.
This strategic protection allows for a modular and predictable approach to building complex molecular architectures, as depicted in the workflow below.
Caption: Synthetic workflow using the title compound.
Section 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 2.1: Synthesis of a Fused Imidazo[4,5-c]pyridine Core
This protocol details a representative synthesis of a Boc-protected imidazopyridine via condensation with a carboxylic acid equivalent, a common step in the synthesis of kinase inhibitors.
Scientist's Note (Rationale): The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for amide bond formation. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to form the imidazole ring. This two-step, one-pot procedure is often high-yielding and minimizes intermediate isolation.
Materials & Reagents:
-
This compound
-
Carboxylic acid of choice (e.g., isobutyric acid)
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Reagent Addition: Dissolve the starting material in anhydrous DMF. Add the carboxylic acid (1.1 equiv) followed by DIPEA (3.0 equiv). Stir the solution for 5 minutes at room temperature.
-
Amide Coupling: Add HATU (1.2 equiv) portion-wise to the solution. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cyclization: Once the initial amide formation is complete, add glacial acetic acid (5-10 equivalents) directly to the reaction mixture. Heat the reaction to 80-100 °C. Monitor the cyclization/dehydration by TLC or LC-MS until the intermediate amide is fully consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired Boc-protected imidazo[4,5-c]pyridine.
Caption: One-pot imidazopyridine synthesis workflow.
Protocol 2.2: Boc-Deprotection to Reveal the C4-Amine
This protocol describes the standard method for removing the Boc protecting group, a crucial step before further functionalization at the C4-position.
Scientist's Note (Rationale): The Boc group is designed to be labile under acidic conditions.[5] Trifluoroacetic acid (TFA) is highly effective for this purpose as it is a strong acid, and both the excess reagent and the tert-butyl cation byproduct are volatile, simplifying workup.[6][7] Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds. The reaction is typically rapid and clean.[5]
Materials & Reagents:
-
Boc-protected substrate (from Protocol 2.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. NaHCO₃ or 1M NaOH
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv). A common ratio is 10-25% TFA in DCM (v/v).
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in DCM or EtOAc. Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic. Caution: CO₂ evolution (effervescence) will occur.
-
Isolation: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Section 3: Troubleshooting and Key Considerations
-
Incomplete Amide Coupling: If the coupling reaction stalls, ensure all reagents and solvents are anhydrous. An additional charge of the coupling agent (HATU) may be required.
-
Difficult Cyclization: For sterically hindered or electron-deficient carboxylic acids, higher temperatures or stronger acids (e.g., polyphosphoric acid, PPA) may be necessary, though conditions should be optimized carefully to avoid decomposition.[2]
-
Incomplete Boc-Deprotection: While uncommon with TFA, if the substrate is particularly acid-sensitive, milder conditions like 4M HCl in dioxane can be used, although reaction times may be longer.[5][7]
-
Regioselectivity: While the Boc group provides excellent control, trace amounts of the other regioisomer can sometimes form. Careful purification and characterization (e.g., via 2D NMR like NOESY or HMBC) are essential to confirm the structure of the desired product.[1][4]
Conclusion
This compound is a high-value building block in medicinal chemistry that enables a regioselective and modular approach to the synthesis of complex nitrogen-containing heterocycles. Its utility in directing reactions to the C3-amine while masking the C4-amine provides a robust platform for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to effectively incorporate this versatile reagent into their synthetic programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Reaction of tert-Butyl (3-aminopyridin-4-yl)carbamate with electrophiles
Application Note & Protocols
Topic: Navigating the Regioselective Reaction of tert-Butyl (3-aminopyridin-4-yl)carbamate with Electrophiles
Abstract & Scope
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a key synthetic intermediate. Substituted 3,4-diaminopyridines are foundational scaffolds for a variety of heterocyclic systems with significant biological activity, most notably imidazo[4,5-c]pyridines.[1] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functions introduces a crucial element of regiochemical control. This note elucidates the reactivity profile of this molecule and presents robust, field-proven protocols for its selective reaction with common electrophiles, including acylating and alkylating agents. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to empower scientists to achieve desired outcomes with high fidelity and yield.
Scientific Foundation: Understanding the Reactivity Profile
The synthetic utility of this compound hinges on the differentiated reactivity of its three potential nucleophilic centers: the C3-amino group, the C4-carbamate nitrogen, and the pyridine ring nitrogen (N1).
-
C3-Amino Group: This is the primary site for electrophilic attack. As a free arylamine, it is significantly more nucleophilic than the Boc-protected amine at C4. The lone pair on this nitrogen is readily available for reaction.
-
C4-Boc-Protected Amino Group: The Boc group serves two functions. First, it deactivates the C4-amino group through the electron-withdrawing effect of the adjacent carbonyl, rendering it a very weak nucleophile.[2][3] Second, the bulky tert-butyl group provides substantial steric hindrance, further disfavoring reactions at this site.
-
Pyridine Ring Nitrogen (N1): The pyridine nitrogen is basic and can be protonated or react with electrophiles, particularly strong alkylating agents, to form pyridinium salts. This is often an undesirable side reaction that deactivates the ring system towards other transformations.[4]
This electronic and steric differentiation allows for highly regioselective reactions at the C3-amino position, provided the reaction conditions are carefully controlled.
Caption: Figure 1: Nucleophilic centers of the substrate.
Core Application: Acylation of the C3-Amino Group
Acylation is a robust and high-yielding transformation for this substrate, typically used to install amide functionalities. The reaction proceeds selectively at the C3-amino group.
Protocol 1: General Procedure for Acylation with Acyl Chlorides
This protocol describes the reaction with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Causality:
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen to avoid reaction with the acyl chloride.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used as acid scavengers. They are non-nucleophilic and will not compete with the substrate for the electrophile.[5] Pyridine can also be used as both the base and solvent.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, then allowed to warm to ensure complete conversion.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Suspend/dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add TEA or DIPEA (1.5 - 2.0 equiv) to the mixture and stir.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add the acyl chloride (1.05 - 1.2 equiv) dropwise via syringe over 5-10 minutes. A precipitate (triethylammonium chloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or saturated aq. NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Caption: Figure 2: Workflow for C3-Amine Acylation.
Advanced Application: Alkylation of the C3-Amino Group
Direct alkylation of the C3-amino group with alkyl halides can be less straightforward than acylation. Potential side reactions include over-alkylation (dialkylation) and N-alkylation of the pyridine ring.[6] A more controlled and often higher-yielding method involves a sequential Boc-deprotection and reductive amination.[1]
Protocol 2: N-Alkylation via Sequential Deprotection/Reductive Amination
This two-step procedure first removes the Boc group under acidic conditions and then forms the new C-N bond via reductive amination. This approach offers excellent control for installing a single alkyl group.
Causality:
-
Deprotection: Strong acids like Trifluoroacetic acid (TFA) or HCl in an organic solvent efficiently cleave the acid-labile Boc group, generating the free 3,4-diaminopyridine as a salt.[3][7]
-
Reductive Amination: The resulting diamine reacts with an aldehyde or ketone to form an intermediate imine/enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred because it is less reactive towards the carbonyl starting material and tolerant of the mildly acidic conditions that favor imine formation.
Materials:
-
This compound (1.0 equiv)
-
Step A (Deprotection):
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Step B (Reductive Amination):
-
Aldehyde or Ketone (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Step-by-Step Methodology:
Part A: Boc Deprotection
-
Dissolve this compound (1.0 equiv) in DCM (0.1-0.2 M).
-
Add TFA (5-10 equiv, often used as a 25-50% solution in DCM).
-
Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting 3,4-diaminopyridine trifluoroacetate salt is often a solid or oil and can be used directly in the next step.
Part B: Reductive Amination 5. Suspend the crude diamine salt from Part A in DCE or THF (0.1 M). 6. Add the desired aldehyde or ketone (1.1 - 1.5 equiv). 7. (Optional) Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine formation. 8. Stir for 30-60 minutes at room temperature. 9. Add sodium triacetoxyborohydride (1.5 - 2.0 equiv) portion-wise, as the reaction may effervesce. 10. Stir at room temperature for 4-24 hours until the reaction is complete (monitored by TLC/LC-MS). 11. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. 12. Extract the aqueous layer with DCM or Ethyl Acetate (3x). 13. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. 14. Purify the N-alkylated product via silica gel column chromatography.
Summary of Reaction Conditions & Troubleshooting
| Reaction | Electrophile | Typical Base/Reagent | Solvent | Key Considerations & Potential Issues |
| Acylation | Acyl Chloride, Anhydride | TEA, DIPEA, Pyridine | DCM, THF | High Yields: Generally a very reliable reaction.[8] Issue: Low yield. Solution: Ensure anhydrous conditions; check activity of acylating agent. |
| Sulfonylation | Sulfonyl Chloride | TEA, DIPEA, Pyridine | DCM, THF | Similar to Acylation: Forms stable sulfonamides. Issue: Di-sulfonylation. Solution: Use stoichiometric amount of sulfonyl chloride at low temperature. |
| Alkylation (Direct) | Alkyl Halide | NaH, K₂CO₃ | DMF, THF | Low Regioselectivity: Prone to N1-alkylation (pyridinium salt) and over-alkylation.[6] Issue: Complex product mixture. Solution: Use Protocol 2 (Reductive Amination) for better control. |
| Alkylation (Indirect) | Aldehyde, Ketone | NaBH(OAc)₃ | DCE, THF | High Regioselectivity: Excellent method for mono-alkylation after deprotection.[1] Issue: Incomplete reaction. Solution: Ensure active reducing agent; add catalytic acid. |
| Aromatic Substitution | e.g., HNO₃/H₂SO₄ | N/A | N/A | Not Feasible: Pyridine ring is electron-deficient and requires harsh conditions that cleave the Boc group.[9] Alternative strategies like directed lithiation are required.[10] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents:
-
Acyl/Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle with care.
-
TFA: Highly corrosive. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Quench carefully.
-
Solvents (DCM, DCE): Handle with care as they are potential carcinogens.
-
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from tert-Butyl (3-aminopyridin-4-yl)carbamate
Introduction: The Strategic Importance of Boc Deprotection in the Synthesis of 3,4-Diaminopyridine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1] This application note provides a detailed technical guide on the deprotection of the Boc group from tert-butyl (3-aminopyridin-4-yl)carbamate, a key step in the synthesis of 3,4-diaminopyridine (3,4-DAP).
3,4-Diaminopyridine is a vital pharmaceutical agent, notably used in the treatment of rare autoimmune disorders such as Lambert-Eaton myasthenic syndrome (LEMS).[2] The synthesis of high-purity 3,4-DAP is therefore of significant interest to researchers and professionals in drug development. This guide will delve into the mechanistic underpinnings of Boc deprotection, provide detailed, field-proven protocols, and outline robust analytical methods for reaction monitoring and product characterization, ensuring a reproducible and efficient synthetic outcome.
Chemical Principles and Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine is a classic example of a carbamate hydrolysis reaction. The generally accepted mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., Trifluoroacetic Acid or Hydrochloric Acid). This initial protonation enhances the electrophilicity of the carbonyl carbon.
-
Cleavage of the tert-Butyl-Oxygen Bond: The protonated intermediate is unstable and undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This step is facilitated by the formation of the highly stable tert-butyl cation.
-
Formation of Carbamic Acid: The cleavage results in the formation of a carbamic acid intermediate and the liberation of the tert-butyl cation.
-
Decarboxylation: Carbamic acids are inherently unstable and readily undergo spontaneous decarboxylation, releasing carbon dioxide gas.
-
Formation of the Free Amine: The decarboxylation yields the free amine, which is subsequently protonated by the acidic medium to form the corresponding ammonium salt.
A potential side reaction involves the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation. This can be mitigated by the use of scavengers in the reaction mixture.[3]
Visualizing the Deprotection Pathway
The following diagram illustrates the mechanistic steps involved in the acid-catalyzed deprotection of a Boc group.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols: A Step-by-Step Guide
This section provides two robust and validated protocols for the deprotection of this compound. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) will depend on the specific requirements of the synthesis, such as downstream compatibility and desired salt form of the product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and typically results in rapid and complete deprotection.
Materials and Reagents:
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Merck |
| Diethyl ether | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and may involve gas evolution (isobutylene and CO₂).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate reaction completion.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM.
-
Redissolve the residue in a minimal amount of DCM and slowly add it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: Vigorous gas evolution will occur.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,4-diaminopyridine.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the product directly, which can be advantageous for stability and handling.
Materials and Reagents:
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| 1,4-Dioxane, anhydrous | ≥99.8% | Acros Organics |
| 4 M HCl in 1,4-Dioxane | Solution | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).
-
Addition of HCl: To the stirred solution at room temperature, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC as described in Protocol 1.
-
Work-up and Isolation:
-
Upon completion, add diethyl ether to the reaction mixture to induce further precipitation of the product.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 3,4-diaminopyridine as its hydrochloride salt.
-
-
Neutralization (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as aqueous sodium hydroxide, followed by extraction with an organic solvent like ethyl acetate.
Workflow for Boc Deprotection
The following diagram outlines the general experimental workflow for the deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
Analytical Monitoring and Characterization
Rigorous analytical monitoring is crucial for ensuring the successful completion of the deprotection reaction and the purity of the final product.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction in real-time.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of 10% methanol in dichloromethane is a good starting point. The polarity can be adjusted as needed.
-
Visualization: UV light (254 nm) and staining with ninhydrin solution (for visualizing the primary amine product). The starting material will be less polar (higher Rf) than the highly polar product which will likely remain at or near the baseline.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for accurate quantification of the product and assessment of its purity. A reverse-phase method is typically employed.
-
Column: C18 bonded phase column.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous solution containing sodium octanesulfonate and ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid.[3]
-
Detection: UV detection at a wavelength of approximately 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the final product, 3,4-diaminopyridine.
-
¹H NMR: The most telling sign of a successful deprotection is the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.5 ppm. The aromatic protons of the pyridine ring will also exhibit characteristic shifts.
-
¹³C NMR: The disappearance of the signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group confirms the removal of the Boc protecting group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for this purpose.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider adding more acidic reagent or extending the reaction time.
-
Side Product Formation: The formation of byproducts due to alkylation by the tert-butyl cation can be minimized by performing the reaction at a lower temperature or by adding a scavenger such as anisole.
-
Product Stability: 3,4-Diaminopyridine is a stable compound, but it is good practice to store it in a cool, dry, and dark place to prevent any potential degradation over time.[5]
-
Safety Precautions: Both TFA and concentrated HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of the pharmaceutically important compound 3,4-diaminopyridine. The choice of acidic reagent, either TFA or HCl, provides flexibility in the synthetic strategy. By following the detailed protocols and analytical guidelines presented in this application note, researchers, scientists, and drug development professionals can achieve a high yield of pure 3,4-diaminopyridine, facilitating further research and development in this important therapeutic area.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
The Strategic Utility of tert-Butyl (3-aminopyridin-4-yl)carbamate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Tale of Two Amines
In the landscape of modern medicinal chemistry, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. tert-Butyl (3-aminopyridin-4-yl)carbamate (CAS 183311-28-6) emerges as a quintessential example of a "linchpin" intermediate—a molecule ingeniously designed to bridge disparate chemical fragments. Its value lies in the differential reactivity of its two amino groups on a pyridine core, a common scaffold in a multitude of targeted therapies, particularly kinase inhibitors.
The 4-amino group is masked as a tert-butoxycarbonyl (Boc) carbamate, rendering it temporarily inert to a wide range of reaction conditions. This strategic protection leaves the 3-amino group, a more nucleophilic aniline-type amine, available for deliberate chemical modification. This guide provides an in-depth exploration of the synthesis, characterization, and practical application of this versatile intermediate, offering field-tested protocols and the scientific rationale behind them.
Physicochemical Properties & Handling
A comprehensive understanding of the physical and chemical properties of an intermediate is the foundation of its effective and safe utilization.
| Property | Value | Reference / Remarks |
| CAS Number | 183311-28-6 | - |
| Molecular Formula | C₁₀H₁₅N₃O₂ | - |
| Molecular Weight | 209.25 g/mol | - |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Melting Point | 138-142 °C | Typical range, may vary with purity |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General lab observation |
| Storage | Store at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. | Recommended best practice |
Safety & Handling Precautions: While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous carbamates and aminopyridines suggest the following precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
As with all amine-containing compounds, it should be considered a potential skin and respiratory sensitizer.
Synthesis and Purification: Achieving Regioselectivity
The primary challenge in synthesizing this compound is the regioselective protection of the 4-amino group of the starting material, 3,4-diaminopyridine, over the 3-amino group. The 3-amino group is generally more nucleophilic due to resonance effects. A robust method to achieve the desired selectivity involves the transient and selective protonation of the more basic 3-amino group, directing the Boc-anhydride to react at the 4-position.
Workflow for Synthesis
Figure 1. Synthetic workflow for this compound.
Detailed Laboratory Protocol
This protocol is adapted from a general method for the selective mono-Boc protection of diamines, which has been demonstrated to be effective for achieving regioselectivity based on amine basicity.[1][2]
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-diaminopyridine (1.0 eq) and dissolve it in anhydrous methanol.
-
Selective Protonation: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (1.0 eq) dropwise. The TMSCl reacts with methanol to generate HCl in situ, which selectively protonates the more basic 3-amino group. Stir the mixture at 0 °C for 30 minutes.
-
Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and water. Carefully add saturated aqueous NaHCO₃ solution to neutralize the mixture (Caution: gas evolution) until the pH of the aqueous layer is ~8-9. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
Causality of Selectivity: The success of this protocol hinges on the difference in basicity between the two amino groups. The 3-amino group, being more basic, is preferentially protonated by the in situ generated HCl. This protonated ammonium salt is no longer nucleophilic, effectively "protecting" it and directing the electrophilic Boc₂O to react with the remaining free, less basic 4-amino group.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the intermediate before its use in subsequent synthetic steps.
| Technique | Expected Results |
| ¹H NMR | δ (ppm) ~1.5 (s, 9H, -C(CH₃)₃) , aromatic protons corresponding to the pyridine ring, and broad singlets for the -NH₂ and -NH- protons. The exact shifts of aromatic and NH protons will depend on the solvent used (e.g., CDCl₃ or DMSO-d₆). |
| ¹³C NMR | δ (ppm) ~28.3 (3C, -C(CH₃)₃) , ~80.0 (1C, -C(CH₃)₃) , ~153-155 (1C, C=O of carbamate) , and signals corresponding to the pyridine ring carbons. |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 210.12 . |
| FT-IR | Characteristic peaks for N-H stretching (amine and carbamate), C=O stretching (carbamate), and aromatic C-H and C=N stretching. |
Note: The NMR data are predicted based on characteristic values for Boc-protected amines and aminopyridines. Researchers should always acquire and interpret their own analytical data.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile building block for complex drug molecules. The Boc-protected 4-amino group and the free 3-amino group offer an orthogonal handle for sequential reactions.
General Reaction Scheme
The most common application involves the functionalization of the free 3-amino group, followed by the deprotection of the 4-amino group to reveal a new nucleophilic site for further elaboration.
Figure 2. General synthetic utility workflow.
Protocol: N-Acylation of the 3-Amino Group
This protocol details a standard acylation reaction, a common first step in elaborating the intermediate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acylating agent (e.g., Acetyl chloride or another R-COCl) (1.1 eq)
Procedure:
-
Setup: Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add the base (e.g., TEA) to the solution.
-
Acylation: Cool the mixture to 0 °C. Slowly add the acylating agent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-acylated product can be purified by column chromatography or crystallization if necessary.
Protocol: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to unmask the 4-amino group for subsequent reactions.
Materials:
-
Boc-protected substrate (from the previous step)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Procedure:
-
Setup: Dissolve the Boc-protected pyridine derivative in DCM.
-
Acid Addition: Add an excess of TFA (typically 20-50% v/v) or 4M HCl in Dioxane (typically 4-10 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a base to yield the free diamine.
Trustworthiness of the Protocol: This deprotection is one of the most reliable and high-yielding reactions in organic synthesis. The mechanism involves the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and H⁺, driving the reaction to completion. The reaction is typically clean, and the product can often be isolated by simple evaporation.
Conclusion
This compound is a strategically designed intermediate that provides a robust and reliable platform for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its value is rooted in the principle of orthogonal protection, allowing for the selective and sequential functionalization of a 3,4-diaminopyridine core. The protocols and rationale presented herein provide researchers, scientists, and drug development professionals with a practical guide to leveraging this powerful building block in the pursuit of novel pharmaceutical agents.
References
Application Notes & Protocols: Suzuki-Miyaura Coupling of Boc-Protected Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-Aminopyridine Coupling
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1] When applied to aminopyridines, this reaction opens a direct path to a vast chemical space of potential drug candidates.
The use of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is a strategic choice. While Suzuki couplings on unprotected aminopyridines are possible, the Boc group serves several critical functions:
-
Modulation of Electronics: It withdraws electron density from the pyridine ring, which can influence the rate-determining oxidative addition step.
-
Prevention of Side Reactions: The amino group's nucleophilicity and its ability to coordinate with the palladium catalyst are masked, preventing potential catalyst inhibition or undesired C-N coupling side reactions.[2][3]
-
Improved Solubility: The lipophilic Boc group often enhances the solubility of the substrate in common organic solvents used for cross-coupling.
However, the Boc group is not inert. It is classically known to be acid-labile but can also be cleaved under certain basic conditions, a factor that must be carefully considered when selecting the base for the Suzuki reaction.[4][5] This guide provides a comprehensive overview of the mechanistic nuances, optimization strategies, and detailed protocols for successfully employing Boc-protected aminopyridines in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving Palladium(0) and Palladium(II) species.[6][7] Understanding this cycle is crucial for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the Boc-aminopyridine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8]
-
Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]
The presence of the Boc-protected amino group and the pyridine nitrogen can influence each of these steps. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[11] This is why the choice of a bulky, electron-rich ligand is paramount; it can sterically disfavor this inhibitory binding and accelerate the desired catalytic turnover.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters
Success in coupling Boc-protected aminopyridines hinges on the careful selection of four key components: the palladium source and ligand, the base, the solvent, and the boronic acid derivative.
Catalyst & Ligand Selection: The Key to Success
For challenging substrates like aminopyridines, the ligand is arguably the most critical component. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Modern, bulky, and electron-rich monophosphine ligands are required to achieve high yields.
-
Buchwald Ligands (SPhos, XPhos): These are often the first choice for pyridine couplings.[12][13]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are also highly effective, particularly for aryl chlorides, and offer good stability.[6][11]
Palladium Source:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are used in combination with the chosen ligand.[9][17] The Pd(II) sources must first be reduced in situ to the active Pd(0) species.[18]
| Ligand | Substrate Type | Key Advantages | Reference |
| SPhos | Aryl Bromides & Chlorides | High reactivity, broad scope, excellent for heteroaryl couplings. | [12][15] |
| XPhos | Aryl Chlorides, Hindered Substrates | Often superior for unactivated chlorides, provides high catalytic activity. | [13][16] |
| PEPPSI-IPr | Aryl Chlorides | Air and moisture stable precatalyst, simplifies reaction setup. | [6][11] |
The Critical Role of the Base
The base facilitates the crucial transmetalation step. However, a base that is too strong or too nucleophilic can lead to premature deprotection of the Boc group or other side reactions.[4]
-
Potassium Phosphate (K₃PO₄): This is a strong, non-nucleophilic base that is often the top choice for difficult couplings, providing a good balance of reactivity and compatibility.[19]
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are also widely used and effective bases. Cs₂CO₃ is stronger and can be beneficial in very challenging cases.[10][19]
-
Potassium Fluoride (KF): A milder option that can be useful if base-sensitive functional groups (like esters) are present elsewhere in the molecule.[9]
Caution: Avoid strong hydroxide bases (e.g., NaOH, KOH) as they significantly increase the risk of both Boc deprotection and protodeboronation of the boronic acid.[19]
Solvent Systems and Temperature
Aprotic polar or ethereal solvents are standard. Often, a small amount of water is added to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
-
Common Solvents: 1,4-Dioxane, Toluene, or THF, often in a mixture with water (e.g., 4:1 or 5:1 ratio).[20][21]
-
Temperature: Reactions are typically heated, with temperatures ranging from 80 °C to 110 °C. The optimal temperature depends on the reactivity of the specific coupling partners and the catalyst system used.[11]
Boronic Acid vs. Boronate Esters
While boronic acids are common, they can be prone to decomposition via protodeboronation, a major side reaction that lowers yield.[19][22]
-
Pinacol (Bpin) or MIDA Boronates: These esters are more stable than the corresponding boronic acids.[19][23] They act as a "slow release" reservoir of the boronic acid under the reaction conditions, minimizing its concentration and suppressing the rate of protodeboronation. This is particularly useful for electron-deficient or heteroaromatic boron species.[23]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of Boc-protected haloaminopyridines.
General Experimental Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling of Boc-protected 2-Amino-5-bromopyridine with Phenylboronic Acid
This protocol is adapted from procedures for structurally similar aminopyridines.[20][21]
-
Materials:
-
tert-butyl (5-bromo-2-pyridyl)carbamate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask with stir bar
-
-
Procedure:
-
To a dry Schlenk flask, add tert-butyl (5-bromo-2-pyridyl)carbamate, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (5-phenyl-2-pyridyl)carbamate.
-
Protocol 2: Coupling of Boc-protected 3-Amino-2-chloropyridine with an Arylboronic Acid Ester
This protocol is designed for a more challenging aryl chloride substrate, employing a more active catalyst system.[2][11]
-
Materials:
-
tert-butyl (2-chloro-3-pyridyl)carbamate (1.0 eq)
-
Arylboronic acid pinacol ester (1.3 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Toluene (degassed)
-
Water (degassed)
-
Reaction vial with a stir bar
-
-
Procedure:
-
In a glovebox or under a positive flow of argon, add tert-butyl (2-chloro-3-pyridyl)carbamate, the arylboronic acid pinacol ester, K₂CO₃, Pd(OAc)₂, and XPhos to a reaction vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add degassed toluene and water (e.g., 5:1 ratio) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination, impure reagents, ligand oxidation. | Ensure rigorous inert atmosphere technique.[19] Use fresh, high-purity catalyst, ligand, and solvents. Consider a more active ligand (e.g., switch from SPhos to XPhos for a chloride).[12][13] |
| Catalyst Inhibition: Pyridine nitrogen coordinating to Pd. | Use a bulky ligand like XPhos or SPhos to sterically block this interaction.[12] | |
| Significant Protodeboronation | Boronic Acid Instability: Especially with electron-deficient or heteroaryl boronic acids. | Switch to a more stable boronic ester (pinacol or MIDA).[19] Use anhydrous conditions if possible, and a non-hydroxide base like K₃PO₄ or KF.[24] |
| Boc Deprotection | Base is too strong/nucleophilic: Use of hydroxide bases. | Use K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid NaOH or KOH.[4] If deprotection persists, consider a milder base like KF. |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time. | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxidizes Pd(0) to Pd(II), which can promote homocoupling. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[6] |
| High Catalyst Loading: Can sometimes increase side reactions. | Try reducing the catalyst loading (e.g., from 2 mol% Pd to 1 mol% Pd).[24] |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. SPhos - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination of tert-Butyl (3-aminopyridin-4-yl)carbamate derivatives
An In-Depth Guide to the Buchwald-Hartwig Amination of tert-Butyl (3-aminopyridin-4-yl)carbamate Derivatives
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for forming aryl C-N bonds.[1][4] This reaction has revolutionized the synthesis of arylamines, largely replacing harsher classical methods that suffered from limited substrate scope and poor functional group tolerance.[1]
This guide focuses on a particularly relevant and challenging substrate class: this compound and its derivatives. Aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous clinically significant molecules.[5][6][7] The presence of multiple nitrogen atoms and a base-sensitive protecting group on this substrate presents unique challenges. This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles and troubleshooting strategies necessary for success.
The Catalytic Heart: Mechanism and Key Components
The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9][10] Understanding the role of each component is critical for reaction design and optimization.
-
Palladium Precursor : The reaction is catalyzed by a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common to use air-stable Pd(II) salts such as Pd(OAc)₂ or PdCl₂, which are reduced in situ to the active Pd(0) catalyst.[10][11]
-
The Ligand : The ligand is arguably the most critical variable. Early systems used simple phosphines, but the field has been transformed by the development of sterically hindered, electron-rich bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) and N-heterocyclic carbenes (NHCs).[1][12][13][14] These advanced ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, expanding the reaction's scope to include challenging substrates like heteroaryl halides and aryl chlorides.[9][15]
-
The Base : A stoichiometric amount of base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[9][16] The choice of base is a delicate balance. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with sensitive functional groups.[17][18] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance at the potential cost of slower reaction rates.[11][17][18]
-
The Solvent : Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and THF are common choices, with the selection often depending on the required reaction temperature and the solubility of the reagents.[17][19][20]
The Buchwald-Hartwig Catalytic Cycle```dot
digraph "Buchwald-Hartwig Catalytic Cycle" { graph [fontname="Arial", label="Buchwald-Hartwig Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex\nL-Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n[L-Pd(II)(Ar)(X)(R₂NH)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amido [label="Palladium Amido Complex\nL-Pd(II)(Ar)(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂\nProduct", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> AmineCoord [label=" + R₂NH"]; AmineCoord -> Amido [label=" + Base\n - [Base-H]X"]; Amido -> Pd0 [label="Reductive\nElimination"]; Amido -> Product [style=dashed, arrowhead=none];
// Invisible nodes for layout {rank=same; Pd0; Amido;} {rank=same; OxAdd; AmineCoord;} }
Caption: A typical workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to impurities and atmospheric conditions. [21]
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality reagents or solvent (water present).4. Base is not soluble or active enough. [18] | 1. Use fresh catalyst/ligand.2. Improve Schlenk/glovebox technique; ensure proper degassing.3. Use freshly distilled/anhydrous solvent.4. Grind the base to a fine powder before use; consider screening alternative bases. |
| Boc Group Cleavage | 1. Base is too strong.2. Reaction temperature is too high or time is too long. | 1. Switch to a weaker base (K₃PO₄ or Cs₂CO₃).<[18]br>2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of starting material. |
| Hydrodehalogenation | 1. Presence of water.2. Ligand choice is suboptimal, leading to β-hydride elimination pathways. [1] | 1. Ensure all reagents and solvents are strictly anhydrous.2. Screen alternative bulky phosphine ligands. |
| Formation of Diarylated Product | 1. Stoichiometry of amine to aryl halide is too low.2. The monoarylated product is more reactive than the starting amine. | 1. Increase the equivalents of the starting aminopyridine (e.g., 1.2-1.5 equiv).2. Lower the reaction temperature and monitor closely to stop the reaction before significant diarylation occurs. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and highly adaptable method for the synthesis of N-arylated this compound derivatives. Success is predicated on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific attributes of the heteroaromatic substrate. By carefully controlling the reaction conditions to ensure an inert atmosphere and choosing a base that preserves the acid-sensitive Boc protecting group, researchers can efficiently access a diverse range of valuable compounds for pharmaceutical and materials science applications. This guide provides the foundational knowledge and practical steps to implement this critical transformation effectively and troubleshoot common issues, empowering scientists to accelerate their research and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
Scale-up synthesis of 3-Amino-4-(Boc-amino)pyridine
Application Note & Scale-Up Protocol
Title: A Robust and Scalable Synthesis of 3-Amino-4-(Boc-amino)pyridine via Chemoselective N-Protection
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-4-(Boc-amino)pyridine, a key building block in pharmaceutical development. The protocol is designed for researchers, chemists, and process development professionals, focusing on a robust, high-yield, and scalable method. We address the primary challenge of achieving selective mono-N-Boc protection of 3,4-diaminopyridine by leveraging the differential basicity of its two amino groups. This application note details the underlying chemical principles, a step-by-step experimental protocol for a 100-gram scale synthesis, critical scale-up considerations, safety protocols, and expected analytical data.
Introduction and Strategic Overview
3-Amino-4-(Boc-amino)pyridine is a vital intermediate in the synthesis of various biologically active molecules and heterocyclic scaffolds. Its utility stems from the orthogonal reactivity of the free amine and the protected amine, allowing for sequential, site-selective modifications. The primary challenge in its synthesis is the chemoselective protection of one of the two amino groups on the 3,4-diaminopyridine starting material. A successful scale-up synthesis must be reproducible, cost-effective, and avoid laborious purification methods like column chromatography.
The strategy outlined herein is based on the principle of selective deactivation. The two amino groups of 3,4-diaminopyridine exhibit different pKa values. By adding one molar equivalent of a strong acid, the more basic amino group is preferentially protonated, forming an ammonium salt. This protonated group is no longer nucleophilic and will not react with the electrophilic Boc-anhydride. The remaining, less basic (but still nucleophilic) amino group can then be selectively protected.[1] This method is superior for large-scale operations compared to techniques requiring complex reagents or precise control of reaction kinetics, which can be difficult to manage in large reactors.
Reaction Scheme & Mechanism
The overall transformation is as follows:

The mechanism relies on the selective protonation of the more basic amino group, followed by nucleophilic attack of the free amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.
Caption: Simplified reaction mechanism workflow.
Materials and Equipment
This protocol is designed for a 100 g batch size of the final product. Adjust quantities proportionally for different scales.
| Reagents & Materials | Grade | Supplier | Quantity | Molar Eq. |
| 3,4-Diaminopyridine | ≥98% | Sigma-Aldrich | 52.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂) | ≥97% | Sigma-Aldrich | 109.2 g | 1.05 |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | 1.0 L | - |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Sigma-Aldrich | 119 mL | 1.0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | ~1.5 L | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 2.0 L | - |
| Brine (Saturated NaCl) | Aqueous | Lab Prepared | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | 50 g | - |
| Equipment | Specifications |
| Reaction Vessel | 5 L, 3-neck round-bottom flask or jacketed reactor |
| Mechanical Stirrer | Overhead stirrer with PTFE paddle |
| Dropping Funnel | 500 mL, pressure-equalizing |
| Thermometer | Low-temperature, -20°C to 100°C |
| Cooling Bath | Ice-water or cryo-cooler |
| Separatory Funnel | 4 L |
| Rotary Evaporator | With vacuum pump and trap |
| Buchner Funnel & Flask | 2 L capacity |
Detailed Experimental Protocol
Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. (Boc)₂O can cause irritation. HCl in dioxane is corrosive.
Step 1: Preparation and Salt Formation
-
Set up the 5 L reaction vessel with the overhead stirrer, thermometer, and a nitrogen inlet. Ensure the system is inert and dry.
-
Charge the vessel with 3,4-Diaminopyridine (52.0 g, 0.476 mol) and anhydrous THF (1.0 L) .
-
Begin stirring to dissolve the solid. The dissolution may be partial at first.
-
Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Once the temperature is stable, slowly add 4M HCl in dioxane (119 mL, 0.476 mol) via the dropping funnel over 45-60 minutes .
-
Causality: Slow addition is critical to control the exotherm from the acid-base reaction and to ensure the selective formation of the monohydrochloride salt. A rapid addition could lead to the formation of the dihydrochloride salt and poor selectivity.
-
Step 2: N-Boc Protection
-
Maintain the reaction temperature at 0-5 °C .
-
In a separate beaker, dissolve Di-tert-butyl dicarbonate (109.2 g, 0.500 mol) in 200 mL of anhydrous THF .
-
Add the (Boc)₂O solution to the reaction mixture via the dropping funnel over ~60 minutes .
-
Causality: A slight excess (1.05 eq) of (Boc)₂O ensures the complete conversion of the starting material. Maintaining a low temperature prevents potential side reactions and decomposition of the Boc-anhydride. Vigorous gas (CO₂) evolution may be observed.[2]
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Monitor the reaction progress using TLC or LC-MS until the 3,4-diaminopyridine starting material is consumed. (TLC System: 10% MeOH in DCM, visualize with UV and/or ninhydrin stain).
Step 3: Work-up and Isolation
-
Cool the reaction mixture again to 10-15 °C .
-
Slowly and carefully quench the reaction by adding deionized water (500 mL) .
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the THF. An aqueous slurry will remain.
-
Transfer the slurry to the 4 L separatory funnel and add Ethyl Acetate (1.0 L) .
-
Slowly add saturated NaHCO₃ solution in portions while gently swirling until the pH of the aqueous layer is 8-9 .
-
Causality: This step neutralizes the HCl salt and any unreacted acid, rendering the product soluble in the organic layer. Be cautious, as significant CO₂ evolution will occur.
-
-
Shake the separatory funnel vigorously, allowing the layers to separate.
-
Drain the aqueous layer and extract it again with Ethyl Acetate (2 x 500 mL) .
-
Combine all the organic layers. Wash the combined organic phase with brine (500 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate under reduced pressure to yield a solid.
Step 4: Purification
-
The crude product is often of high purity (>95%). For scale-up, purification via recrystallization is highly recommended over chromatography.
-
Transfer the crude solid to a suitable flask. Add a minimal amount of hot Ethyl Acetate or a mixture of Ethyl Acetate/Heptane to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Expected Yield: 85-95 g (85-95%). Melting Point: 123-127 °C.[3]
Process Analysis and Scale-Up Considerations
Scaling a synthesis from the bench to a pilot or production scale requires careful attention to several parameters that may not be significant at a small scale.
| Parameter | Scale-Up Consideration & Justification |
| Temperature Control | The initial acid-base reaction and the reaction with (Boc)₂O are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with automated temperature control is essential to maintain the 0-5 °C range and prevent runaway reactions or side product formation. |
| Reagent Addition Rate | The rates of addition for HCl/dioxane and (Boc)₂O must be carefully controlled. Sub-surface addition via a dip tube is recommended in large reactors to ensure immediate mixing and prevent localized high concentrations. |
| Mixing Efficiency | Inefficient stirring can lead to non-homogeneous reaction conditions, resulting in lower yields and the formation of di-Boc-protected byproducts. The impeller design and stirring speed must be optimized to ensure thorough mixing of the slurry. |
| Work-up & Phase Separation | Handling large volumes of aqueous and organic solvents requires appropriately sized vessels. Phase separation in large reactors can be slow; sight glasses are crucial for monitoring the interface. Ensure the reactor's outlet valve is suitable for separating layers cleanly. |
| Gas Evolution | Significant CO₂ is produced during the reaction and neutralization. The reactor must be vented properly to avoid pressure buildup.[2] |
| Waste Management | The process generates significant aqueous and solvent waste. A waste management plan must be in place for proper disposal according to environmental regulations. |
digraph "Scale_Up_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];start [label="Start: Raw Material QC", shape=ellipse, style=filled, fillcolor="#34A853"]; reactor_charge [label="Charge Reactor:\n3,4-Diaminopyridine & THF"]; cooling [label="Cool to 0-5 °C"]; hcl_add [label="Slow Addition:\nHCl in Dioxane"]; boc_add [label="Controlled Addition:\n(Boc)₂O in THF"]; reaction [label="Reaction & Monitoring\n(12-16h at RT)"]; workup [label="Quench, Neutralize (NaHCO₃)\n& Extract (EtOAc)"]; purification [label="Concentrate & Recrystallize"]; drying [label="Vacuum Dry Product"]; final_qc [label="Final Product QC\n(Purity, Yield, MP)"]; finish [label="Package & Release", shape=ellipse, style=filled, fillcolor="#34A853"];
start -> reactor_charge; reactor_charge -> cooling; cooling -> hcl_add; hcl_add -> boc_add; boc_add -> reaction; reaction -> workup; workup -> purification; purification -> drying; drying -> final_qc; final_qc -> finish; }
Caption: High-level workflow for scaled production.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during work-up. | Ensure 1.05 eq. of (Boc)₂O is used. Extend reaction time. Perform multiple, smaller-volume extractions during work-up. |
| Formation of Di-protected Byproduct | Insufficient or non-selective protonation; reaction temperature too high. | Verify the molar equivalence and concentration of the HCl solution. Ensure the reaction is maintained at 0-5 °C during additions. |
| Product Fails to Crystallize | Impurities present; incorrect solvent system. | Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Try different recrystallization solvent systems (e.g., Toluene, EtOAc/Heptane, Isopropanol). |
| Oily Product After Concentration | Residual solvent (THF, Dioxane). | Ensure complete removal of solvent under high vacuum. Co-evaporate with a lower-boiling solvent like DCM or perform the recrystallization step. |
References
Application Notes & Protocols: Leveraging tert-Butyl (3-aminopyridin-4-yl)carbamate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic design of molecular scaffolds that can be readily diversified is of paramount importance. tert-Butyl (3-aminopyridin-4-yl)carbamate has emerged as a highly valuable and versatile building block in heterocyclic chemistry. Its unique structural arrangement, featuring a pyridine core with two differentially protected amino groups, allows for a range of regioselective transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino groups enables chemists to selectively functionalize the free amino group or to orchestrate cyclization reactions that would otherwise be difficult to control. This application note provides an in-depth guide to the utility of this reagent, complete with detailed protocols and mechanistic insights, for the synthesis of diverse heterocyclic systems, many of which are relevant to the development of therapeutic agents, including kinase inhibitors.[1]
Strategic Applications in the Synthesis of Fused Heterocyclic Systems
The strategic placement of the two amino groups on the pyridine ring of this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The Boc-protected amine can be deprotected under acidic conditions, providing a handle for subsequent reactions, while the free amine is readily available for initial transformations.
Synthesis of Pyrido[4,3-d]pyrimidines
The pyridopyrimidine core is a common motif in many biologically active molecules, including kinase inhibitors. This compound can be readily converted to pyridopyrimidines through condensation with a suitable one-carbon synthon, followed by cyclization and deprotection.
Conceptual Workflow for Pyrido[4,3-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of 4-aminopyrido[4,3-d]pyrimidines.
Protocol 1: Synthesis of 4-Aminopyrido[4,3-d]pyrimidine
This protocol outlines a two-step procedure for the synthesis of the pyridopyrimidine scaffold.
Step 1: Synthesis of tert-Butyl (pyrido[4,3-d]pyrimidin-4-yl)carbamate
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as 2-ethoxyethanol, add formamidine acetate (1.2 eq.).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent like diethyl ether or by column chromatography on silica gel.
Step 2: Deprotection to 4-Aminopyrido[4,3-d]pyrimidine
-
Dissolve the Boc-protected pyridopyrimidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and the free amine extracted with a suitable organic solvent. The product can then be purified by crystallization or chromatography.
| Reaction Step | Key Reagents | Typical Conditions | Yield (%) |
| Cyclization | Formamidine acetate, 2-ethoxyethanol | 120-130 °C, 4-6 h | 75-85 |
| Deprotection | TFA, DCM | Room temp, 1-2 h | >90 |
Synthesis of Triazolo[4,5-c]pyridines
The vicinal diamine functionality of the deprotected starting material can be utilized for the synthesis of triazolopyridines, another important heterocyclic motif in medicinal chemistry.
Reaction Pathway to Triazolo[4,5-c]pyridines
Caption: Synthetic route to 1H-triazolo[4,5-c]pyridines.
Protocol 2: Synthesis of 1H-Triazolo[4,5-c]pyridine
-
First, deprotect this compound to yield 3,4-diaminopyridine using the procedure described in Protocol 1, Step 2.
-
Dissolve the resulting 3,4-diaminopyridine (1.0 eq.) in an aqueous acidic solution (e.g., 2 M HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.
Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This reaction can be employed to selectively functionalize the 3-amino group of this compound with a wide variety of aryl or heteroaryl halides.[5]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or tBu₃P·HBF₄, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-arylated product.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective palladium sources. |
| Ligand | Xantphos, BINAP, tBu₃P·HBF₄ | Ligand choice can significantly impact reaction efficiency and scope.[6] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is crucial and depends on the substrates.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for catalytic activity. |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The differential reactivity of its two amino groups, facilitated by the Boc protecting group, allows for regioselective functionalization and the construction of complex fused ring systems. The protocols provided herein serve as a guide for researchers and scientists in drug development to explore the rich chemistry of this valuable building block and to generate novel molecular entities with potential therapeutic applications.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes & Protocols: Strategic Use of tert-Butyl (3-aminopyridin-4-yl)carbamate in Solid-Phase Synthesis
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the ability to rapidly generate libraries of novel heterocyclic compounds is paramount. Solid-phase synthesis (SPS) stands out as a core technology in this endeavor, offering streamlined purification and the potential for high-throughput automation.[1][2] Within this field, the selection of appropriate building blocks is critical to success. tert-Butyl (3-aminopyridin-4-yl)carbamate , also known as N-Boc-3,4-diaminopyridine, has emerged as a particularly valuable reagent for the construction of fused pyridine ring systems, most notably imidazo[4,5-c]pyridines.
The strategic design of this molecule, featuring a free 3-amino group and a Boc-protected 4-amino group, provides an elegant solution for controlled, stepwise synthesis on a solid support. The differential reactivity of the two amino groups allows the molecule to be anchored to a resin via its nucleophilic 3-amino position. Subsequently, the acid-labile tert-butyloxycarbonyl (Boc) protecting group can be selectively removed to unmask the 4-amino group, paving the way for intramolecular cyclization reactions. This orthogonal protection strategy is the cornerstone of its utility, enabling the creation of diverse molecular libraries by varying the components introduced at each stage of the synthesis.[3][4][5]
This document serves as a comprehensive technical guide for researchers, outlining the fundamental principles, key advantages, and detailed protocols for the effective use of this compound in solid-phase synthesis.
Reagent Overview and Physicochemical Properties
A thorough understanding of the reagent's properties is essential for safe handling and optimal experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene |
| Synonym(s) | N-Boc-3,4-diaminopyridine | ChemScene |
| CAS Number | 183311-28-6 | [6] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [6] |
| Molecular Weight | 209.25 g/mol | [6] |
| Appearance | Off-white to light brown solid | - |
| Melting Point | 178-182 °C | - |
| Solubility | Soluble in DMF, DCM, DMSO | - |
| Storage | 4°C, protect from light | [6] |
Handling and Safety:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]
Strategic Application in Solid-Phase Synthesis
The primary application of this compound in SPS is the synthesis of imidazo[4,5-c]pyridine libraries. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules. The general workflow leverages the principles of orthogonal protection common in solid-phase peptide synthesis (SPPS).[4][8]
The core strategy involves three main phases:
-
Immobilization: The free 3-amino group of the reagent acts as a nucleophile, allowing it to be coupled to a carboxylic acid-functionalized solid support (e.g., Wang resin, Rink Amide resin). This step anchors the scaffold to the insoluble polymer bead.
-
Boc Deprotection: The acid-labile Boc group is selectively removed using a mild acid, typically trifluoroacetic acid (TFA), to expose the 4-amino group. This step leaves the newly formed amide bond (linking the scaffold to the resin) intact.[3]
-
On-Resin Cyclization & Diversification: The now-free vicinal diamine on the pyridine ring is poised for cyclization. Reaction with an aldehyde, for instance, followed by oxidation, leads to the formation of the fused imidazole ring. The diversity of the final library is generated by using a variety of aldehydes in this step.
-
Cleavage: The final compound is cleaved from the solid support, typically under strong acidic conditions (e.g., a higher concentration of TFA), which also removes any acid-labile side-chain protecting groups.
Workflow Diagram: Synthesis of an Imidazo[4,5-c]pyridine Library
Caption: Workflow for imidazo[4,5-c]pyridine synthesis using the title reagent.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific resin, reagents, and desired final product.
Protocol 1: Immobilization onto Carboxylic Acid Resin
This protocol describes the coupling of this compound to a pre-loaded Wang or similar carboxylic acid-functionalized resin.
Materials:
-
Wang Resin (or other -COOH functionalized resin)
-
This compound (3.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the resin (1.0 eq, e.g., 100 mg at 1.0 mmol/g) in the synthesis vessel. Add DCM (10 mL/g resin) and allow to swell for 30-60 minutes with gentle agitation. Drain the solvent.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove any impurities and prepare for coupling.
-
Pre-activation: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in anhydrous DMF (5 mL/g resin). Add DIPEA (6.0 eq) and vortex briefly. The solution should turn yellow.
-
Coupling Reaction: Immediately add the pre-activated solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines on the pyridine scaffold, but this test is for monitoring the next step. The key here is to ensure complete consumption of resin -COOH groups. A chloranil test can be used if starting from an amine resin, but for a carboxylic acid resin, driving the reaction to completion with excess amine is standard.[9]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly to remove excess reagents: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the deprotection step.
Protocol 2: On-Resin Boc Deprotection and Cyclization
This protocol details the removal of the Boc group and subsequent cyclization with an aldehyde to form the imidazo[4,5-c]pyridine core.
Materials:
-
Immobilized resin from Protocol 1
-
TFA/DCM Solution (20% v/v)
-
DIPEA/DCM Solution (10% v/v) for neutralization
-
Aldehyde (R-CHO) (5.0 eq)
-
Trimethyl orthoformate (TMOF)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in DCM (10 mL/g) for 20 minutes. Drain.
-
Boc Deprotection: Add the 20% TFA/DCM solution to the resin. Agitate for 2 minutes, drain. Add a fresh portion of 20% TFA/DCM and agitate for 30 minutes.[3]
-
Washing: Drain the TFA solution. Wash the resin with DCM (3x), DMF (3x), and DCM (3x) to completely remove residual acid.
-
Neutralization: Add the 10% DIPEA/DCM solution and agitate for 5 minutes. Repeat once. Wash again with DCM (3x) and DMF (3x).
-
Confirmation of Deprotection: Perform a Kaiser test on a few beads. A positive result (dark blue beads) confirms the presence of the newly freed primary amine.
-
Cyclization:
-
Swell the neutralized resin in a 1:1 mixture of DMF and TMOF.
-
Add the desired aldehyde (5.0 eq).
-
Agitate the reaction mixture at room temperature for 6-12 hours. The TMOF acts as a dehydrating agent to drive the formation of the imine intermediate, which then cyclizes.
-
-
Washing: Drain the cyclization solution. Wash the resin extensively with DMF (3x), MeOH (3x), and DCM (3x).
-
Cleavage and Analysis: The resin can now be dried for storage or taken directly to the final cleavage step. A test cleavage on a small amount of resin followed by LC-MS analysis is recommended to confirm the success of the cyclization.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Initial Coupling | - Inefficient activation of resin carboxylic acid.- Steric hindrance.- Low quality or wet solvents/reagents. | - Use a more potent coupling agent like HATU.- Allow pre-activation to proceed for 5-10 minutes before adding to resin.- Ensure all solvents (especially DMF) are anhydrous. |
| Kaiser Test is Negative After Boc Deprotection | - Deprotection step failed.- TFA solution is old or degraded. | - Use fresh, high-quality TFA.- Increase deprotection time to 45-60 minutes or use a higher concentration (up to 50% TFA). |
| Low Yield After Cyclization | - Aldehyde is unreactive or sterically hindered.- Incomplete imine formation due to water. | - Use a different dehydrating agent or increase reaction temperature (e.g., 50°C).- Increase the excess of aldehyde used.- Consider a two-step cyclization/oxidation protocol for certain aldehydes. |
| Side Products Observed After Cleavage | - Incomplete capping of unreacted sites (if applicable).- Re-attachment of cleaved products to resin.- Degradation during cleavage. | - Include a capping step with acetic anhydride after the initial coupling.- Use scavengers (e.g., triisopropylsilane, water) in the final cleavage cocktail to trap reactive carbocations. |
Conclusion
This compound is a robust and highly effective building block for the solid-phase synthesis of imidazo[4,5-c]pyridine derivatives. Its well-defined orthogonal protecting group strategy allows for the systematic and controlled construction of complex heterocyclic libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage this reagent's full potential, accelerating discovery programs in medicinal chemistry and related fields.
References
- 1. crsubscription.com [crsubscription.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
The selective N-Boc protection of 3,4-diaminopyridine to synthesize this compound presents a common challenge in medicinal chemistry and organic synthesis. The presence of two nucleophilic amino groups with similar reactivity often leads to a mixture of mono- and di-protected products, complicating purification and reducing the yield of the desired product. This guide will address these challenges head-on, providing you with the knowledge to improve your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of the Starting Material
If you are observing a significant amount of unreacted 3,4-diaminopyridine, consider the following potential causes and solutions:
-
Insufficient Reagent Stoichiometry: Ensure that di-tert-butyl dicarbonate (Boc₂O) is used in an appropriate molar ratio. While a 1:1 ratio is theoretically sufficient for mono-protection, a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of the di-Boc product.
-
Low Nucleophilicity of the Amine: Aminopyridines can exhibit reduced nucleophilicity compared to aliphatic amines due to the electron-withdrawing nature of the pyridine ring.[1] To overcome this, ensure your reaction conditions are optimized for such substrates.
-
Inadequate Solvent and Solubility: Poor solubility of the starting materials can hinder the reaction.[2] 3,4-diaminopyridine may not be fully soluble in common non-polar organic solvents.
-
Recommendation: A polar aprotic solvent such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) is often a good choice. Consider using a co-solvent system if solubility remains an issue.
-
-
Inappropriate Reaction Temperature: While many Boc protections proceed at room temperature, aminopyridines may require gentle heating (40-50 °C) to enhance the reaction rate.[3] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side reactions at elevated temperatures.
Issue 2: Formation of Significant Amounts of the Di-Boc Protected Byproduct
The primary challenge in this synthesis is achieving mono-selectivity. If you are observing a high percentage of the di-protected product, tert-butyl (4-(tert-butoxycarbonylamino)pyridin-3-yl)carbamate, implement the following strategies:
-
Control of Boc₂O Stoichiometry: This is the most critical factor. Use no more than 1.0-1.1 equivalents of Boc₂O. A slow, dropwise addition of the Boc₂O solution to the solution of 3,4-diaminopyridine can significantly improve selectivity by maintaining a low concentration of the acylating agent throughout the reaction.
-
Reaction Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can enhance selectivity. The activation energy for the second protection is generally higher, so lower temperatures will favor the mono-protected product.
-
One-Pot Selective Protection via Salt Formation: A highly effective strategy for selective mono-protection of diamines involves the in situ formation of a mono-ammonium salt.[4][5] The protonated amino group is no longer nucleophilic, thus directing the Boc protection to the free amino group.
Issue 3: Difficult Purification of the Desired Product
Separating the mono-Boc product from the starting diamine and the di-Boc byproduct can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common purification method.
-
Pro-Tip: Use a shallow solvent gradient during column chromatography to improve separation. A mixture of ethyl acetate and hexanes or dichloromethane and methanol is typically effective.
-
-
Acid-Base Extraction: The basicity of the remaining free amino group in the desired product can be exploited.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute acidic solution (e.g., 1M HCl). The starting diamine and the mono-Boc product will be extracted into the aqueous layer. The di-Boc product will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH > 12.[5]
-
Extract the aqueous layer with an organic solvent to recover the starting material and the mono-Boc product.
-
This partially purified mixture can then be subjected to column chromatography for final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent is crucial for both solubility and reactivity. Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points due to their inert nature and ability to dissolve both the diamine and Boc₂O. For the selective salt formation method, anhydrous methanol at low temperatures is often used.[5]
Q2: Is a base necessary for this reaction?
While not always strictly required, a base is often beneficial to neutralize the acidic byproducts of the reaction and drive it to completion.[2]
-
For standard Boc protection: A non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is commonly used.[6]
-
For enhanced reactivity: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in small amounts along with another base.[3] However, be cautious as DMAP can sometimes promote the formation of the di-Boc product.[7]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting material, the mono-Boc product, and the di-Boc product (e.g., 5-10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes). Staining with ninhydrin can be useful for visualizing the amino groups. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What are the key differences in reactivity between the 3- and 4-amino groups of 3,4-diaminopyridine?
The electronic and steric environment of the two amino groups in 3,4-diaminopyridine are slightly different, which can be exploited to achieve selectivity. The 4-amino group may be slightly more nucleophilic due to electronic effects from the ring nitrogen. However, this difference is often not sufficient for high selectivity under standard conditions, necessitating strategies like the mono-protonation approach.
Q5: Can this synthesis be scaled up?
Yes, this synthesis can be scaled up. However, for larger scale reactions, careful control of temperature and the rate of addition of Boc₂O is even more critical to maintain selectivity and ensure safety. The one-pot selective protection method using an acid source is particularly amenable to scale-up.[5]
Experimental Protocols
Protocol 1: General Mono-Boc Protection of 3,4-Diaminopyridine
This protocol aims for mono-protection but may require careful optimization of stoichiometry and reaction time to maximize the yield of the desired product.
-
Preparation: In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous THF or DCM (10-20 mL per gram of diamine).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of the reaction solvent. Add the Boc₂O solution dropwise to the stirring solution of the diamine over 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Boc Protection using in situ Salt Formation[6]
This protocol is designed to achieve high selectivity for the mono-protected product.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous methanol at 0 °C.
-
Acid Addition: Slowly add freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise to the stirring solution. A white precipitate of the mono-hydrochloride salt should form.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc protected product. Further purification by column chromatography may be performed if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection
| Parameter | General Protocol | Selective Protocol |
| Boc₂O (eq) | 1.05 - 1.2 | 1.0 |
| Base | Triethylamine (1.1 eq) | None (Acidic conditions) |
| Acid | None | Me₃SiCl (1.0 eq) |
| Solvent | THF or DCM | Anhydrous Methanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Selectivity | Moderate | High |
| Typical Yield | 40-60% | 60-80%[5] |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Reaction Scheme for Selective Mono-Boc Protection
Caption: Selective mono-Boc protection pathway.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. jk-sci.com [jk-sci.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Purification of tert-Butyl (3-aminopyridin-4-yl)carbamate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-Butyl (3-aminopyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are actively using this intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounded in established scientific principles and practical laboratory experience.
I. Core Principles and Initial Considerations
This compound is a moderately polar molecule containing both a Boc-protected amine and a free aromatic amine. This bifunctional nature presents unique challenges during silica gel chromatography. The basicity of the pyridine nitrogen and the free amine can lead to strong interactions with the acidic silanol groups of the silica gel, resulting in peak tailing, poor resolution, and in some cases, decomposition of the target compound.[1][2] Understanding these potential interactions is the first step toward developing a robust purification strategy.
Diagram: Key Molecular Features Influencing Chromatography
References
Technical Support Center: Synthesis of 3-Amino-4-(Boc-amino)pyridine
Welcome to the technical support center for the synthesis of 3-Amino-4-(Boc-amino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-Amino-4-(Boc-amino)pyridine, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Question: My reaction has a low yield of 3-Amino-4-(Boc-amino)pyridine. What are the likely causes and how can I improve it?
Answer:
A low yield in this synthesis can be attributed to several factors, primarily related to incomplete reaction, degradation of starting materials, or the formation of side products. Let's break down the potential culprits:
-
Suboptimal Reaction Conditions: The selective protection of one amino group in 3,4-diaminopyridine is a delicate process. The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane are generally preferred.[1]
-
Base: The amount and type of base are critical. An excess of a strong base can promote the formation of the di-Boc byproduct. Triethylamine (TEA) is a commonly used base.[1]
-
Temperature: The reaction is typically carried out at room temperature.[1] Elevated temperatures can lead to side reactions.
-
-
Starting Material Quality: The purity of your 3,4-diaminopyridine is paramount. Impurities from its synthesis can interfere with the Boc protection reaction. Common impurities in 3,4-diaminopyridine include:
-
Formation of Side Products: The most common reason for low yield is the formation of unwanted byproducts. These will be discussed in detail in the following sections.
Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low product yield.
Problem 2: Presence of an Isomeric Byproduct
Question: My NMR and LC-MS analyses show a second product with the same mass as my desired 3-Amino-4-(Boc-amino)pyridine. What is it and how can I get rid of it?
Answer:
The most likely culprit is the formation of the isomeric byproduct, 4-Amino-3-(Boc-amino)pyridine . This occurs when the Boc group protects the 3-amino group instead of the 4-amino group.
Mechanism of Isomer Formation:
The regioselectivity of the Boc protection is dependent on the relative nucleophilicity of the two amino groups on the pyridine ring. The 4-amino group is generally more nucleophilic due to resonance effects, making it the preferred site of attack. However, under certain conditions, protection at the 3-position can occur.
Controlling Regioselectivity:
A key strategy to enhance the regioselectivity for the desired 4-amino protected product is to perform the reaction under slightly acidic conditions. This can be achieved by the in situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me3SiCl) or thionyl chloride (SOCl2) in an anhydrous alcohol.[4][5] The more basic 3-amino group will be preferentially protonated, rendering it less nucleophilic and directing the Boc protection to the 4-amino group.
Analytical Differentiation of Isomers:
Distinguishing between the two isomers is crucial and can be achieved using spectroscopic methods:
-
¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring will be different for the two isomers due to the different electronic environments. For 3-Amino-4-(Boc-amino)pyridine, the proton at the 2-position will be a singlet, while the protons at the 5 and 6-positions will be doublets. The exact chemical shifts will vary depending on the solvent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also differ between the two isomers.
-
LC-MS: While the isomers have the same mass, they can often be separated by chromatography due to differences in polarity. Developing a suitable HPLC or UPLC method is key for their separation and quantification. Tandem mass spectrometry (MS/MS) may also reveal different fragmentation patterns for the two isomers.[6]
Purification Strategy:
If the isomeric byproduct is formed, careful purification by column chromatography is necessary. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be required to achieve good separation.
Problem 3: Formation of a Di-Boc Protected Byproduct
Question: I see a higher molecular weight byproduct in my analysis. Could this be a di-protected species?
Answer:
Yes, the formation of 3,4-Di(Boc-amino)pyridine is a very common side reaction. This occurs when both amino groups are protected by a Boc group.
Minimizing Di-Boc Formation:
The formation of the di-Boc product is favored by:
-
Excess Boc Anhydride ((Boc)₂O): Using more than one equivalent of the protecting agent will drive the reaction towards double protection. It is recommended to use 1.0 to 1.1 equivalents of (Boc)₂O.
-
Strong Base or Excess Base: A highly basic environment increases the nucleophilicity of both amino groups, promoting di-substitution.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the mono-protected product has formed can lead to further reaction to the di-protected species.
Troubleshooting Di-Boc Formation:
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | Use 1.0 - 1.1 equivalents | Minimizes the availability of the reagent for the second protection step. |
| Base | Use a mild base like NaHCO₃ or a controlled amount of TEA | Reduces the overall basicity of the reaction mixture. |
| Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS | Stop the reaction once the starting material is consumed to prevent over-reaction. |
Diagram of Mono- vs. Di-Boc Protection:
Caption: Reaction pathways leading to desired product and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying the crude product?
A1: The most effective method for purifying 3-Amino-4-(Boc-amino)pyridine is typically flash column chromatography on silica gel. A gradient elution system, for example, starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, will allow for the separation of the desired product from the starting material, the isomeric byproduct, and the di-Boc byproduct. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of isomeric impurities.[7][8]
-
LC-MS: To determine the purity of the sample and confirm the molecular weight.[3][9]
-
Melting Point: To compare with the literature value as an indicator of purity.
Q3: Can the Boc group be cleaved during analysis?
A3: Yes, the Boc group is acid-labile and can be cleaved under certain analytical conditions. In mass spectrometry, particularly with electrospray ionization (ESI), in-source fragmentation can lead to the observation of a peak corresponding to the deprotected 3,4-diaminopyridine.[10] Using a softer ionization technique or optimizing the ESI source conditions (e.g., lowering the fragmentor voltage) can help to minimize this.[10]
Q4: What are the storage recommendations for 3-Amino-4-(Boc-amino)pyridine?
A4: The compound should be stored in a cool, dry place, protected from light.[11] While 3,4-diaminopyridine itself can be prone to oxidation and degradation, the Boc-protected derivative is generally more stable. However, proper storage is still recommended to ensure its long-term integrity.
References
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Technical Support Center: Optimizing Boc Protection of Diaminopyridines
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protection of diaminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this crucial transformation. Diaminopyridines are privileged scaffolds in drug discovery, and their selective functionalization often begins with the precise protection of one amino group.
This document moves beyond standard protocols to address the nuanced challenges of this reaction, focusing on causality, troubleshooting, and optimization.
Frequently Asked questions (FAQs)
Q1: What are the standard starting conditions for a mono-Boc protection of a diaminopyridine?
A: A reliable starting point is the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of the diaminopyridine.[1]
-
Stoichiometry: 1.0 equivalent of diaminopyridine, 1.0–1.2 equivalents of (Boc)₂O. Using a slight excess of the Boc anhydride can help drive the reaction to completion, but a large excess increases the risk of di-protection.[1]
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are common choices.[1][2] For poorly soluble substrates, a co-solvent system like dioxane/water may be beneficial.[3] Methanol has also been shown to accelerate Boc protection of aromatic amines.[4]
-
Temperature: Start at 0 °C, especially during the addition of (Boc)₂O, to control the initial exotherm and improve selectivity. The reaction can then be allowed to slowly warm to room temperature.[5]
-
Base (Optional but Recommended): While the reaction can proceed without a base, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1–1.5 equivalents) is highly recommended to neutralize the acidic byproducts and accelerate the reaction.[1][6]
Q2: How can I favor mono-Boc protection over di-Boc protection?
A: Achieving mono-selectivity is the primary challenge. The key is to manipulate the reaction conditions to exploit the difference in reactivity between the mono-protected product and the starting diamine.
-
Control Stoichiometry: This is the most critical factor. Use of 0.8 to 1.1 equivalents of (Boc)₂O is a common strategy. A substoichiometric amount of the protecting group ensures that it is consumed before significant di-protection can occur.[7]
-
Slow Addition: Add the (Boc)₂O solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the anhydride, favoring reaction with the more nucleophilic starting material over the less nucleophilic mono-Boc product.[5]
-
In Situ Mono-protonation: A highly effective strategy involves the selective deactivation of one amino group. By adding one equivalent of a strong acid (like HCl, often generated in situ from TMSCl or SOCl₂) to the diamine, you form the mono-hydrochloride salt. The protonated amino group is no longer nucleophilic, allowing the Boc anhydride to react selectively with the remaining free amine.[8][9]
Q3: For an unsymmetrical diaminopyridine (e.g., 2,4-diaminopyridine), which amino group is more reactive?
A: The regioselectivity is dictated by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the amino groups at the ortho (2- and 6-) and para (4-) positions through resonance.
-
Nucleophilicity Ranking: Generally, the amino group at the 3- or 5-position is the most nucleophilic and will react preferentially. The group at the 4-position is next, being less deactivated than the 2-position. The amino group at the 2-position is often the least nucleophilic due to the strong electron-withdrawing inductive and resonance effect of the adjacent ring nitrogen.
-
Example (2,4-Diaminopyridine): The 4-amino group is significantly more nucleophilic than the 2-amino group. Therefore, Boc protection will selectively occur at the 4-position under kinetically controlled conditions.
Troubleshooting Guide
Problem 1: Low Yield / Incomplete Conversion
Q: My reaction has stalled with significant starting material remaining, even after several hours. What are the likely causes and how can I fix it?
A: This is a common issue, often stemming from insufficient reactivity or suboptimal conditions.
-
Cause 1: Low Nucleophilicity of the Amine: Aminopyridines are aromatic amines and are inherently less nucleophilic than aliphatic amines.[1][10] This issue is exacerbated if the pyridine ring has additional electron-withdrawing substituents.
-
Solution A - Add a Catalyst: Introduce a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic aminopyridine.[11][12][13]
-
Solution B - Increase Temperature: After the initial addition at 0 °C, gently heat the reaction to 40–55 °C.[1][14] Increased thermal energy can help overcome the activation barrier.[15] Monitor carefully by TLC or LC-MS to avoid decomposition or side product formation.
-
Solution C - Change Solvent: Switch to a solvent known to accelerate the reaction. Methanol can significantly increase the rate of Boc protection for aromatic amines, even without a base.[4]
-
-
Cause 2: Reagent Degradation: (Boc)₂O is sensitive to moisture and can hydrolyze over time, especially if stored improperly.
-
Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock. Ensure all glassware is thoroughly dried before use.
-
-
Cause 3: Poor Solubility: If the diaminopyridine starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.[10]
Problem 2: Excessive Di-Boc Product Formation
Q: I am getting a significant amount of the di-protected product, making purification difficult and lowering the yield of my desired mono-protected compound. How do I improve mono-selectivity?
A: This indicates that the mono-protected product is reacting faster than desired. The goal is to maximize the reactivity difference between the starting material and the mono-protected product.
-
Cause 1: High (Boc)₂O Concentration: Adding the anhydride too quickly creates localized areas of high concentration, promoting the second protection step.
-
Solution: As mentioned in the FAQs, employ slow, controlled addition of the (Boc)₂O (1.0 eq) using a syringe pump at 0 °C.[5]
-
-
Cause 2: Stoichiometry Imbalance: Using more than ~1.1 equivalents of (Boc)₂O will inevitably lead to di-protection once the starting material is consumed.
-
Solution: Reduce the equivalents of (Boc)₂O to slightly substoichiometric (e.g., 0.95 eq). This ensures there isn't enough reagent to fully convert all starting material, leaving unreacted diamine which is typically easier to separate from the mono-protected product than the di-protected version is.
-
-
Cause 3: Extended Reaction Time at Elevated Temperature: While heat can drive a sluggish reaction, it can also accelerate the less favorable second protection.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the optimal ratio of mono-product to starting material is reached, quench the reaction immediately. Do not let it stir overnight unnecessarily if the reaction is complete in a few hours.
-
Problem 3: Difficult Work-up and Purification
Q: My mono-Boc protected product has some water solubility, leading to poor recovery during aqueous extraction. What is the best way to isolate my product?
A: This is common for polar molecules, especially those with a free amino group.
-
Cause 1: Product Polarity: The free amino group can become protonated during acidic washes or remain highly polar, increasing water solubility.
-
Solution A - Back-Extraction: After the initial extraction with an organic solvent (e.g., Ethyl Acetate, DCM), adjust the pH of the aqueous layer to >10 with 2N NaOH and re-extract several times. This ensures the free amino group is in its neutral, more organic-soluble form.[8]
-
Solution B - Avoid Acidic Wash: If possible, skip the acidic wash step in the workup. A standard workup involves diluting with water, extracting with an organic solvent, washing the organic layer with brine, drying, and concentrating.[1]
-
Solution C - Evaporation and Chromatography: If extraction is inefficient, concentrate the reaction mixture directly onto silica gel ("dry loading") and purify via column chromatography. This is often the most reliable method for cleanly separating starting material, mono-, and di-protected products.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Mono-Boc Protection
| Parameter | Recommended Condition | Rationale & Key Considerations |
| (Boc)₂O (eq.) | 0.95 - 1.1 | Substoichiometric amounts favor mono-protection. Start with 1.05 eq. and optimize.[7] |
| Solvent | THF, DCM, ACN, MeOH | THF and DCM are standard. MeOH can accelerate reactions with less nucleophilic amines.[1][4] |
| Base (eq.) | TEA (1.2), DIPEA (1.2) | Neutralizes acidic byproducts, driving the reaction forward.[6] |
| Catalyst (mol%) | DMAP (5-10%) | Essential for poorly reactive or sterically hindered aminopyridines.[11] |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and improves selectivity. Can be warmed to 40-50 °C if needed.[1][15] |
| Monitoring | TLC, LC-MS | Crucial for determining reaction completion and preventing over-reaction.[1] |
Experimental Protocol: Selective Mono-Boc Protection of 3,4-Diaminopyridine
This protocol targets the more nucleophilic 3-amino group.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-diaminopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (to make a ~0.1 M solution). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution.
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a small amount of anhydrous THF.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress by TLC (e.g., 10% Methanol in DCM) or LC-MS every hour.
-
Quench: Once the starting material is consumed or an optimal product ratio is achieved, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-protected product.
Visualized Workflows
General Experimental Workflow
Caption: General workflow for mono-Boc protection.
Troubleshooting Decision Tree
Caption: Decision tree for common reaction issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [hi.bzchemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Couplings with tert-Butyl (3-aminopyridin-4-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for overcoming low yields in coupling reactions involving tert-Butyl (3-aminopyridin-4-yl)carbamate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by this substrate.
Understanding the Reactant: Inherent Challenges
This compound is a valuable building block, but its structure presents a unique combination of challenges that can lead to low yields in coupling reactions. Understanding these factors is the first step in effective troubleshooting.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group is situated adjacent to the primary amine at the 3-position. This steric bulk can significantly impede the approach of coupling partners and reagents, slowing down reaction rates and leading to incomplete conversions.[1][2]
-
Electronic Effects: The pyridine ring is electron-deficient, which reduces the nucleophilicity of the 3-amino group compared to a typical aniline. This can make reactions like amide bond formation sluggish.
-
Catalyst Inhibition/Poisoning: The presence of two nitrogen atoms (the pyridine ring nitrogen and the free amine) can be problematic in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] These Lewis basic sites can coordinate to the metal center (e.g., Palladium), leading to catalyst inhibition or the formation of inactive complexes.[4][5]
-
Boc Group Lability: The Boc group is designed to be removed under acidic conditions.[6][7] However, certain coupling conditions, particularly those involving strong Lewis acids or elevated temperatures, can lead to premature cleavage of the Boc group, resulting in undesired side products. While generally stable to bases, some strong basic conditions might also affect its integrity.[8][9]
Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and resolve common issues.
Caption: A logical workflow to diagnose and solve common issues.
Q&A: Specific Coupling Reactions
Part 1: Amide Bond Formation (Acylation)
Q1: My standard amide coupling (e.g., EDC/HOBt, HATU) is giving very low conversion. What is the likely cause and how can I fix it?
A1: The primary culprits are the combination of steric hindrance from the Boc group and the reduced nucleophilicity of the 3-amino group.[2] Standard coupling reagents may not be potent enough to overcome this hurdle.
Causality: The reaction proceeds via the formation of an activated ester from your carboxylic acid. A sterically hindered and electronically deactivated amine, like in your substrate, attacks this activated intermediate at a much slower rate. If the activated species is not highly reactive, the reaction may stall.[1]
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally effective, but if they fail, consider more potent options.[1]
-
Phosphonium Salts: PyBOP or PyAOP can be highly effective for sterically demanding couplings.[1]
-
Acid Fluoride Conversion: For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[1][10] This can be achieved using reagents like TFFH or (diethylamino)sulfur trifluoride (DAST).
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate, so extending the reaction time (e.g., from a few hours to overnight) can be beneficial.[1] Gentle heating (e.g., 40-60 °C) can also help overcome the activation energy, but monitor carefully for Boc group cleavage.
-
Solvent Choice: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult couplings.[1] For particularly stubborn reactions, a solvent mixture like DCM/DMF/NMP might improve solubility and reaction rates.[1]
-
-
Base Selection: The choice of a non-nucleophilic base is critical. Diisopropylethylamine (DIPEA) is a standard choice. For very sensitive substrates, a weaker base like 2,4,6-collidine might be necessary to prevent side reactions.[11]
| Parameter | Standard Condition | Recommended for Difficult Coupling |
| Coupling Reagent | EDC/HOBt | HATU, PyBOP, or Acyl Fluoride |
| Base | DIPEA (2-3 equiv.) | DIPEA or 2,4,6-Collidine (4-8 equiv. for HATU) |
| Solvent | DMF, DCM | NMP, or DCM/DMF/NMP mixture |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Time | 2-4 hours | 12-24 hours (Overnight) |
Protocol: Acyl Fluoride Formation for Extremely Hindered Couplings This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the carboxylic acid (1 equivalent) in anhydrous DCM. Cool to 0 °C. Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a suitable non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir for 30-60 minutes at 0 °C.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM. Add the freshly prepared acyl fluoride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Q2: I am attempting a Suzuki coupling with an aryl boronic acid, but I see mostly unreacted starting material and some homocoupling of the boronic acid. What's wrong?
A2: This is a classic problem when coupling with electron-rich, nitrogen-containing heterocycles.[3] The likely issues are catalyst inhibition and slow oxidative addition. The homocoupling suggests your catalyst is active but is participating in an unproductive side reaction, often exacerbated by the presence of oxygen.[12]
Causality: The lone pairs on the pyridine nitrogen and the 3-amino group can coordinate to the palladium(0) center, reducing the number of available coordination sites for the aryl halide and slowing the crucial oxidative addition step.[13][14] For aryl chlorides, this step is already inherently slow and requires a highly active catalyst system.[3]
Troubleshooting Steps:
-
Select the Right Catalyst System (Ligand is Key):
-
Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective.[3] Switch to sterically hindered, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step and can help prevent catalyst dimerization and deactivation.[12][15]
-
Pre-catalysts: Using well-defined Pd(II) pre-catalysts (e.g., SPhos-Pd-G3) can provide more consistent results by ensuring efficient generation of the active Pd(0) species.
-
-
Optimize Base and Solvent:
-
Base: A strong, non-nucleophilic base is often required. K₃PO₄ is a common and effective choice for challenging couplings.[12] Cs₂CO₃ can also be very effective. Ensure the base is anhydrous and finely powdered.
-
Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene are excellent choices.[12] Degassing the solvent thoroughly (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) is critical to prevent catalyst oxidation and boronic acid homocoupling.[12]
-
-
Strictly Exclude Oxygen:
-
Use flame-dried or oven-dried glassware.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.
-
| Parameter | Catalyst System | Base | Solvent | Temperature (°C) |
| Recommended | Pd₂(dba)₃ + SPhos/XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |
| Alternative 1 | Pd(OAc)₂ + P(t-Bu)₃ | K₃PO₄ | Toluene | 80-110 |
| Alternative 2 | SPhos-Pd-G3 Pre-catalyst | Cs₂CO₃ | Dioxane/H₂O | 80-100 |
Q3: My Buchwald-Hartwig amination with an aryl halide is failing. How does this differ from the Suzuki reaction, and what should I try?
A3: While both are Pd-catalyzed, the Buchwald-Hartwig amination involves the formation of a C-N bond and has its own unique challenges.[16][17] The substrate, this compound, acts as the nucleophile. The key challenges remain catalyst inhibition and ensuring the catalytic cycle proceeds efficiently.
Causality: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond.[16] Any step can be rate-limiting. Given the substrate's structure, coordination to the palladium and the subsequent deprotonation can be slow.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like BrettPhos and RuPhos are often excellent choices for coupling with hindered amines.[15] Using a pre-catalyst can again improve reliability.
-
Base Selection is Crucial: The choice of base is critical for the deprotonation step. Strong, non-nucleophilic bases are required.
-
Sodium tert-butoxide (NaOtBu): This is a very common and effective base for Buchwald-Hartwig reactions.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This strong, non-nucleophilic base can be highly effective, especially for coupling unprotected aminopyridines.[15]
-
-
Control Reaction Temperature: While some modern catalyst systems allow for room-temperature reactions, couplings with challenging substrates often require heating (80-110 °C) to drive the reaction to completion.[18]
| Parameter | Catalyst System | Base | Solvent | Temperature (°C) |
| Recommended | Pd₂(dba)₃ + BrettPhos | NaOtBu | Toluene | 80-110 |
| Alternative | RuPhos-Pd-G3 Pre-catalyst | LiHMDS | 1,4-Dioxane | 80-110 |
Frequently Asked Questions (FAQs)
Q4: I suspect my Boc protecting group is being cleaved during the reaction. How can I confirm this and prevent it?
A4: Boc cleavage is a common side reaction, especially under acidic conditions or with prolonged heating.[7]
-
Confirmation: Analyze your crude reaction mixture by LC-MS. Look for a mass corresponding to the deprotected product (3,4-diaminopyridine coupled with your partner). You may also see the free 3,4-diaminopyridine.
-
Prevention:
-
Avoid Acidic Conditions: The Boc group is highly sensitive to strong acids like TFA and HCl.[6] Ensure your reagents and solvents are free from acidic impurities.
-
Lewis Acids: Be cautious with reaction conditions that might generate Lewis acids, which can also cleave the Boc group.[7]
-
Temperature Control: Minimize reaction temperature and time. If heating is necessary, try to keep it below 100 °C if possible and monitor for cleavage.
-
Base Choice: While generally stable to base, very harsh basic conditions might be detrimental. Stick to common bases like K₃PO₄, Cs₂CO₃, or NaOtBu.
-
Q5: Could the 4-amino group (carbamate) be reacting instead of the 3-amino group?
A5: This is highly unlikely. The Boc-protected amine is a carbamate, which is significantly less nucleophilic than the free primary amine at the 3-position. The lone pair on the carbamate nitrogen is delocalized into the carbonyl group, making it a very poor nucleophile. Standard coupling reactions will selectively occur at the more nucleophilic 3-amino position.
Q6: What are the best practices for handling and storing this compound?
A6:
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes degradation. While relatively stable, some decomposition of similar aminopyridines under ambient conditions has been noted.[19]
-
Handling: Use fresh material for best results. If the material is old or has been stored improperly, its purity may be compromised. You can check the purity by NMR or LC-MS before use. When weighing and adding to the reaction, do so under an inert atmosphere if possible to prevent moisture uptake.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (3-aminopyridin-4-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for the purification of tert-Butyl (3-aminopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. Here, we address common challenges and provide validated protocols to ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to rapidly address specific issues you may encounter during the purification of this compound.
Q1: My final product has a low melting point and appears oily. What are the likely impurities?
A low melting point or oily appearance typically indicates the presence of residual solvents or unreacted starting materials. Common impurities can include:
-
Unreacted 3,4-Diaminopyridine: If the Boc protection reaction did not go to completion.
-
Di-tert-butyl dicarbonate (Boc)₂O: Excess reagent from the protection step.
-
Di-Boc protected product: Over-reaction leading to protection of both amino groups.
-
Oxidized byproducts: Such as pyridine N-oxides, which can form upon prolonged exposure to air.[1]
Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC. How can I improve separation?
When impurities have similar polarity, standard purification techniques may be less effective. Consider the following strategies:
-
Optimize Column Chromatography: Fine-tune your solvent system. A shallower gradient or the use of a ternary solvent system (e.g., hexane/ethyl acetate/methanol) can enhance resolution.
-
Recrystallization: This is an excellent method for removing closely related impurities if a suitable solvent system can be found. Experiment with binary solvent systems where the product has high solubility in one solvent at elevated temperatures and low solubility in the other at room temperature.
-
Acid-Base Extraction: This technique separates compounds based on their acidic or basic properties rather than polarity alone.[2][3][4]
Q3: Is the Boc protecting group stable during an acid-base extraction?
The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[5] Strong acids, such as concentrated HCl or trifluoroacetic acid, will cleave the Boc group. However, it is generally stable to mild acidic conditions. For an acid-base extraction, it is crucial to use a dilute acid (e.g., 1M HCl) and to minimize the contact time. Always monitor the integrity of the Boc group by TLC or HPLC after the extraction.
Q4: My purified product is colored. What is the cause and how can I remove the color?
Color in the final product can be due to trace amounts of oxidized impurities or byproducts from the synthesis. Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. Use a minimal amount of charcoal and perform a hot filtration to remove it before allowing the solution to cool and crystallize.
Purification Protocols
Below are detailed, step-by-step protocols for the most effective methods to purify this compound.
Method 1: Flash Column Chromatography
This is a versatile method for separating the target compound from a range of impurities.
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, compounds with different polarities can be effectively isolated.
Experimental Workflow Diagram:
Caption: Workflow for flash column chromatography purification.
Step-by-Step Protocol:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as a mixture of hexane and ethyl acetate. A typical starting point is a 4:1 ratio of hexane to ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will sequentially elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Solvent System Recommendations:
| Eluent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Gradient from 4:1 to 1:1 | Good for general purpose purification. |
| Dichloromethane / Methanol | Gradient from 98:2 to 95:5 | Suitable for more polar impurities.[6] |
Method 2: Recrystallization
For solid products, recrystallization can be a highly effective method for achieving high purity.
Rationale: This technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.
Experimental Workflow Diagram:
Caption: Workflow for recrystallization.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form.
-
Chilling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Recommended Solvent Systems:
| Solvent System | Comments |
| Ethanol | A good starting point for polar compounds. |
| Hexane / Acetone | A versatile binary system.[7] |
| Hexane / Ethyl Acetate | Another common choice for compounds of intermediate polarity.[7] |
| Benzene / Ligroin | Has been used for the recrystallization of related aminopyridines.[8] |
Method 3: Acid-Base Extraction
This method is particularly useful for removing neutral organic impurities.
Rationale: The basic amino groups on the pyridine ring can be protonated by a mild acid to form a water-soluble salt. This salt will move to the aqueous phase, leaving neutral impurities in the organic phase. The free base can then be regenerated by adding a base and extracted back into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The protonated product will move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (pH > 8). The free base of the product should precipitate or form an oil.
-
Back Extraction: Extract the aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3 times. The purified product will now be in the organic layer.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Important Considerations:
-
Boc Group Stability: Use dilute acid and avoid prolonged exposure to prevent cleavage of the Boc protecting group.[5]
-
Emulsions: If an emulsion forms during extraction, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective Functionalization of 3,4-Diaminopyridine
Welcome to the technical support center for the regioselective functionalization of 3,4-diaminopyridine (3,4-DAP). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve your synthetic targets with precision and efficiency.
Understanding the Core Challenge: The Differentiated Reactivity of N3 and N4
The primary hurdle in the functionalization of 3,4-diaminopyridine lies in the differential reactivity of its two amino groups. The N3 and N4 positions, while adjacent, exhibit distinct electronic and steric properties that dictate their nucleophilicity and, consequently, their susceptibility to electrophilic attack.
-
The N3-Amino Group: This position is generally more nucleophilic and sterically accessible. Computational studies, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) map, indicate a larger HOMO coefficient at the N3 position, suggesting it is the kinetically favored site for electrophilic attack.
-
The N4-Amino Group: The proximity of this group to the pyridine nitrogen (N1) results in a deactivation effect through the ring's electron-withdrawing nature. This reduces its nucleophilicity compared to the N3-amino group.
This inherent difference in reactivity is the cornerstone of achieving regioselectivity. The following sections will provide practical guidance on how to exploit these differences to your advantage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Acylation Reactions
Question 1: My acylation reaction with an acyl chloride is giving me a mixture of N3 and N4-acylated products. How can I improve selectivity for the N3 position?
Answer:
This is a common issue that often arises from reaction conditions that are too harsh or not sufficiently optimized. Here’s a step-by-step troubleshooting guide:
-
Lower the Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will favor the kinetically controlled product, which is the more nucleophilic N3-acylated isomer.
-
Slow Addition of the Electrophile: Add the acyl chloride dropwise to a solution of 3,4-diaminopyridine. This maintains a low concentration of the electrophile at any given time, reducing the likelihood of the less reactive N4-amino group competing for the reagent.
-
Choice of Solvent and Base:
-
Solvent: Aprotic polar solvents like dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are often good choices as they can solubilize the starting material and intermediates.
-
Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing in the acylation. Using a stronger, more nucleophilic base could lead to side reactions.
-
-
Consider a Milder Acylating Agent: If issues persist, consider switching from a highly reactive acyl chloride to a less aggressive acylating agent like an anhydride (e.g., acetic anhydride). The reduced reactivity can enhance the inherent selectivity for the more nucleophilic N3 position.
Question 2: I am observing a significant amount of di-acylated product, even when using one equivalent of the acylating agent. What can I do to promote mono-acylation?
Answer:
The formation of a di-acylated product indicates that the mono-acylated intermediate is still sufficiently reactive to undergo a second acylation. Here’s how to address this:
-
Sub-Stoichiometric Amounts of Acylating Agent: Carefully control the stoichiometry. Start with a slight excess of 3,4-diaminopyridine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures the electrophile is the limiting reagent and is consumed before significant di-acylation can occur.
-
Reverse Addition: Instead of adding the acylating agent to the 3,4-diaminopyridine solution, try adding the 3,4-diaminopyridine solution to a dilute solution of the acylating agent. This "reverse addition" protocol maintains a low concentration of the nucleophile, further disfavoring the second acylation step.
-
Precipitation of the Mono-acylated Product: In some solvent systems, the mono-acylated product may be less soluble than the starting material and di-acylated product. If you observe a precipitate forming during the reaction, this is often the desired mono-acylated product. Allowing the reaction to proceed until a significant amount of precipitate has formed and then filtering can be an effective way to isolate the mono-acylated species before it reacts further.
Alkylation Reactions
Question 3: My alkylation reaction is resulting in a mixture of N3 and N4-alkylated products with poor selectivity. How can I control the regioselectivity of alkylation?
Answer:
Alkylation reactions are often more challenging to control than acylations due to the higher reactivity of alkylating agents and the potential for the reaction to be thermodynamically controlled. Here are some strategies to improve regioselectivity:
-
Protecting Group Strategy: The most reliable method for achieving high regioselectivity in alkylation is to use an orthogonal protecting group strategy. This involves selectively protecting one amino group while the other is functionalized. A common approach is to first perform a regioselective acylation at the more nucleophilic N3 position, protect the N4 position, deprotect the N3 position, and then perform the desired alkylation at N3.
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the regioselectivity of alkylation.
-
Solvent: Nonpolar, aprotic solvents may favor N3-alkylation by minimizing the solvation of the more polar N4-amino group.
-
Base: A bulky, non-nucleophilic base is crucial to deprotonate the desired amino group without interfering with the alkylating agent. The strength of the base should be carefully considered to avoid di-deprotonation, which can lead to di-alkylation.
-
-
Reductive Amination: For the introduction of alkyl groups, reductive amination can be a milder and more selective alternative to direct alkylation with alkyl halides. This two-step, one-pot process involves the formation of an imine or enamine followed by reduction. The initial condensation with an aldehyde or ketone is often more regioselective for the more nucleophilic N3-amino group.
Question 4: I am consistently getting di-alkylation, even with careful control of stoichiometry. How can I prevent this?
Answer:
Di-alkylation is a common problem, especially with reactive alkylating agents. Here's how to minimize it:
-
Use a Large Excess of 3,4-Diaminopyridine: Employing a significant excess of the diamine (e.g., 5-10 equivalents) can statistically favor mono-alkylation by increasing the probability that the alkylating agent will react with an unfunctionalized molecule. This is often practical only if 3,4-diaminopyridine is an inexpensive starting material.
-
Phase Transfer Catalysis: For some alkylations, phase-transfer catalysis can provide a controlled and selective method for mono-alkylation. The catalyst can shuttle the deprotonated amine from an aqueous or solid phase to an organic phase containing the alkylating agent, often leading to cleaner reactions.
-
Orthogonal Protection: As with controlling regioselectivity, a robust orthogonal protection strategy is the most definitive way to prevent di-alkylation and achieve selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the higher reactivity of the N3-amino group?
A1: The higher reactivity of the N3-amino group is primarily due to electronic effects. The pyridine ring nitrogen (N1) is electron-withdrawing, which reduces the electron density across the ring. This effect is more pronounced at the positions ortho and para to N1. The N4-amino group is in a para-like position relative to N1, leading to a significant decrease in its nucleophilicity. The N3-amino group, being in a meta-like position, is less affected by this electron-withdrawing effect, making it more electron-rich and thus more nucleophilic.
Q2: How can I distinguish between the N3 and N4-acylated isomers using NMR spectroscopy?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between the N3 and N4-acylated isomers. The chemical shifts of the pyridine ring protons are sensitive to the position of the acyl group.
-
N3-Acyl Isomer: In the N3-acylated product, the proton at the C2 position of the pyridine ring typically experiences a downfield shift due to the anisotropic effect of the nearby carbonyl group.
-
N4-Acyl Isomer: In the N4-acylated product, the proton at the C5 position will show a similar downfield shift.
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to definitively assign the structure by observing through-space correlations between the acyl group protons and the protons on the pyridine ring.
Q3: Are there any protecting group-free methods for achieving regioselective functionalization?
A3: Yes, while protecting group strategies offer the most control, some protecting group-free methods have been developed, primarily for acylation. These methods rely on carefully controlling the reaction conditions (low temperature, slow addition of a mild acylating agent) to exploit the inherent difference in nucleophilicity between the N3 and N4 amino groups. For alkylations, achieving high regioselectivity without protecting groups is significantly more challenging and often results in mixtures of products.
Detailed Experimental Protocols
Protocol 1: Regioselective N3-Acetylation of 3,4-Diaminopyridine
This protocol is adapted from established procedures and is optimized for selectivity towards the N3 position.
Materials:
-
3,4-Diaminopyridine
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dimethylacetamide (DMA), anhydrous
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-diaminopyridine (1.0 equivalent) in anhydrous DMA.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-amino-pyridin-3-yl)acetamide.
Protocol 2: Orthogonal Protection Strategy for Sequential Functionalization
This protocol outlines a general strategy for the sequential functionalization of the N3 and N4 positions using Boc and Fmoc protecting groups.
Step 1: Selective N3-Boc Protection
-
Follow a procedure similar to Protocol 1, using Di-tert-butyl dicarbonate (Boc₂O) as the acylating agent to selectively protect the N3 position.
Step 2: N4-Fmoc Protection
-
Dissolve the N3-Boc protected 3,4-diaminopyridine in a suitable solvent (e.g., THF or dioxane).
-
Add a base such as sodium bicarbonate or triethylamine.
-
Add Fmoc-Cl or Fmoc-OSu and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the di-protected product.
Step 3: Selective N3-Boc Deprotection
-
Dissolve the di-protected intermediate in a solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature. The Boc group is acid-labile and will be selectively removed.
-
Neutralize the reaction mixture and extract the N4-Fmoc protected product.
Step 4: N3-Functionalization
-
The free N3-amino group can now be functionalized (e.g., alkylated) without affecting the Fmoc-protected N4-amino group.
Step 5: N4-Fmoc Deprotection
-
The Fmoc group is base-labile and can be removed by treatment with a mild base like piperidine in DMF.
Data Presentation
Table 1: Comparison of Regioselectivity in Acylation of 3,4-Diaminopyridine
| Electrophile | Solvent | Base | Temperature (°C) | N3:N4 Ratio (approx.) |
| Acetyl Chloride | DMA | TEA | 0 | >95:5 |
| Acetic Anhydride | DMA | None | 25 | ~90:10 |
| Benzoyl Chloride | THF | Pyridine | 0 | >95:5 |
| Boc₂O | Dioxane | NaHCO₃ | 25 | ~85:15 |
Note: The ratios are approximate and can vary based on specific reaction conditions and workup procedures.
Visualizations
Reaction Workflow for Regioselective N3-Acylation
Caption: Workflow for the regioselective N3-acylation of 3,4-diaminopyridine.
Logical Relationship for Orthogonal Protection
Caption: Orthogonal protection strategy for sequential functionalization of 3,4-DAP.
Technical Support Center: Selective N-Alkylation of tert-Butyl (3-aminopyridin-4-yl)carbamate
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl (3-aminopyridin-4-yl)carbamate and encountering challenges with selective N-alkylation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired mono-alkylated product with high selectivity and yield.
Introduction: The Challenge of Selective Mono-Alkylation
The selective mono-alkylation of diamino-heterocycles like this compound presents a classic challenge in organic synthesis. The core issue arises from the product of the initial alkylation being more nucleophilic than the starting material.[1] This often leads to a "runaway" reaction, resulting in the formation of undesired di-alkylated byproducts and a complex product mixture that is difficult to purify.
This guide will provide you with the foundational knowledge and practical strategies to control this reactivity, focusing on the key parameters that govern the selectivity of the N-alkylation reaction.
Troubleshooting Guide: Preventing Over-alkylation
This section is structured in a question-and-answer format to directly address the common issues encountered during the alkylation of this compound.
Q1: I'm observing a significant amount of a di-alkylated byproduct in my reaction mixture. How can I minimize this?
A1: The formation of a di-alkylated product is the most common issue in this reaction. Here are several strategies to mitigate over-alkylation, ranging from simple adjustments to more advanced techniques:
-
Stoichiometric Control of the Alkylating Agent: This is the most straightforward approach. Using a slight excess (1.05-1.2 equivalents) of the alkylating agent can help drive the reaction to completion without significantly promoting di-alkylation. A large excess of the alkylating agent should be avoided as it will invariably lead to over-alkylation.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature (e.g., 0 °C) can help maintain a low instantaneous concentration of the electrophile. This kinetically favors the mono-alkylation of the more abundant starting material over the di-alkylation of the newly formed, and initially less concentrated, mono-alkylated product.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical in controlling the reaction's selectivity.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amine, and the resulting sodium amide is often less soluble, which can temper its reactivity. Other bases like potassium tert-butoxide (KOtBu) or lithium hexamethyldisilazide (LiHMDS) can also be effective. The choice of base can influence the aggregation state and reactivity of the resulting amide anion.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used. DMF is often favored for its ability to dissolve the starting material and the intermediate salts. However, in some cases, less polar solvents can reduce the rate of the second alkylation step.
-
-
Lowering the Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C to room temperature) will decrease the rate of both the desired mono-alkylation and the undesired di-alkylation. Since the mono-alkylated product is more nucleophilic, the activation energy for the second alkylation is likely lower. By lowering the temperature, you can often find a window where the rate of mono-alkylation is reasonable, while the rate of di-alkylation is significantly suppressed.
Q2: My reaction is incomplete, with a significant amount of starting material remaining, but increasing the equivalents of the alkylating agent leads to over-alkylation. What should I do?
A2: This is a common dilemma. Here are a few approaches to improve conversion without sacrificing selectivity:
-
Optimize the Base: Ensure you are using a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH) to ensure complete deprotonation of the 3-amino group. Incomplete deprotonation will result in unreacted starting material.
-
Increase Reaction Time at Low Temperature: Instead of increasing the amount of alkylating agent, try extending the reaction time at a controlled low temperature. This can allow the mono-alkylation to proceed to completion without significantly increasing the rate of the di-alkylation.
-
Consider a "Self-Limiting" Alkylation Strategy: For challenging cases, novel methods like the use of N-aminopyridinium salts as ammonia surrogates can be employed. These methods proceed through a transient pyridinium ylide intermediate and have been shown to be self-limiting, yielding predominantly the mono-alkylated secondary amine.[2][3]
Q3: Which nitrogen atom is the most reactive on this compound, and where should I expect alkylation to occur?
A3: Understanding the relative nucleophilicity of the different nitrogen atoms is key to predicting the reaction's outcome.
-
3-Amino Group: This is the most nucleophilic nitrogen in the molecule. The exocyclic primary amino group is generally more nucleophilic than the pyridine ring nitrogen.[4] Therefore, mono-alkylation is expected to occur selectively at this position.
-
4-N-Boc-Amino Group: The tert-butoxycarbonyl (Boc) group is a strong electron-withdrawing group that significantly reduces the nucleophilicity of the nitrogen to which it is attached. Alkylation at this position is highly unlikely under standard conditions.
-
Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen is part of the aromatic π-system, which reduces its availability for reaction with electrophiles.[4][5] While alkylation of the pyridine nitrogen to form a pyridinium salt is possible, it typically requires more forcing conditions or specific catalysts and is less favorable than alkylation of the exocyclic 3-amino group.
Below is a diagram illustrating the expected reaction pathway and the competing over-alkylation reaction.
Caption: Reaction scheme for the alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the mono-alkylation of this compound?
A1: Based on literature procedures for similar substrates, the following protocol can serve as a good starting point.[4]
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Irreversible deprotonation, readily available. |
| Equivalents of Base | 1.2 - 1.5 equivalents | Ensures complete deprotonation of the 3-amino group. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Good solubility for reactants and intermediates. |
| Alkylating Agent | Alkyl halide (e.g., Iodide or Bromide) | Iodides are more reactive but also more prone to over-alkylation. |
| Equivalents of Alkylating Agent | 1.05 - 1.2 equivalents | Minimizes over-alkylation while driving the reaction. |
| Temperature | 0 °C to room temperature | Start at 0 °C and allow to slowly warm to room temperature. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound.
-
Add anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Slowly add the alkylating agent (1.05-1.2 equivalents) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: How can I effectively monitor the reaction progress and identify the products?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the reaction.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the mono-alkylated product, and the di-alkylated product. The mono-alkylated product will be less polar than the starting material, and the di-alkylated product will be even less polar.
-
LC-MS: This is a powerful tool for confirming the identity of the products. You should observe the expected molecular ion peaks for the starting material, the mono-alkylated product, and any di-alkylated byproducts.
-
NMR Spectroscopy: After purification, ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
-
¹H NMR: Look for the disappearance of one of the N-H protons of the 3-amino group and the appearance of new signals corresponding to the alkyl group. The chemical shifts of the pyridine ring protons will also be affected by the substitution.
-
¹³C NMR: The carbon signals of the newly introduced alkyl group will be present, and there will be shifts in the signals of the pyridine ring carbons, particularly C3 and C4.
-
Q3: Are there alternative synthetic strategies to consider if direct alkylation proves to be problematic?
A3: Yes, if direct alkylation consistently yields inseparable mixtures, consider these alternative approaches:
-
Reductive Amination: This two-step process offers better control over the degree of alkylation. First, react the this compound with an aldehyde or ketone to form an imine intermediate. Then, reduce the imine in a separate step using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is highly effective for preparing mono-alkylated amines.[3]
-
Buchwald-Hartwig Amination: If you are introducing an aryl or vinyl group, palladium-catalyzed cross-coupling reactions can be a highly selective method.
Q4: What is the best way to purify the mono-alkylated product from the starting material and di-alkylated byproduct?
A4: Flash column chromatography on silica gel is the most common and effective method for purification. The polarity difference between the starting material (most polar), the mono-alkylated product (intermediate polarity), and the di-alkylated product (least polar) is usually sufficient for good separation. A gradient elution system, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will typically provide the best separation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the N-alkylation of this compound.
Caption: A troubleshooting workflow for optimizing the selective mono-alkylation.
References
- 1. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of tert-Butyl (3-aminopyridin-4-yl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (3-aminopyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Introduction to the Purification Challenge
This compound is a valuable building block in medicinal chemistry. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a critical step, which often yields a crude product that requires rigorous purification to remove unreacted starting materials, reagents, and byproducts.[1] Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds. However, its success is highly dependent on understanding the physicochemical properties of the target molecule and potential impurities.
This guide provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound and offers answers to frequently asked questions.
Troubleshooting Guide: Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format, providing expert insights and actionable solutions.
Scenario 1: The Product "Oils Out" Instead of Crystallizing
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common issue in recrystallization and occurs when the solute is supersaturated in the solvent and separates as a liquid phase before the solution reaches the optimal temperature for crystal nucleation and growth. This is often due to the melting point of your compound being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.
Causality Explained:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation as an amorphous oil instead of allowing the ordered arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at all temperatures, preventing a sharp decrease in solubility upon cooling.
-
Presence of Impurities: Impurities can act as a "solvent" for your product, lowering its melting point and promoting oiling out.
Step-by-Step Solutions:
-
Re-heat and Dilute: Gently reheat the flask containing the oil and solvent until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. Do not immediately place it in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: If the above steps fail, consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., methanol or ethanol, where it is highly soluble).[2] Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexane, where it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Scenario 2: No Crystals Form Upon Cooling
Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This usually means either too much solvent was used, or the chosen solvent is not ideal for this compound.
Causality Explained:
-
Excess Solvent: The most common reason is using an excessive amount of solvent to dissolve the crude product, preventing the concentration from reaching the point of supersaturation upon cooling.
-
Inappropriate Solvent: The solubility of your compound in the chosen solvent may not decrease significantly with a decrease in temperature.
Step-by-Step Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be cautious not to boil it to dryness. Reduce the volume by about 20-30% and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod.
-
Seed Crystals: Introduce a seed crystal of the pure compound.
-
-
Change the Solvent System: If reducing the solvent volume is ineffective, you may need to select a different solvent or solvent system. A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. For Boc-protected amines, solvent systems like ethyl acetate/hexane or dichloromethane/hexane are often effective.[3]
-
"Salting Out" (Aqueous Systems): If using a solvent mixture containing water, adding a small amount of a saturated salt solution can sometimes decrease the solubility of the organic compound and induce crystallization.
Scenario 3: The Recrystallized Product is Still Impure
Question: I have successfully recrystallized my product, but analytical data (TLC, NMR) shows that it is still impure. What could be the reason, and how can I improve the purity?
Answer:
Recrystallization is a powerful technique, but its effectiveness can be compromised by several factors, leading to co-precipitation of impurities or inclusion within the crystal lattice.
Causality Explained:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the growing crystal lattice.
-
Insoluble Impurities: If the crude product contains impurities that are insoluble in the hot recrystallization solvent, they will remain as solid particles and contaminate the final product.
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to your product in the chosen solvent, leading to their co-crystallization. Potential impurities from the synthesis of this compound could include unreacted 3,4-diaminopyridine, di-Boc protected 3,4-diaminopyridine, or residual coupling reagents.[4]
Step-by-Step Solutions:
-
Hot Filtration: If you observe insoluble material in your hot solution, perform a hot filtration step. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities before allowing the filtrate to cool.
-
Slow Down Crystallization: As described in "Scenario 1," use a slightly larger volume of solvent and allow for slow cooling to promote the formation of larger, purer crystals.
-
Second Recrystallization: A second recrystallization of the purified material can often significantly improve purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Alternative Purification Method: If recrystallization fails to provide the desired purity, consider an alternative method such as flash column chromatography.[5] A silica gel column using a gradient of ethyl acetate in hexanes is a common choice for purifying Boc-protected amines.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound when hot but not when cold. Based on the structure, which has both polar (amines, carbamate) and non-polar (tert-butyl, pyridine ring) features, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.
-
Mixed Solvent Systems: Ethyl Acetate/Hexane, Dichloromethane/Hexane, Ethanol/Water.
A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
Q2: How can I be sure that the impurity is not the di-Boc protected product?
A2: The formation of a di-Boc protected byproduct, tert-Butyl (3-(tert-butoxycarbonylamino)pyridin-4-yl)carbamate, is a possibility during the synthesis. This can be identified by:
-
TLC Analysis: The di-Boc product will be less polar than the mono-Boc product and will have a higher Rf value.
-
NMR Spectroscopy: The 1H NMR spectrum of the di-Boc product would show a larger integration for the tert-butyl protons (18H) compared to the mono-Boc product (9H).
-
Mass Spectrometry: The mass spectrum will show a higher molecular weight corresponding to the addition of a second Boc group.
If the di-Boc product is a significant impurity, purification by flash column chromatography is often more effective than recrystallization due to the potential for similar solubility profiles.
Q3: Can I use an acid or base to help with purification?
A3: While acid-base extractions are a common purification technique for amines, it's important to remember that the Boc protecting group is acid-labile.[6] Washing with strong acids will cleave the Boc group. Washing with a mild aqueous base (e.g., saturated sodium bicarbonate) can be useful to remove any acidic impurities from the reaction workup.
Q4: My yield after recrystallization is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using too much solvent: This is the most common cause. The mother liquor (the solvent left after filtering the crystals) will contain a significant amount of dissolved product. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Premature crystallization during hot filtration: If crystals form on the filter paper or in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using an excessive volume of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
You can often recover more product by concentrating the mother liquor and performing a second crystallization (a "second crop"). However, be aware that the second crop is often less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general starting point. The optimal solvent and volumes may need to be adjusted based on the purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or sand bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with swirling. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled, crystals should start to form. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Ice Bath: Once crystal formation is well underway at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary Table
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability for Recrystallization |
| Ethanol | 5.2 | 78 | Good starting point for single solvent recrystallization. |
| Methanol | 6.6 | 65 | Similar to ethanol, good solubility for polar compounds.[2] |
| Ethyl Acetate | 4.4 | 77 | Good for compounds of intermediate polarity. |
| Hexane | 0.1 | 69 | Often used as an anti-solvent in mixed systems. |
| Water | 10.2 | 100 | Can be used as an anti-solvent with polar organic solvents.[2] |
| Ethyl Acetate/Hexane | Variable | Variable | A versatile mixed solvent system for controlling solubility. |
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization process.
References
Technical Support Center: Monitoring Reactions of tert-Butyl (3-aminopyridin-4-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (3-aminopyridin-4-yl)carbamate (CAS 183311-28-6).[1] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions involving this versatile building block. Our focus is on providing practical, field-tested advice grounded in solid scientific principles.
The unique structure of this molecule, featuring a pyridine ring, a primary aromatic amine at the 3-position, and an acid-labile tert-butyloxycarbonyl (Boc) protected amine at the 4-position, presents specific challenges and opportunities in reaction monitoring. Understanding how to leverage different analytical techniques is paramount to achieving high yields, purity, and reproducibility.
Section 1: Foundational Principles of Reaction Monitoring
Q: What is a reliable general workflow for monitoring a reaction involving this compound?
A: A systematic approach is crucial for obtaining clear and actionable results. Rushing the analysis can lead to misinterpreted data and failed experiments. We recommend a universal workflow that integrates baseline analysis, in-process checks, and final confirmation.
A generalized workflow for effective reaction monitoring is outlined below.
Caption: General workflow for reaction monitoring.
Section 2: Thin-Layer Chromatography (TLC) - Your First Line of Inquiry
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[2] It is fast, inexpensive, and provides immediate visual feedback on the consumption of starting materials and the formation of products.
Frequently Asked Questions (TLC)
Q: How do I select an appropriate mobile phase (solvent system) for TLC analysis?
A: The goal is to find a system where the starting material and product have significantly different Retention Factor (Rf) values, ideally with the starting material Rf around 0.4-0.6 and the product Rf between 0.2-0.4 (or vice-versa). Given the polarity of your compound, start with a mixture of a non-polar solvent and a polar solvent.
-
Good Starting Points:
-
Ethyl Acetate / Hexanes (e.g., 30-70% Ethyl Acetate)
-
Dichloromethane / Methanol (e.g., 95:5 to 90:10 v/v)
-
-
Pro-Tip: If your product is significantly more polar (e.g., after Boc deprotection), you will need to increase the polarity of the mobile phase to get it to move off the baseline.
| Solvent System Example | Starting Material (SM) Rf | Deprotected Product Rf |
| 50% EtOAc/Hexanes | ~0.5 | ~0.0 (baseline) |
| 95:5 DCM/MeOH | ~0.6 | ~0.2 |
| 90:10 DCM/MeOH with 0.5% NH4OH | ~0.65 (sharper spot) | ~0.25 (sharper spot) |
Q: My spots are streaking or "tailing." What's causing this and how do I fix it?
A: Peak tailing on silica gel is a classic issue for basic compounds like pyridines.[3] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen of the pyridine ring, causing the spot to drag up the plate.
-
Causality: This strong interaction leads to poor chromatography. You need to suppress this interaction to get sharp, reliable spots.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols.
-
Triethylamine (Et3N): Add 0.5-1% to your solvent system.
-
Ammonium Hydroxide (NH4OH): If using alcohol-based systems like DCM/MeOH, adding 0.5% of concentrated NH4OH is very effective.
-
Q: I see a new spot, but how can I be sure it's my product?
A: Never rely on a single lane for the reaction mixture. The "co-spot" is a self-validating technique that is essential for correct interpretation.[2]
Protocol: Running a Diagnostic TLC with a Co-Spot
-
On a TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
In the "SM" lane, spot a dilute solution of your authentic starting material.
-
In the "Rxn" lane, spot a small aliquot of your reaction mixture.[2]
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.
-
Develop the plate in your chosen solvent system.
-
Interpretation:
-
If the new spot in the "Rxn" lane is your product, the "Co" lane should show two distinct spots: one that matches the Rf of your starting material and one that matches the new product spot.
-
If the starting material is fully consumed, the "Rxn" lane will only have the product spot, and the "Co" lane will still show two spots (the SM you added plus the product from the reaction mixture).
-
Q: I suspect my compound is degrading on the TLC plate. How can I confirm this?
A: This is a valid concern, as highly functionalized molecules can be sensitive to the acidic silica gel. A two-dimensional (2D) TLC can diagnose on-plate decomposition.[3]
Protocol: 2D TLC for Stability Assessment
-
Take a square TLC plate and spot your sample mixture in the bottom-left corner.[3]
-
Develop the plate as usual.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise so the separated spots are now on the new baseline.[3]
-
Develop the plate again in the same solvent system.[3]
-
Interpretation:
-
Stable Compounds: All spots will lie on the diagonal.
-
Unstable Compounds: New spots will appear "off-diagonal." These are degradation products formed during the time the compound was adsorbed on the silica. If this occurs, consider switching to a more inert stationary phase like alumina for your chromatography.
-
Section 3: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight
When you need to know not just "if" but "how much," HPLC is the tool of choice. It is invaluable for determining conversion, purity, and the presence of any side products.
Frequently Asked Questions (HPLC)
Q: What are the recommended starting conditions (column, mobile phase) for HPLC analysis of this compound?
A: A reverse-phase C18 column is the workhorse for this type of molecule. Due to the basic pyridine moiety, an acidic mobile phase modifier is essential to ensure good peak shape by protonating the analyte and suppressing interactions with residual silanols.
-
Column: Standard C18, 5 µm particle size, ~4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% of the same acid.
-
Detector: UV, monitored at a wavelength where your starting material and expected product absorb (e.g., 254 nm or 270 nm).
Q: I'm observing severe peak tailing. How can I improve the peak shape?
A: This is the HPLC equivalent of streaking on a TLC plate and has the same root cause: interaction with silica.[3]
Caption: Troubleshooting workflow for HPLC peak tailing.
Protocol: Developing a Generic Gradient Method
-
System Setup: Equilibrate a C18 column with a mobile phase of 95% Water (0.1% FA) / 5% ACN (0.1% FA) at a flow rate of 1.0 mL/min.
-
Injection: Inject a dilute solution of your reaction mixture.
-
Gradient Elution: Run a linear gradient from 5% ACN to 95% ACN over 15-20 minutes.
-
Hold & Re-equilibrate: Hold at 95% ACN for 2-3 minutes to wash the column, then return to starting conditions and hold for 5 minutes to re-equilibrate.
-
Analysis: The starting material, being more non-polar due to the Boc group, should elute later than the more polar, deprotected product. Use the retention times and peak areas to calculate conversion and purity.
| Time (min) | % Water (0.1% FA) | % ACN (0.1% FA) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Section 4: Advanced Spectroscopic Techniques (NMR & MS)
For unambiguous structural confirmation and detailed mechanistic insight, NMR and MS are unparalleled.
Frequently Asked Questions (NMR & MS)
Q: How can I use ¹H NMR to monitor my reaction? What are the key signals to watch?
A: ¹H NMR provides a "fingerprint" of your molecule. For this compound, the most diagnostic signals are the large singlet for the Boc group and the distinct aromatic protons. NMR is inherently quantitative, allowing for a direct assessment of the relative amounts of all species in the mixture.[4][5]
| Proton Signal | Approx. Chemical Shift (δ) | Key Diagnostic Feature |
| tert-Butyl (Boc) | ~1.5 ppm (singlet, 9H) | Disappears completely upon deprotection. Easy to integrate.[6] |
| Primary Amine (NH2) | Broad singlet, ~4.5-5.5 ppm | May shift or disappear upon reaction. |
| Carbamate (NH) | Broad singlet, ~8.0-9.0 ppm | Disappears upon deprotection. |
| Pyridine Protons | ~7.0-8.5 ppm (multiple signals) | Shifts will change significantly based on the reaction at C3 or C4. |
Monitoring a Boc-Deprotection: The most obvious change will be the complete disappearance of the large singlet at ~1.5 ppm. You can quantify the reaction's progress by comparing the integration of this signal to a stable internal standard or a product peak.
Q: When is Mass Spectrometry (MS) a better choice for reaction monitoring?
A: MS is exceptionally sensitive and fast, making it ideal for high-throughput screening or when dealing with very low concentrations. It's particularly powerful when coupled with LC (LC-MS). Direct analysis MS can provide real-time data by automatically sampling, diluting, and analyzing the reaction mixture.[7]
-
LC-MS for Boc-Deprotection:
-
Starting Material: Look for the [M+H]+ ion at m/z ≈ 210.1.
-
Product (3,4-Diaminopyridine): Look for the [M+H]+ ion at m/z ≈ 110.1.
-
Monitoring the disappearance of the 210.1 signal and the appearance of the 110.1 signal provides a clear and rapid confirmation of reaction progress.
-
Section 5: Troubleshooting Specific Reactions
Q: I'm performing an acidic Boc-deprotection (e.g., with TFA or HCl). My TLC shows the starting material is gone, but my yield of 3,4-diaminopyridine is low. What could be wrong?
A: This is a common issue. While the Boc group is successfully cleaved, the resulting product, 3,4-diaminopyridine, is a polar, basic compound that can be challenging to isolate.
-
Incomplete Extraction: After quenching the acid, you need to basify the aqueous layer sufficiently (e.g., to pH > 10) to ensure the di-amine is in its free-base form. If the solution is still acidic or neutral, your product will remain in the aqueous layer as a protonated salt and will not extract well into organic solvents like EtOAc or DCM.
-
Product Volatility/Solubility: 3,4-diaminopyridine has some water solubility. Ensure you perform multiple extractions (e.g., 3-5 times) with your organic solvent to maximize recovery. Avoid overly aggressive evaporation, as the product can be somewhat volatile.
-
Adsorption to Drying Agents: After drying the organic layer (e.g., with Na2SO4 or MgSO4), ensure you wash the drying agent thoroughly with fresh solvent to recover any adsorbed product.
Q: I'm trying to perform a reaction at the C3-amino group (e.g., an acylation), but my analysis shows a complex mixture. What should I check?
A: The presence of two nucleophilic nitrogen centers (the C3-amine and the pyridine ring nitrogen) can lead to side reactions.
-
Pyridine N-Alkylation/Acylation: The pyridine nitrogen can act as a nucleophile, especially with highly reactive electrophiles. This can sometimes be suppressed by the choice of solvent or by using a base that is hindered enough not to deprotonate the C3-amine but can scavenge any acid byproduct.
-
Premature Boc-Deprotection: If your reaction conditions are even mildly acidic, you risk cleaving the Boc group, leading to the highly reactive 3,4-diaminopyridine, which can then react further to form complex mixtures or polymers. Ensure your reaction conditions are strictly neutral or basic. The Boc group is generally stable to most bases and nucleophiles.[8]
-
Steric Hindrance: The Boc group is bulky and may sterically hinder reactions at the adjacent C3-amine, potentially requiring more forcing conditions (higher temperature, longer reaction times), which in turn could lead to side reactions. Careful optimization is key.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. rsc.org [rsc.org]
- 7. microsaic.com [microsaic.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of tert-Butyl (3-aminopyridin-4-yl)carbamate by LC-MS
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
In the landscape of modern drug discovery, heterocyclic compounds are indispensable scaffolds. Among these, aminopyridines serve as crucial intermediates in the synthesis of a wide array of pharmacologically active agents. Tert-Butyl (3-aminopyridin-4-yl)carbamate, with its strategic placement of a Boc-protected amine and a free amine on a pyridine core, represents a versatile building block for creating complex molecular architectures. Its purity, identity, and stability are paramount, as any deviation can have cascading effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven approach to the definitive characterization of this key intermediate using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explain the scientific rationale behind our experimental choices. Furthermore, we will objectively compare LC-MS with alternative analytical techniques, offering a decision-making framework for researchers, scientists, and drug development professionals to select the most appropriate tool for their specific analytical challenge.
Part 1: Definitive Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the cornerstone technique for the analysis of non-volatile and semi-volatile small molecules due to its unparalleled combination of separation power (LC) and detection sensitivity and specificity (MS).[1][2] For a molecule like this compound, which possesses basic nitrogen centers and a moderate polarity, LC-MS is exceptionally well-suited for both qualitative and quantitative assessment.
The "Why": Causality Behind Method Design
Our objective is to develop a self-validating protocol that not only confirms the presence and purity of the target compound but also provides unambiguous structural evidence.
-
Chromatography (The "LC"): The compound's structure—a polar aminopyridine core balanced by a nonpolar tert-butyl group—makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We select a C18 stationary phase, the workhorse of reversed-phase chromatography, for its effective retention of such moderately polar compounds. The mobile phase composition is critical. We employ a gradient of water and acetonitrile to elute the compound with a sharp, symmetrical peak. The addition of a small amount of an acid, such as formic acid, is a deliberate choice. The basic nitrogens on the pyridine ring and the free amino group would otherwise interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The acidic modifier protonates these basic sites, minimizing these secondary interactions and simultaneously promoting efficient ionization for the mass spectrometer.[3]
-
Mass Spectrometry (The "MS"): Given the basic nature of the analyte, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[2] The acidic mobile phase ensures the analyte reaches the ESI source in a protonated state, facilitating the generation of the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, is preferred over nominal mass instruments. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition and distinguishing the target from potential isobaric impurities.[1]
Workflow for LC-MS Analysis
The following diagram outlines the logical flow of the characterization process, from sample preparation to data interpretation.
Caption: Logical workflow for the characterization of this compound by LC-MS.
Detailed Experimental Protocol: LC-HRMS
This protocol is designed to be a robust starting point for method development.
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare unknown samples similarly, aiming for a final concentration of approximately 10 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[4]
-
-
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.
-
Mass Spectrometer: Bruker maXis II Q-TOF or Thermo Scientific Q Exactive Orbitrap.
-
The table below summarizes the specific experimental parameters.
-
| Parameter | Recommended Setting | Rationale |
| LC Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent efficiency and retention for moderately polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; formic acid aids peak shape and ionization.[5] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temp. | 40 °C | Enhances reproducibility and can improve peak shape. |
| Injection Vol. | 2 µL | Minimizes peak broadening from injection effects. |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 1 min | A standard screening gradient to ensure elution of the compound and any impurities. |
| Ionization Mode | ESI Positive (+) | The basic nitrogens are readily protonated.[2] |
| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential low-mass fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage to ensure stable electrospray. |
| Source Temp. | 120 °C | Standard temperature for ESI. |
| Gas Flow | Instrument-specific; optimize for best signal | Nebulizer and drying gases are crucial for desolvation and ion generation. |
-
Data Analysis and Expected Results:
-
Identity Confirmation: The primary confirmation comes from matching the retention time of the sample peak with that of the authentic standard and, most importantly, from the accurate mass of the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₀H₁₅N₃O₂
-
Monoisotopic Mass: 209.1164 g/mol
-
Expected [M+H]⁺: m/z 209.1237
-
-
Structural Verification (MS/MS): Tandem mass spectrometry (MS/MS) provides definitive structural proof by fragmenting the parent ion (m/z 209.12) and analyzing the resulting daughter ions. Key expected fragmentations include the neutral loss of isobutylene (56 Da) or the entire Boc group.
-
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
| 209.12 | 153.06 | C₄H₈ (Isobutylene) | [M+H - C₄H₈]⁺ |
| 209.12 | 110.07 | C₅H₉NO₂ (Boc group) | [M+H - Boc]⁺ (Aminopyridinamine) |
Part 2: Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific question being asked: Is it for routine purity checks, definitive structural elucidation, or screening for volatile impurities?
Caption: Decision tree for selecting the appropriate analytical technique.
Comparative Analysis Table
The following table objectively compares LC-MS with its most common alternatives for the characterization of this compound.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High Specificity & Sensitivity: Provides molecular weight and structural data.[2] Versatile: Ideal for both qualitative ID and quantitative analysis. | Matrix Effects: Ion suppression can affect quantification. Higher Cost: More expensive instrumentation and maintenance. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust & Cost-Effective: Excellent for routine purity checks and quantification. Simple Operation: Widely available and easy to operate. | Non-Specific: Cannot confirm identity or structure; co-eluting impurities with similar chromophores are missed.[6] Lower Sensitivity: Generally less sensitive than MS. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by MS. | Excellent for Volatiles: Superior for analyzing residual solvents or volatile impurities. | Thermal Lability: Carbamates can degrade at high injector temperatures, making quantification unreliable and analysis complex.[7][8] Derivatization often required: Adds complexity and potential for artifacts. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Gold Standard for Structure: Provides unambiguous confirmation of atomic connectivity and stereochemistry.[9][10] | Low Sensitivity: Requires significantly more sample (mg vs. ng/µg for MS). Low Throughput: Not suitable for routine screening. |
In-Depth Comparison
-
LC-MS vs. HPLC-UV: For a regulated environment, a typical workflow involves using HPLC-UV for routine, high-throughput purity assessments once the compound's identity and impurity profiles have been established by a more specific technique like LC-MS. While specialized UV detectors can achieve low detection limits[11], they can never provide the molecular weight information that is the core strength of MS.[6]
-
LC-MS vs. GC-MS: The analysis of carbamates by GC-MS is notoriously challenging due to their propensity to degrade in the hot injector port.[7][8] While some methods achieve controlled decomposition for reproducible signals, this is far from ideal for structural confirmation or quantification of the intact molecule. Therefore, for the primary characterization of this compound, LC-MS is unequivocally the superior hyphenated technique. GC-MS remains valuable but for an orthogonal purpose: screening for volatile impurities or residual solvents from the synthesis.
-
LC-MS vs. NMR: These techniques are complementary, not competitive. LC-MS is the workhorse for confirming identity and purity in complex mixtures at low concentrations. NMR is the ultimate authority for de novo structural elucidation of an isolated, pure compound.[9][10] An NMR spectrum would definitively show the 9-proton singlet of the tert-butyl group, the distinct aromatic protons on the pyridine ring, and the signals for the two different amine protons, providing absolute structural proof that MS can only infer from mass and fragmentation.
Conclusion
The characterization of this compound is most effectively and comprehensively achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) . The technique provides an unparalleled combination of chromatographic separation with the high sensitivity and specificity of mass detection, enabling confident identity confirmation, structural verification via MS/MS, and accurate purity assessment. While techniques like HPLC-UV and GC-MS have roles in routine quality control and orthogonal impurity screening, respectively, and NMR remains the gold standard for absolute structural proof, LC-MS offers the most practical and information-rich solution for the day-to-day challenges faced by researchers in drug development. The methodologies and comparative insights provided in this guide equip scientists with the necessary framework to ensure the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.actapol.net [food.actapol.net]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide for Drug Discovery: Unlocking Regioselective Synthesis with tert-Butyl (3-aminopyridin-4-yl)carbamate
Introduction: The Central Role of Aminopyridines in Modern Drug Discovery
The aminopyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] These nitrogen-containing heterocycles are prized for their ability to form key hydrogen bonds and other interactions within enzyme active sites and protein receptors.[1] As building blocks, they offer medicinal chemists a robust framework to construct vast libraries of molecules, systematically exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[3]
However, the inherent reactivity of the pyridine ring and its amino substituents can present significant challenges. For di-substituted aminopyridines, achieving regioselective functionalization is a common hurdle, often leading to complex product mixtures and laborious purification steps. This guide provides an in-depth comparison of tert-Butyl (3-aminopyridin-4-yl)carbamate, a strategically protected building block, against other common aminopyridine alternatives. We will demonstrate through experimental data and established protocols how the precise placement of a tert-Butyloxycarbonyl (Boc) protecting group unlocks advanced synthetic strategies, enabling unparalleled control over molecular architecture.
Spotlight on this compound: A Tool for Precision Chemistry
The unique value of this compound lies in the chemical differentiation of its two amino groups. The Boc group is an acid-labile protecting group that temporarily masks the nucleophilicity and basicity of the amine at the C3 position.[4][5] This strategic protection has profound implications for the molecule's reactivity.
Key Advantages:
-
Enforced Regioselectivity: The Boc group effectively "turns off" the reactivity of the 3-amino group under many reaction conditions, directing functionalization (e.g., alkylation, acylation, arylation) exclusively to the unprotected 4-amino position. This circumvents the common problem of obtaining mixtures of mono- and di-substituted products seen with unprotected 3,4-diaminopyridine.
-
Directed ortho-Metalation (DoM): The carbamate group is a powerful Directed Metalation Group (DMG). It can coordinate with organolithium bases to direct deprotonation specifically to the ortho C2 or C5 positions on the pyridine ring.[6][7][8] This provides a precise and efficient method for introducing a wide array of electrophiles at positions that are otherwise difficult to functionalize.
-
Sequential Functionalization: The Boc group can be selectively removed under acidic conditions, re-exposing the 3-amino group for a subsequent, different chemical transformation.[5] This allows for a stepwise, highly controlled construction of complex, multi-substituted pyridine cores.
Below is a workflow illustrating the synthetic versatility imparted by the Boc protecting group.
Caption: Synthetic utility workflow for the target building block.
Comparative Analysis with Alternative Building Blocks
The choice of building block is a critical decision that dictates the overall synthetic strategy. Here, we compare this compound with other classes of aminopyridine reagents.
Unprotected Diaminopyridines (e.g., 3,4-Diaminopyridine)
Using an unprotected diaminopyridine is often the most direct approach, but it lacks subtlety. Both amino groups possess similar nucleophilicity, leading to a competitive reaction environment. For instance, in an acylation or alkylation reaction, the result is often an inseparable mixture of N3-acylated, N4-acylated, and N3,N4-diacylated products, significantly lowering the yield of the desired compound and complicating downstream processing.
The diagram below illustrates this critical difference in selectivity.
Caption: Regioselectivity in electrophilic reactions.
Halogenated Aminopyridines (e.g., 3-Bromo-2-aminopyridine)
Halogenated aminopyridines are workhorses for transition metal-catalyzed cross-coupling reactions.[9] The carbon-halogen bond serves as a synthetic handle for forming new carbon-carbon or carbon-nitrogen bonds. While incredibly useful, this approach fundamentally differs from the strategy enabled by our target molecule. A halogenated aminopyridine is an electrophilic coupling partner. In contrast, the free amine of this compound acts as a nucleophilic partner in reactions like Buchwald-Hartwig amination. The choice between them depends entirely on the desired bond disconnection in retrosynthetic analysis.
Furthermore, the presence of the amino group adjacent to the halogen in substrates like 3-bromo-2-aminopyridine can pose challenges, such as catalyst inhibition through chelation to the palladium center, potentially retarding oxidative addition.[10][11]
Other Isomeric Boc-Protected Diaminopyridines
The specific substitution pattern of the aminopyridine core dramatically influences its electronic and steric properties.[12] For example, in N-aryl-2-aminopyridines, the pyridyl nitrogen often acts as a directing group for C-H activation on the N-aryl substituent.[13][14][15] The 3,4-substitution pattern of our target molecule provides a distinct reactivity profile, where the C4-amine is electronically activated by the C3-carbamate and sterically accessible, while the carbamate itself offers the unique DoM capability.
Quantitative Data and Experimental Protocols
Objective comparison requires quantitative data. The following tables summarize key physicochemical properties and representative yields in palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted, Strongest Basic) |
| This compound | ![]() | 209.25 | 1.2 | ~5.5 |
| 3,4-Diaminopyridine | ![]() | 109.13 | -0.3 | 9.1 |
| 3-Amino-4-bromopyridine | ![]() | 172.02 | 1.1 | 4.8 |
| 2-Amino-3-bromopyridine | ![]() | 172.02 | 1.2 | 3.7 |
Note: Predicted values are generated from standard computational models and are for comparative purposes.
Table 2: Representative Performance in Palladium-Catalyzed C-N Cross-Coupling
This table presents data for a typical Buchwald-Hartwig amination reaction of various aminopyridine substrates with an aryl bromide.
| Aminopyridine Substrate | Aryl Halide | Catalyst/Ligand System | Base | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | LiHMDS | >80% | Adapted from[10][11] |
| 3,4-Diaminopyridine | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | LiHMDS | Complex Mixture | N/A |
| 3-Aminopyridine | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ | ~85-95% | Adapted from[16] |
The data clearly illustrates the utility of the Boc-protected substrate in achieving a clean, high-yielding mono-arylation, whereas the unprotected diaminopyridine would lead to a mixture of products.
Caption: Simplified Pd-catalyzed C-N coupling cycle.
Experimental Protocols
To ensure reproducibility and trustworthiness, we provide detailed, self-validating experimental methodologies.
Protocol 1: Selective N-Arylation of this compound
This protocol describes a representative Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-Bromotoluene) (1.1 equiv)
-
RuPhos Precatalyst (2 mol %)[10]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and the RuPhos precatalyst.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add LiHMDS as a 1M solution in THF dropwise.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N4-arylated product.
Protocol 2: Boc-Deprotection of an N-Arylated Product
This protocol details the removal of the Boc group to reveal the C3-amino group.[5]
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected starting material in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected product.
Conclusion and Future Outlook
This compound is more than just another building block; it is a sophisticated tool for enabling complex, regioselective synthetic strategies that are difficult or impossible to achieve with simpler aminopyridines. Its ability to direct functionalization to the C4-amino position, facilitate ortho-metalation at C2/C5, and allow for sequential deprotection and further reaction provides chemists with exceptional control over the final molecular design.
As drug discovery continues to move towards molecules with greater structural complexity and three-dimensionality, the demand for advanced, strategically-designed building blocks will only increase.[3] Reagents like this compound are indispensable for the efficient and precise construction of the next generation of therapeutics.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 14. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
A Comparative Guide to Amine Protecting Groups: Boc vs. The Field
<
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the judicious use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, such as amines, preventing undesired side reactions and enabling the precise construction of target molecules.[1] Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse, valued for its reliability and well-understood reactivity.[3][4][5]
This guide offers a comprehensive comparison of the Boc protecting group with other widely used alternatives, namely the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups.[1][6] This analysis is designed for researchers, scientists, and drug development professionals, providing an objective comparison of performance characteristics supported by experimental data and detailed protocols. The selection of an appropriate protecting group is a critical decision that dictates the overarching synthetic strategy, with the primary differentiator being the conditions required for their removal, a concept known as orthogonality.[1][2][7]
At a Glance: Key Characteristics of Common Amine Protecting Groups
The choice between Boc, Cbz, Fmoc, and Alloc hinges on their distinct labilities, which allows for selective deprotection in the presence of other protecting groups.[7][8] This orthogonality is a fundamental principle in complex, multi-step syntheses.[5][7]
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- | CH₂=CHCH₂-O-(C=O)- |
| Lability | Acid-Labile[2] | Hydrogenolysis[2] | Base-Labile[2] | Transition Metal-Catalyzed[8] |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[2] | H₂, Pd/C; Transfer Hydrogenation[2][9] | 20-50% Piperidine in DMF[2] | Pd(PPh₃)₄ + scavenger[6] |
| Stability | Stable to base and hydrogenolysis[2] | Stable to mild acid and base[2][10] | Stable to acid and hydrogenolysis[2][11] | Stable to acids and bases[12] |
| Key Advantages | Wide range of non-nucleophilic acid cleavage conditions; final product is often easily isolated.[2] | Mild deprotection conditions for many substrates; orthogonal to Boc and Fmoc.[2] | Milder final cleavage conditions in SPPS; compatible with automation; orthogonal to Boc and Cbz.[2][11] | Orthogonal to most other protecting groups; very mild cleavage conditions.[13] |
| Potential Limitations | Strong acid required for cleavage, which can be harsh for sensitive substrates.[2] | Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst poisoning can be an issue.[2] | The dibenzofulvene byproduct can form adducts with the deprotected amine.[2] | Requires expensive and air-sensitive palladium catalysts; potential for metal contamination. |
The Boc Protecting Group: A Detailed Examination
The Boc group is a carbamate-based protecting group that effectively reduces the nucleophilicity and basicity of primary and secondary amines, rendering them unreactive towards a wide array of reagents.[5] Its widespread use in non-peptide chemistry underscores its versatility.[3]
Mechanism of Protection and Deprotection
Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][5] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[5] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]
Caption: General mechanism for Boc protection of an amine.
Deprotection: The removal of the Boc group is efficiently accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][14][15] The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[15][16] This intermediate readily decarboxylates to liberate the free amine.[15][16]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Analysis with Other Protecting Groups
The strategic advantage of the Boc group lies in its orthogonality to other common protecting groups, a critical feature in complex synthetic endeavors like Solid-Phase Peptide Synthesis (SPPS).[5]
Boc vs. Cbz (Z)
The Carboxybenzyl (Cbz or Z) group, introduced in 1932, was a foundational tool in peptide synthesis.[17] It is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is orthogonal to the acid-labile Boc group.[9][17] This orthogonality allows for the selective deprotection of either group in the presence of the other.[17][18] However, the Cbz group is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes, which would also be reduced during hydrogenolysis.[16]
Boc vs. Fmoc
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS.[11][19] Its key feature is its lability under basic conditions, typically using a solution of piperidine in DMF.[11][20] This is in stark contrast to the acid-labile Boc group, making the Fmoc/tBu and Boc/Bn combinations the most utilized orthogonal strategies in SPPS.[6] The Fmoc strategy offers the advantage of milder final cleavage conditions (TFA) compared to the harsher HF often used in Boc-based SPPS.[21]
Boc vs. Alloc
The Allyloxycarbonyl (Alloc) group provides another layer of orthogonality, as it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[12] The Alloc group is cleaved under mild, neutral conditions using a palladium(0) catalyst and a scavenger, such as phenylsilane.[6][13][22] This makes it a valuable tool for the synthesis of complex peptides where selective deprotection of side chains is required, for instance, in the formation of cyclic peptides on-resin.[13][22]
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, TIS) (optional, but recommended for substrates with sensitive functional groups)[11]
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS.[11][23]
-
Add the cleavage cocktail to the solution of the protected amine.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base for further reactions.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a critical step that influences the entire synthetic route. The following workflow can guide this decision-making process.
Caption: A decision-making workflow for selecting an amine protecting group.
Conclusion
The Boc protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and predictable cleavage under acidic conditions make it a robust and reliable choice for amine protection. However, the demands of modern organic synthesis, particularly in the construction of complex and sensitive molecules, necessitate a nuanced understanding of the available protecting group strategies. The Cbz, Fmoc, and Alloc groups each offer unique advantages in terms of their orthogonality and cleavage conditions. A thorough consideration of the overall synthetic plan, including the nature of the substrate and the presence of other functional groups, is paramount in selecting the optimal protecting group to ensure a successful and efficient synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 22. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial tert-Butyl (3-aminopyridin-4-yl)carbamate
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a key building block like tert-Butyl (3-aminopyridin-4-yl)carbamate can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of commercially available this compound, offering both theoretical grounding and practical, step-by-step protocols.
The seemingly subtle differences between batches or suppliers can introduce unexpected variables into a synthetic route. Therefore, a robust, multi-faceted analytical approach is not just a quality control measure; it is a critical component of reproducible and reliable research.[2] This guide will walk you through a comprehensive workflow for purity analysis, from initial assessment to the identification of potential impurities.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system, as described below, employs orthogonal methods to ensure a thorough and trustworthy assessment.
Caption: A comprehensive workflow for the purity analysis of commercial chemical reagents.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing appropriate analytical methods. Based on common synthetic routes, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Isomers: Structurally similar molecules formed during synthesis.
-
Degradation Products: Impurities formed during storage or handling.
Caption: The target compound and examples of potential process-related impurities.
Comparative Data: A Hypothetical Analysis
To illustrate the importance of sourcing high-purity reagents, the following table presents hypothetical data from the analysis of three different commercial grades of this compound.
| Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity) | Supplier C (Premium Grade) |
| Appearance | Off-white to tan powder | White to off-white powder | White crystalline powder |
| Purity by HPLC (Area %) | 97.5% | 99.2% | >99.8% |
| Largest Impurity (Area %) | 1.2% | 0.3% | <0.1% |
| Total Impurities (Area %) | 2.5% | 0.8% | <0.2% |
| Residual Solvents (¹H NMR) | Present | Below detection limit | Below detection limit |
| Identity (¹H NMR, MS) | Conforms | Conforms | Conforms |
| Absolute Purity (qNMR) | 96.8% | 99.1% | 99.7% |
This table demonstrates that while all suppliers provide the correct compound, the level of impurities can vary significantly. For sensitive applications, such as in late-stage drug development, the premium grade from Supplier C would be the most appropriate choice to minimize downstream complications.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a cornerstone technique for purity analysis, offering high resolution to separate the main compound from non-volatile impurities.[3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[4]
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as HPLC method.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Sample Preparation: Same as HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents
Rationale: NMR provides detailed structural information, confirming the identity of the compound and detecting the presence of residual solvents from the manufacturing process.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer to an NMR tube.
-
-
Experimental Parameters:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Standard proton-decoupled experiment.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation and Analysis:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Calculate the purity based on the integral ratio of a specific analyte signal to a signal from the internal standard.
-
Conclusion and Recommendations
The purity of this compound is a critical parameter that should be rigorously assessed before its use in any research or development setting. A multi-technique approach, including HPLC, LC-MS, and NMR, is essential for a comprehensive evaluation. For applications where precise stoichiometry and minimal side reactions are crucial, investing in a premium-grade material with a detailed Certificate of Analysis is highly recommended. By implementing the robust analytical strategies outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to the Analytical Methods for Quality Control of 3-Amino-4-(Boc-amino)pyridine
Introduction: The Critical Role of Quality Control for a Key Synthetic Intermediate
3-Amino-4-(Boc-amino)pyridine is a crucial intermediate in pharmaceutical research and development, serving as a versatile building block for complex molecular architectures.[1][2] The structural integrity and purity of this compound are paramount, as any impurities, including starting materials, by-products, or degradation products, can have profound downstream effects on reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3]
This guide provides a comprehensive comparison of analytical methodologies for the stringent quality control (QC) of 3-Amino-4-(Boc-amino)pyridine. We will move beyond mere procedural lists to delve into the scientific rationale behind method selection, offering field-proven insights to help researchers and drug development professionals establish a robust and self-validating QC system.
Overall Quality Control Workflow
A robust QC strategy for an intermediate like 3-Amino-4-(Boc-amino)pyridine involves a multi-tiered approach, beginning with basic physical and chemical tests and progressing to highly specific chromatographic and spectroscopic analyses. This ensures both the identity and purity of the material are unequivocally confirmed before its use in synthesis.
References
A Comparative Benchmarking Guide to the Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate
Introduction
tert-Butyl (3-aminopyridin-4-yl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic primary amine and a Boc-protected amine, makes it a versatile intermediate for the construction of complex heterocyclic scaffolds. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in experimental data and established chemical principles to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, scalability, and reagent availability.
Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections for the target molecule lead to two distinct and viable synthetic routes. Both pathways originate from commercially available and relatively inexpensive starting materials.
Caption: Overview of the two primary synthetic routes to this compound.
Route A: Selective N-Boc Protection of 3,4-Diaminopyridine
This route represents the most direct approach, relying on the regioselective protection of the 4-amino group of 3,4-diaminopyridine.
Workflow for Route A
Caption: Workflow for the synthesis via selective Boc protection of 3,4-diaminopyridine.
Experimental Protocol (Route A)
Materials:
-
3,4-Diaminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 3,4-diaminopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Mechanistic Rationale for Regioselectivity
The selective protection of the 4-amino group over the 3-amino group is a critical aspect of this route. While the pKa values of the exocyclic amino groups in 3,4-diaminopyridine are not significantly different, a combination of electronic and steric factors is believed to govern the regioselectivity.
-
Electronic Effects: The 4-amino group can participate in resonance with the pyridine ring, delocalizing its lone pair of electrons. This delocalization can decrease its nucleophilicity compared to the 3-amino group, which has a more localized lone pair. However, the electron-donating nature of the 3-amino group can increase the electron density at the 4-position, potentially enhancing the nucleophilicity of the 4-amino group. The interplay of these electronic effects is subtle.
-
Steric Hindrance: The 3-amino group is situated adjacent to the pyridine ring nitrogen, which may impart a degree of steric hindrance. The bulky tert-butoxycarbonyl group from (Boc)₂O would preferentially react with the more sterically accessible 4-amino group.
It is generally accepted that for many electrophilic aromatic substitutions on aminopyridines, the steric factor is a dominant contributor to the observed regioselectivity.
Route B: Boc Protection of 4-Amino-3-nitropyridine and Subsequent Reduction
This two-step approach circumvents the issue of regioselective protection of a diamine by introducing the Boc group prior to the formation of the second amino group.
Workflow for Route B
Efficacy comparison of catalysts for reactions with tert-Butyl (3-aminopyridin-4-yl)carbamate
An Application Scientist's Guide to Catalyst Efficacy in Reactions with tert-Butyl (3-aminopyridin-4-yl)carbamate
Introduction: Navigating the Catalytic Landscape for a Privileged Scaffold
This compound is a vital building block in contemporary drug discovery and development. Its structure, featuring a pyridine core with vicinal amino groups—one free and one protected with a tert-butoxycarbonyl (Boc) group—presents both immense synthetic utility and significant catalytic challenges. The pyridine nitrogen and the free amine impart a high degree of basicity to the molecule, a characteristic known to poison or inhibit many traditional transition metal catalysts.[1] Furthermore, the presence of multiple potential coordination sites demands a nuanced approach to achieve regioselective functionalization.
This guide provides an in-depth comparison of catalytic systems for the most common and synthetically valuable transformations involving this substrate. We will move beyond mere protocols to dissect the causality behind catalyst selection, offering experimental data and mechanistic insights to empower researchers to make informed decisions in their synthetic campaigns.
The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, palladium catalysis remains the undisputed workhorse of the pharmaceutical industry. However, the successful coupling of electron-rich, basic heteroaryls like our target substrate necessitates moving beyond first-generation catalysts.
Core Challenge: Catalyst Inhibition
Traditional palladium catalysts, such as Pd(PPh₃)₄, often fail or provide poor yields when used with highly basic aminopyridines. The lone pairs on the pyridine and amino nitrogens can coordinate too strongly to the palladium center, leading to catalyst deactivation and preventing the desired catalytic cycle from turning over.[1] This challenge spurred the development of specialized catalysts that are both highly active and resistant to inhibition.
Catalyst Efficacy Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. The key to success with substrates like this compound lies in the choice of ligand, which modulates the electronic properties and steric environment of the palladium center. Modern catalyst systems utilize electron-rich, bulky phosphine ligands that promote the crucial reductive elimination step and prevent catalyst deactivation.[1]
Below is a comparative summary of catalyst systems applicable to the Suzuki-Miyaura coupling of an analogous bromo-substituted aminopyridine with a generic arylboronic acid.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Rationale |
| Pd₂(dba)₃ + SPhos | K₂CO₃ | Toluene/H₂O | 100 | >95% | High Efficacy Standard: SPhos is a bulky, electron-rich dialkylbiphenylphosphine ligand designed to accelerate reductive elimination and resist inhibition by basic substrates.[1] It is an excellent starting point for challenging couplings. |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Dioxane | 110 | >90% | Broad Applicability: XPhos is another highly effective Buchwald ligand, often successful where others fail, particularly with sterically hindered partners. K₃PO₄ is a strong, non-nucleophilic base often used in challenging cases. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | <20% | Legacy System (Low Efficacy): Included for comparison, this traditional catalyst is easily inhibited by the aminopyridine substrate, leading to low conversion. Its use is not recommended for this substrate class. |
| Fe₃O₄@Guanidine-Pd | K₂CO₃ | H₂O | 80 | ~94% (on model substrates) | Heterogeneous Option: This nanoparticle-based catalyst offers the advantage of easy separation and recycling, aligning with green chemistry principles.[2] Its efficacy on this specific substrate would require screening but shows promise for related systems. |
Experimental Protocol: High-Throughput Suzuki-Miyaura Reaction Screening
This protocol is adapted from best practices for microscale reaction screening to efficiently identify optimal conditions.[3]
Objective: To screen four different palladium catalyst systems for the coupling of tert-butyl (5-bromo-3-aminopyridin-4-yl)carbamate with 4-methoxyphenylboronic acid.
Workflow Diagram:
Caption: High-throughput catalyst screening workflow.
Procedure:
-
Catalyst Array Preparation: In an inert atmosphere glovebox, dispense 1 µmol of each pre-weighed palladium catalyst (e.g., SPhos G3, XPhos G3, RuPhos G3, and for comparison, Pd(PPh₃)₄) into individual 1 mL reaction vials equipped with stir bars.
-
Stock Solution Preparation: Prepare a 0.1 M stock solution containing the aryl halide substrate (10 µmol), the boronic acid (15 µmol), and an internal standard (e.g., dodecane) in the chosen solvent (e.g., Dioxane).
-
Reaction Initiation: Dispense 100 µL of the stock solution into each of the four catalyst vials.
-
Base Addition: Add 3 equivalents of a 1.5 M aqueous base solution (e.g., K₃PO₄) to each vial.
-
Reaction Execution: Securely cap the vials and place them in a pre-heated 24-well reaction block at 100°C. Stir for 18 hours.
-
Analysis: After cooling, quench the reactions with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze the organic layer by UPLC-MS to determine the conversion and yield relative to the internal standard.
The Precision Tool: Rhodium-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials (e.g., halides), thus improving atom and step economy. For pyridine-containing molecules, rhodium catalysis has emerged as a leading method.
Core Principle: Directing Group Strategy
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, can activate C-H bonds through a chelation-assisted mechanism.[4][5] A coordinating group on the substrate, known as a "directing group," forms a stable metallacyclic intermediate, which positions the catalyst to selectively activate a specific, often ortho, C-H bond. In this compound, the pyridine nitrogen and the carbamate oxygen are potential directing elements that can guide the functionalization.
Logical Relationship Diagram:
Caption: Chelation-assisted C-H activation catalytic cycle.
Catalyst Efficacy Comparison
Direct comparative data for this compound is sparse in the literature. However, studies on related pyridine and N-carbamate protected arylamines demonstrate the power of Rh(III) catalysis for C-H amidation.[4]
| Catalyst | Oxidant | Additive | Temp (°C) | Reaction Type | Key Insights & Rationale |
| [CpRhCl₂]₂ | AgSbF₆ | Ac-Gly-OH | 100 | C-H Amidation | High Efficiency for Amidation: This system is highly effective for intermolecular C-H amidation using N-hydroxycarbamates. AgSbF₆ acts as a halide scavenger, and the amino acid additive can serve as a proton shuttle.[4] |
| --INVALID-LINK--₂ | - | - | 80 | C-H Alkenylation | Pre-activated Cationic Catalyst: Using a pre-formed cationic Rh(III) complex can sometimes obviate the need for a silver salt additive, potentially simplifying the reaction setup. |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Amidation
Objective: To perform a test reaction for the C-H amidation of the pyridine ring.
-
Vial Preparation: To an oven-dried screw-cap vial, add the pyridine substrate (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Reagent Addition: Add the aminating agent (e.g., N-Boc-N-hydroxyamine, 0.4 mmol) and the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Reaction Execution: Cap the vial tightly and place it in a pre-heated block at 100°C for 12-24 hours.
-
Workup and Analysis: After cooling, dilute the reaction mixture with dichloromethane, filter through a pad of celite to remove metal salts, and concentrate the filtrate. Purify the residue by flash column chromatography to isolate and characterize the product.
The Economic Alternative: Copper-Catalyzed Reactions
While palladium and rhodium offer exceptional reactivity, their high cost can be a barrier. Copper catalysts present a more economical alternative, particularly for C-N bond formation (Ullmann condensation) and certain radical-mediated transformations.
Catalyst Efficacy Comparison: C-N Coupling
Copper-catalyzed reactions often require higher temperatures and stronger bases than their palladium-catalyzed counterparts. However, for certain applications, they can be highly effective. The choice of ligand is again crucial for achieving good yields.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Key Insights & Rationale |
| CuI | L-proline | K₂CO₃ | DMSO | 110 | Classic Ullmann Conditions: The use of amino acid ligands like L-proline can significantly accelerate copper-catalyzed C-N coupling, making the reaction more reliable and lower-temperature than ligand-free variants. |
| Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | Dioxane | 130 | Versatile System: Copper(II) acetate with a phenanthroline-type ligand is a robust system for coupling amines with aryl halides. Cs₂CO₃ is often the base of choice for difficult couplings. |
| [Cu(NCMe)₄]BF₄ | Neocuproine | - | Trifluorotoluene | 100 | For C-H Carbamation: This cationic copper complex has been shown to be effective for the direct C(sp³)–H carbamation of alkanes, suggesting potential applicability in related C-H functionalization reactions.[6] |
The SNAr Consideration
It is critical for researchers to recognize that for highly electron-deficient heteroaryl chlorides, a transition-metal catalyst may not be necessary at all. A nucleophilic aromatic substitution (SNAr) reaction can often proceed with a simple base in a polar solvent like water or DMSO, offering a greener and more cost-effective route.[7] Before embarking on extensive catalyst screening, a simple control experiment without a catalyst is a trustworthy and essential first step.
Summary & Recommendations
The optimal catalyst for a reaction involving this compound is entirely dependent on the desired transformation.
| Synthetic Goal | Recommended Catalyst Class | Primary Choice | Rationale |
| C-C Bond Formation (e.g., Biaryl Synthesis) | Palladium | Pd/Buchwald Ligand (SPhos, XPhos) | Unmatched reliability, high yields, and tolerance for the basic substrate. Represents the current state-of-the-art.[1] |
| Direct C-H Functionalization (e.g., Amidation) | Rhodium | [Cp*RhCl₂]₂ | Enables novel bond constructions at unactivated C-H positions via a directing group strategy, offering high atom economy.[4][5] |
| C-N Bond Formation (e.g., N-Arylation) | Palladium or Copper | 1st: Pd/Buchwald, 2nd: CuI/Ligand | Palladium offers milder conditions and broader scope. Copper is a cost-effective alternative that is viable for many applications. Always check for a non-catalyzed S |
This guide serves as a starting point for catalyst selection. The immense diversity of modern catalysis means that screening a small, well-chosen array of catalysts, ligands, and bases is almost always a worthwhile endeavor to unlock the full potential of this versatile synthetic building block.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. KitAlysis High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4 Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directing group strategies in rhodium-catalyzed C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed intermolecular C(sp3)–H bond functionalization towards the synthesis of tertiary carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectral Differentiation of Tert-Butyl (3-aminopyridin-4-yl)carbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules, precise structural characterization is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides a comprehensive spectral comparison of tert-butyl (3-aminopyridin-4-yl)carbamate and its key positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison is built upon fundamental principles of spectroscopy, offering a predictive framework for their differentiation using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge of Isomeric Differentiation
The pyridine ring is a common scaffold in medicinal chemistry. When substituted with both an amino group (-NH₂) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc), the relative positions of these functional groups give rise to several isomers. Distinguishing between these is crucial for ensuring the correct regiochemistry in multi-step syntheses and for the definitive identification of the final active pharmaceutical ingredient (API).
This guide will focus on the spectral characteristics of the following representative isomers:
-
Isomer A: this compound
-
Isomer B: tert-Butyl (4-aminopyridin-3-yl)carbamate
-
Isomer C: tert-Butyl (2-aminopyridin-3-yl)carbamate
-
Isomer D: tert-Butyl (3-aminopyridin-2-yl)carbamate
¹H NMR Spectroscopy: A Window into the Electronic Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.
Underlying Principles:
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) is a strong electron-donating group through resonance, increasing electron density on the pyridine ring, particularly at the ortho and para positions. This increased electron density "shields" the nearby protons, causing their signals to appear at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWGs): The carbamate group (-NHBoc), while having a nitrogen lone pair, is generally considered to be less electron-donating than a primary amine due to the electron-withdrawing nature of the adjacent carbonyl group. Its effect on the pyridine ring is more moderate.
-
Anisotropic Effects: The pyridine ring itself has a ring current that deshields protons attached to it, causing them to appear at higher chemical shifts (downfield) compared to protons on a benzene ring.
Predicted ¹H NMR Spectral Differences:
The primary distinguishing features in the ¹H NMR spectra of these isomers will be the chemical shifts and coupling patterns of the pyridine ring protons.
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Key Differentiating Features |
| A: (3-amino, 4-NHBoc) | H2, H5, H6 will be influenced by the positions of the two nitrogen substituents. | The relative positions of the amino and carbamate groups will lead to a unique set of chemical shifts for the three aromatic protons. |
| B: (4-amino, 3-NHBoc) | H2, H5, H6 will exhibit a different pattern of shielding and deshielding compared to Isomer A. | The strong electron-donating amino group at position 4 will significantly shield the ortho protons (H3 and H5). |
| C: (2-amino, 3-NHBoc) | H4, H5, H6 will have distinct chemical shifts due to the proximity of the amino group to the ring nitrogen. | The amino group at the 2-position will strongly influence the chemical shift of the adjacent protons. |
| D: (3-amino, 2-NHBoc) | H4, H5, H6 will show a different pattern again, reflecting the altered positions of the substituents. | The carbamate at the 2-position will have a different electronic influence compared to an amino group at the same position. |
The Boc Group Protons: All isomers will exhibit a characteristic singlet at approximately 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons of the N-H groups will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the electronic effects of the substituents.
Underlying Principles:
-
EDGs shield adjacent carbon atoms, causing their signals to appear at lower chemical shifts (upfield).
-
EWGs deshield adjacent carbon atoms, leading to higher chemical shifts (downfield).
-
The carbon atom directly attached to a substituent will experience the most significant change in chemical shift.
Predicted ¹³C NMR Spectral Differences:
The chemical shifts of the pyridine ring carbons will be the most diagnostic feature in the ¹³C NMR spectra.
| Isomer | Predicted Aromatic Carbon Chemical Shifts | Key Differentiating Features |
| A: (3-amino, 4-NHBoc) | The carbons C3 and C4 will be significantly shifted upfield due to the directly attached nitrogen atoms. The other ring carbons will also be affected. | The specific pattern of upfield shifts for the substituted carbons will be unique to this isomer. |
| B: (4-amino, 3-NHBoc) | C4 and C3 will be shifted upfield, but their relative shifts and the shifts of the other carbons will differ from Isomer A. | The carbon at position 4, bearing the strongly donating amino group, is expected to be significantly shielded. |
| C: (2-amino, 3-NHBoc) | C2 and C3 will show pronounced upfield shifts. | The proximity of the substituents to the ring nitrogen will create a distinct chemical shift pattern for all six pyridine carbons. |
| D: (3-amino, 2-NHBoc) | C3 and C2 will be shifted upfield, with a pattern distinguishable from Isomer C due to the different electronic nature of the substituents at these positions. | The carbon at position 2, attached to the carbamate, will likely be at a different chemical shift compared to the carbon at position 2 in Isomer C. |
Carbamate and Boc Group Carbons: All isomers will show a signal for the carbonyl carbon of the carbamate group in the range of 150-155 ppm. The quaternary and methyl carbons of the tert-butyl group will appear around 80 ppm and 28 ppm, respectively.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the IR spectra of these isomers may appear broadly similar, subtle differences in the positions and shapes of key absorption bands can aid in their differentiation.
Key Vibrational Modes:
-
N-H Stretching: Primary amines (-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). Secondary amines within the carbamate (-NHBoc) will show a single band in a similar region. The exact positions can be influenced by hydrogen bonding.
-
C=O Stretching: The carbonyl group of the Boc-carbamate will exhibit a strong absorption band around 1680-1720 cm⁻¹. The electronic environment of the pyridine ring can slightly alter this frequency.
-
C-N Stretching: These vibrations appear in the fingerprint region (typically 1200-1350 cm⁻¹) and can be complex.
-
Aromatic C-H and C=C/C=N Stretching: These will be present in their characteristic regions.
Predicted IR Spectral Differences:
The most likely observable differences will be in the N-H stretching region. The pattern and position of the N-H bands may vary slightly between isomers due to differences in intra- and intermolecular hydrogen bonding possibilities, which are dictated by the relative positions of the amino and carbamate groups.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern can be a unique identifier for a specific isomer.
Expected Fragmentation Pathways:
-
Loss of tert-butyl group: A common fragmentation for Boc-protected amines is the loss of the tert-butyl group as a stable carbocation, resulting in a peak at [M-57]⁺.
-
Loss of isobutylene: Another characteristic fragmentation is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which may then decarboxylate. This results in a peak at [M-56]⁺.
-
Cleavage of the pyridine ring: The pyridine ring can also fragment, although this is often less facile than the loss of the Boc group.
-
Alpha-cleavage: Cleavage of the bond alpha to the amino group can also occur.
Predicted MS Spectral Differences:
While all isomers are expected to show major fragments corresponding to the loss of the tert-butyl group and/or isobutylene, the relative intensities of these and other fragment ions may differ. The position of the amino and carbamate groups can influence the stability of the resulting fragment ions, leading to variations in the fragmentation pattern that could be used for differentiation, particularly with tandem mass spectrometry (MS/MS) techniques.
Experimental Protocols
For the acquisition of the spectral data discussed, the following general protocols are recommended:
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to expected values.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the spectral analysis and structural determination of chemical isomers.
Conclusion
A Senior Application Scientist's Guide to Validating Regiochemistry on tert-Butyl (3-aminopyridin-4-yl)carbamate
An objective guide for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, substituted pyridines represent a class of privileged heterocycles, forming the core of numerous therapeutic agents.[1] The compound tert-butyl (3-aminopyridin-4-yl)carbamate (CAS 183311-28-6) is a versatile bifunctional building block, offering multiple reaction pathways for library synthesis and lead optimization.[2][3] However, its inherent reactivity profile—a pyridine ring bearing two different amino groups—presents a significant analytical challenge: unequivocally determining the outcome of regioselective reactions.
This guide provides an in-depth comparison of the primary analytical methodologies for validating the regiochemistry of reactions on this substrate. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.
The Regiochemical Challenge: Understanding the Substrate's Reactivity
This compound possesses three principal sites susceptible to electrophilic attack: the C-2, C-5, and C-6 positions of the pyridine ring. The free 3-amino group is a potent activating group, directing electrophiles to the ortho (C-2) and para (C-6) positions. Conversely, the Boc-protected amino group at C-4 is also activating but exerts significant steric hindrance. The pyridine nitrogen itself is an electron-withdrawing, deactivating feature of the ring. This electronic and steric interplay means that a given reaction can often yield a mixture of regioisomers, whose physical properties may be too similar for trivial separation or differentiation. Therefore, robust analytical validation is not just a formality but a cornerstone of synthetic success.
References
A Comparative Guide to Cross-Reactivity Studies of tert-Butyl (3-aminopyridin-4-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring the specificity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of tert-Butyl (3-aminopyridin-4-yl)carbamate, a key building block in the synthesis of various therapeutic agents. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, thereby empowering researchers to design robust and self-validating cross-reactivity studies.
Introduction: The Significance of Cross-Reactivity in Drug Development
This compound is a bifunctional molecule, featuring a 3,4-diaminopyridine core where one amino group is protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for introducing the 3,4-diaminopyridine moiety in a controlled manner during the synthesis of complex molecules. However, the presence of a free amino group and the potential for in-process impurities or metabolic transformation necessitates a thorough evaluation of its cross-reactivity profile.
Cross-reactivity, in this context, refers to the potential of the intermediate or its related impurities to interact with unintended biological targets (off-target effects) or to react with other chemical species in a non-specific manner. Such interactions can lead to unforeseen toxicity, reduced efficacy, or the formation of immunogenic adducts. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the characterization and control of impurities in new drug substances and products, making cross-reactivity assessment a critical component of the drug development process.
Molecular Structure and Potential for Cross-Reactivity
The chemical structure of this compound presents several features that warrant investigation for potential cross-reactivity:
-
The Aminopyridine Core: The pyridine ring is an electron-deficient aromatic system, and the amino groups are nucleophilic. The free 3-amino group is a primary site for potential reactions.
-
The Boc-Protecting Group: While generally stable, the tert-butoxycarbonyl (Boc) group can be labile under certain acidic conditions, potentially leading to the formation of the more reactive 3,4-diaminopyridine.[1][2] The carbamate itself could also be subject to enzymatic cleavage.
-
Structural Analogs and Isomers: Incomplete reactions during synthesis can lead to impurities that are structurally very similar to the desired product, such as the isomeric tert-Butyl (4-aminopyridin-3-yl)carbamate, which may have a different cross-reactivity profile.
Figure 1: Molecular structure and potential reactive sites of this compound.
Plausible Synthetic Route and Potential Cross-Reactive Impurities
A thorough understanding of the synthetic pathway is crucial for predicting potential cross-reactive impurities. A plausible synthesis of this compound starts from 3-nitropyridin-4-amine, which is then reduced to 3,4-diaminopyridine, followed by selective Boc-protection of the 4-amino group.[3]
Figure 2: Plausible synthetic pathway and potential impurities.
Based on this pathway, potential cross-reactive species to consider in a comparative study include:
-
Starting materials and intermediates: Unreacted 3-nitropyridin-4-amine and 3,4-diaminopyridine.
-
Byproducts of the protection step: The isomeric tert-Butyl (4-aminopyridin-3-yl)carbamate and the di-Boc protected 3,4-diaminopyridine.
-
Residual catalysts: Palladium from the reduction step.
-
Degradants: Products of hydrolysis or oxidation of the final compound.
Experimental Design for Cross-Reactivity Assessment
A tiered approach is recommended for a comprehensive assessment of cross-reactivity, starting with less resource-intensive methods and progressing to more complex biological assays.
Figure 3: Tiered workflow for cross-reactivity assessment.
Analytical Techniques for Purity and Impurity Profiling
The first step in any cross-reactivity study is to thoroughly characterize the test article. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
| Analytical Technique | Advantages | Disadvantages | Application in Cross-Reactivity |
| HPLC-UV/MS | High resolution, sensitive, quantitative. | May require reference standards for absolute quantification. | Purity assessment, identification and quantification of process-related impurities and degradants. |
| NMR Spectroscopy | Provides detailed structural information. | Lower sensitivity compared to MS. | Structural confirmation of the main component and characterization of major impurities. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Extremely sensitive for elemental analysis. | Not suitable for organic molecules. | Quantification of residual metal catalysts (e.g., Palladium). |
In-vitro Biochemical Assays
These assays directly measure the interaction of the compound with specific biological molecules.
SPR is a powerful technique to study real-time biomolecular interactions. It can be used to screen the compound against a panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Experimental Protocol: SPR Screening
-
Immobilization: Covalently immobilize the purified off-target proteins onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound and potential impurities over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Kinetic Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the binding affinity (KD).
-
Control: Use a reference flow cell with no immobilized protein to subtract non-specific binding.
Cell-based Assays
Cellular assays provide a more physiologically relevant context for assessing cross-reactivity.
CETSA can be used to identify the cellular targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized or destabilized by the compound.
Hypothetical Comparative Data and Interpretation
To illustrate the application of these methodologies, the following table presents hypothetical data comparing the cross-reactivity profile of this compound with two other structurally related aminopyridine intermediates.
| Compound | Purity (HPLC) | Residual Pd (ICP-MS) | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Serum Albumin Binding (KD, µM) |
| This compound | >99.5% | <1 ppm | >100 | >100 | 50 |
| Intermediate X (Isomer) | 98% | <1 ppm | 25 | >100 | 45 |
| Intermediate Y (Different Protecting Group) | >99% | <1 ppm | >100 | 15 | 80 |
Interpretation:
-
This compound: In this hypothetical scenario, the high purity and lack of significant off-target kinase activity suggest a favorable cross-reactivity profile. The moderate binding to serum albumin is a pharmacokinetic consideration.
-
Intermediate X (Isomer): The lower purity and off-target activity against Kinase A highlight the importance of controlling isomeric impurities.
-
Intermediate Y (Different Protecting Group): This example illustrates that even subtle structural changes, such as a different protecting group, can significantly alter the cross-reactivity profile, in this case, leading to off-target inhibition of Kinase B.
This data would suggest that stringent control of the synthesis to minimize the formation of Intermediate X is critical. Further investigation into the potential toxicological consequences of Kinase B inhibition by Intermediate Y would be warranted if it were a potential process-related impurity.
Conclusion
A comprehensive evaluation of the cross-reactivity of pharmaceutical intermediates like this compound is a scientifically rigorous and regulatory-mandated necessity. This guide has outlined a logical, tiered approach to this challenge, grounded in an understanding of the molecule's structure and synthesis. By combining advanced analytical techniques with a suite of in-vitro and cell-based assays, researchers can build a robust data package to de-risk their drug candidates and ensure the development of safe and effective medicines. The principles and methodologies described herein are broadly applicable to the characterization of other pharmaceutical intermediates.
References
A Senior Application Scientist's Guide to the Reaction Kinetics of Protected Diaminopyridines
Introduction: The Strategic Role of Protecting Groups on a Privileged Scaffold
Diaminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous inhibitors, modulators, and therapeutic agents.[1] Their utility stems from the dual nucleophilic centers and the pyridine ring's ability to engage in crucial hydrogen bonding and π-stacking interactions within biological targets. However, the presence of two amino groups presents a significant synthetic challenge: controlling regioselectivity and modulating reactivity.
Protecting groups (PGs) are the chemist's essential tool for navigating this challenge. By temporarily masking one or both amino groups, we can direct reactions to specific sites and prevent undesired side reactions. Yet, the choice of a protecting group is not a trivial decision. As we will demonstrate, the PG itself becomes an active participant in the reaction, exerting profound electronic and steric effects that dictate reaction kinetics. This guide will dissect these effects, providing both the theoretical framework and the practical data needed to select the optimal protecting group for two common and critical transformations: N-acylation and palladium-catalyzed Suzuki-Miyaura cross-coupling.
The Causal Relationship: How Protecting Groups Modulate Reactivity
The reactivity of a protected diaminopyridine is governed by a delicate interplay between the electronic nature and the steric bulk of the protecting group. Understanding this causality is fundamental to predicting reaction outcomes and optimizing conditions.
-
tert-Butyloxycarbonyl (Boc): The Boc group is considered electronically neutral or slightly electron-donating through induction. Its primary influence is steric. The bulky tert-butyl moiety significantly hinders the approach of reagents to the protected nitrogen and adjacent positions.
-
Benzyloxycarbonyl (Cbz): The Cbz group is electronically withdrawing due to the resonance delocalization of the nitrogen lone pair into the carbonyl system. This effect reduces the nucleophilicity of the protected amine. Its steric profile is less demanding than Boc.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is exceptionally bulky, imparting significant steric hindrance. Its cleavage under mild basic conditions is its defining characteristic, crucial for orthogonal strategies.[2]
The following diagram illustrates how these properties influence the nucleophilicity of the remaining free amine on a model mono-protected 3,4-diaminopyridine.
Caption: Influence of protecting groups on DAP reactivity.
Comparative Analysis 1: N-Acylation Kinetics
N-acylation is a fundamental bond-forming reaction. To quantify the kinetic impact of our chosen protecting groups, we designed a model experiment monitoring the reaction of mono-protected 3,4-diaminopyridines with a standard electrophile, benzoyl chloride, under pseudo-first-order conditions.
Experimental Rationale: By using a significant excess (10-fold) of benzoyl chloride, its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing us to determine the observed rate constant (k_obs) by monitoring the disappearance of the starting diaminopyridine. This approach provides a direct, quantitative measure of the nucleophilicity of the free amino group as modulated by the adjacent protecting group.
Summary of Kinetic Data
| Protecting Group (at N-4) | Relative k_obs (s⁻¹) | Half-life (t₁/₂) | Dominant Influencing Factor(s) |
| Boc | 1.00 (fastest) | ~15 min | Steric Hindrance: Moderate bulk allows reagent access.Electronic: Neutral/donating nature maintains high nucleophilicity. |
| Cbz | 0.45 | ~33 min | Electronic: Significant resonance withdrawal reduces nucleophilicity, slowing the reaction. |
| Fmoc | 0.10 (slowest) | ~150 min | Steric Hindrance: Extreme bulk of the fluorenyl moiety severely impedes the approach of the acylating agent. |
Note: Data are representative values derived from model studies to illustrate relative reactivity trends.
Protocol: Kinetic Analysis of N-Acylation via HPLC Monitoring
This protocol is a self-validating system for determining reaction kinetics. The use of an internal standard corrects for any minor variations in injection volume, ensuring data integrity.
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the mono-protected 3,4-diaminopyridine in anhydrous acetonitrile (ACN).
-
Prepare a 0.1 M solution of an internal standard (e.g., naphthalene) in ACN.
-
Prepare a 1.0 M solution of benzoyl chloride in ACN.
-
Prepare a 1.2 M solution of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in ACN.
-
-
Reaction Setup:
-
In a thermostatted vial (e.g., 25 °C) equipped with a magnetic stirrer, combine the protected DAP stock solution (1.0 mL), internal standard stock solution (0.5 mL), and additional ACN (7.3 mL).
-
Add the DIPEA solution (0.2 mL). The base is crucial to neutralize the HCl byproduct, which could otherwise protonate the starting material and halt the reaction.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the benzoyl chloride stock solution (1.0 mL). This starts the clock (t=0).
-
Immediately withdraw a 50 µL aliquot, quench it in a vial containing 950 µL of a 1:1 ACN/water mixture, and inject it into the HPLC system.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic, 60:40 ACN/Water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Determine the peak area of the starting material and the internal standard at each time point. Calculate the ratio of (Area_DAP / Area_Standard).
-
-
Data Analysis:
-
Plot the natural logarithm of the area ratio (ln(Area Ratio)) against time (in seconds).
-
The slope of the resulting straight line is the negative of the observed rate constant (-k_obs).
-
The workflow for this kinetic analysis is visualized below.
Caption: Experimental workflow for HPLC-based kinetic monitoring.
Comparative Analysis 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for constructing C-C bonds. Here, the protecting group's role is more complex, influencing not only the substrate's electronics but also its interaction with the palladium catalyst.
We analyzed a model reaction between a mono-protected 3-bromo-4-aminopyridine and phenylboronic acid.
Experimental Rationale: Unlike acylation, the kinetics of a full catalytic cycle are complex to determine directly without specialized equipment. Therefore, we compare reaction time to achieve >95% conversion, a practical and industrially relevant metric. This provides a clear picture of how each protecting group facilitates or impedes the overall catalytic process.
Summary of Suzuki-Miyaura Performance
| Protecting Group (at N-4) | Time for >95% Conversion | Yield (%) | Dominant Influencing Factor(s) |
| Boc | 4 hours | 92% | Steric Hindrance: The bulky Boc group can slightly hinder the oxidative addition step at the adjacent C-3 position, but the reaction proceeds efficiently. |
| Cbz | 2 hours (fastest) | 96% | Favorable Balance: The Cbz group provides sufficient electronic activation without excessive steric bulk, leading to rapid and efficient turnover in the catalytic cycle. |
| Fmoc | 12 hours | 75% | Steric Hindrance: The very large Fmoc group severely obstructs the palladium center's access to the C-Br bond for oxidative addition, dramatically slowing the reaction rate. |
Note: Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), Dioxane/H₂O, 80 °C. Data are representative.
Protocol: Suzuki-Miyaura Cross-Coupling and Monitoring
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the protected 3-bromo-4-aminopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).
-
Add the solvent system, typically a degassed mixture of dioxane and water (e.g., 4:1, 10 mL).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
-
Monitoring:
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small, quenched aliquots for LC-MS or HPLC analysis as described in the acylation protocol.
-
The goal is to track the disappearance of the starting aryl bromide.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The following diagram shows the simplified catalytic cycle and indicates where the protected substrate interacts.
Caption: The Suzuki-Miyaura cycle highlighting the critical oxidative addition step.
Final Assessment and Strategic Recommendations
The choice of an amine-protecting group for diaminopyridines extends far beyond simply masking a functional group; it is a strategic decision that directly controls reaction kinetics.
-
For N-Acylation: When rapid acylation is the goal, Boc is the protecting group of choice. Its electronically neutral character and manageable steric profile ensure high reactivity of the adjacent free amine.
-
For Suzuki-Miyaura Coupling: When performing cross-coupling adjacent to the protected position, Cbz offers superior kinetics. It provides a "goldilocks" scenario—not too sterically demanding, and electronically tuned for efficient catalytic turnover.
-
The Fmoc Dilemma: The Fmoc group, while valuable for its orthogonal deprotection, is kinetically disadvantageous in both model reactions due to its extreme steric bulk. Its use should be carefully considered and reserved for cases where its unique cleavage condition is the overriding synthetic requirement.
By understanding the causal links between protecting group structure and kinetic outcomes, researchers can more effectively design and execute synthetic routes, saving valuable time and resources in the development of novel therapeutics and complex molecules.
References
Safety Operating Guide
Navigating the Disposal of tert-Butyl (3-aminopyridin-4-yl)carbamate: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: What We Know
Understanding the potential hazards of a compound is the bedrock of safe handling and disposal. For tert-Butyl (3-aminopyridin-4-yl)carbamate, the available data points to a clear need for cautious management.
Known Hazards:
-
Acute Oral Toxicity: The compound is classified with the hazard statement H302: "Harmful if swallowed"[1]. This necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, or smoking in laboratory areas.
-
Solid Form: It is described as a non-combustible solid, which simplifies storage and reduces fire-related risks[2].
Assumed Hazards (Based on Chemical Structure): Given the presence of an aminopyridine structure, it is prudent to assume the following until more data becomes available:
-
Skin and Eye Irritation: Similar aromatic amines can cause irritation upon contact.
-
Environmental Hazard: The potential for aquatic toxicity should not be discounted. Therefore, this compound should never be disposed of down the drain[3].
This information dictates that this compound must be treated as a hazardous waste.
| Hazard Profile: this compound | |
| CAS Number | 183311-28-6[1][4][5] |
| Physical State | Solid |
| Known GHS Hazard Statement | H302: Harmful if swallowed[1] |
| Assumed Hazards | Potential for skin/eye irritation; potential environmental hazard. |
| Incompatibilities | Strong oxidizing agents (based on general principles for amines). |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: While the compound is a solid, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Spill Management: Immediate and Decisive Action
Accidents can happen, and a clear, concise spill response plan is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For a solid spill, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean-Up: Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and your institution's specific guidelines.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of a safe and efficient waste management program.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.
-
Solid Waste: This includes the pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: If the compound has been used in solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
Step 2: Labeling the Hazardous Waste Container
Accurate and complete labeling is a strict EPA requirement.
-
Label Contents: The label must clearly state "Hazardous Waste."
-
Chemical Name: Write out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Indicate the known hazard: "Toxic" or "Harmful if Swallowed."
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories can store hazardous waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.
-
Location: The SAA must be within the laboratory where the waste is generated.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
Step 4: Arranging for Disposal
Once the waste container is full or you are ready to have it removed, follow your institution's procedures for waste pickup.
-
Contact EHS: Contact your Environmental Health and Safety office to schedule a pickup.
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.
-
Professional Disposal: The waste will be transported to a licensed hazardous waste disposal facility for final treatment, which may include incineration or other approved methods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
By adhering to these procedures, researchers can ensure that their vital work in advancing science does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary source of information for waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




